4-Chloro-3-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137157. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUKIIWRMSYKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300473 | |
| Record name | 4-Chloro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-29-2 | |
| Record name | 4-Chloro-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-m-toluic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-methylbenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-m-toluic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVZ2R7F8LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3-methylbenzoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-chloro-3-methylbenzoic acid (CAS No. 7697-29-2), a pivotal intermediate in the fields of pharmaceutical and agrochemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of properties to offer insights into the molecule's reactivity, practical experimental protocols, and the scientific rationale underpinning its use.
Core Molecular Profile and Physicochemical Properties
This compound is a disubstituted aromatic carboxylic acid. The strategic placement of a chloro group and a methyl group on the benzoic acid framework imparts a unique electronic and steric profile, which is fundamental to its utility as a chemical building block.
Key Identifiers and Physical Data
A summary of the essential physicochemical properties is provided below. These values are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 7697-29-2 | [1] |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | White to light yellow/reddish crystalline powder | [2] |
| Melting Point | 212-220 °C | [2] |
| Boiling Point | ~299 °C at 760 mmHg | [2] |
| pKa | ~4.04 (Predicted) | [2] |
| LogP | ~3.0 (XLogP3) | [1] |
Insight: The high melting point is indicative of a stable crystal lattice structure, likely facilitated by intermolecular hydrogen bonding between the carboxylic acid moieties. Its predicted pKa suggests it is a moderately strong organic acid, a key feature for its reactivity and handling.
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in public literature. However, based on its structure—a polar carboxylic acid group and a largely nonpolar substituted benzene ring—a qualitative solubility profile can be inferred.
-
Soluble in: Polar aprotic solvents (e.g., DMSO, DMF, Acetone), and alcohols (e.g., Methanol, Ethanol), particularly with heating.
-
Sparingly Soluble in: Less polar solvents like Dichloromethane and Chloroform.
-
Insoluble in: Nonpolar solvents (e.g., Hexane) and water under neutral or acidic conditions.
Causality: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, facilitating dissolution in polar, protic solvents. In alkaline aqueous solutions, it will deprotonate to form the more soluble carboxylate salt.
Synthesis and Purification
The most common and industrially viable route to this compound is the oxidation of the corresponding toluene derivative, 4-chloro-3-methyltoluene. This transformation specifically targets the benzylic methyl group, which is susceptible to strong oxidizing agents.
Caption: Synthetic pathway from 4-chloro-3-methyltoluene.
Experimental Protocol: Oxidation of 4-Chloro-3-methyltoluene
This protocol describes a robust method for the laboratory-scale synthesis of this compound. The self-validating nature of this protocol lies in the clear phase changes and the straightforward purification by precipitation.
Materials:
-
4-Chloro-3-methyltoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask, reflux condenser, heating mantle, stirring apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Initial Charge: Add 4-chloro-3-methyltoluene to the flask. The mixture will be biphasic.
-
Oxidant Addition: While stirring vigorously, slowly add potassium permanganate in portions. The addition should be controlled to manage the exothermic reaction.
-
Expertise Note: Portion-wise addition of KMnO₄ is crucial. It prevents the reaction from becoming too vigorous and ensures a more complete oxidation. The deep purple color of the permanganate will disappear as it is consumed, providing a visual indicator of reaction progress.
-
-
Reflux: Once the addition is complete, heat the mixture to reflux for several hours (e.g., 3-4 hours) until the purple color has been fully discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Workup - Filtration: Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate by vacuum filtration. Wash the filter cake with a small amount of hot water to recover any trapped product.
-
Workup - Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise while stirring.
-
Isolation: The this compound will precipitate out as a white or off-white solid. Continue adding HCl until the solution is strongly acidic (pH < 2).
-
Purification: Collect the crude product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly. For higher purity, recrystallization from an ethanol/water mixture can be performed.
Chemical Reactivity and Electronic Profile
The reactivity of the benzene ring and the carboxylic acid group is modulated by the electronic effects of the chloro and methyl substituents. Understanding this interplay is key to predicting reaction outcomes.
Caption: Electronic effects governing molecular reactivity.
-
Acidity: The electron-withdrawing inductive effect (-I) of the chlorine atom stabilizes the conjugate carboxylate anion, increasing the acidity compared to 3-methylbenzoic acid.[2] Conversely, the electron-donating inductive effect (+I) of the methyl group destabilizes the anion, making it less acidic than 4-chlorobenzoic acid.[2]
-
Electrophilic Aromatic Substitution (EAS): The carboxylic acid group is a powerful deactivating group and a meta-director. The chloro group is deactivating but ortho-, para-directing, while the methyl group is an activating ortho-, para-director. The net effect is a deactivated ring, and predicting the site of further substitution can be complex, often leading to mixtures of products.
-
Carboxyl Group Reactivity: The primary site for synthetic transformations is the carboxylic acid group itself. It readily undergoes reactions typical of carboxylic acids, such as conversion to acyl chlorides, esters, and amides.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. Below are the expected signatures based on its structure and data from analogous compounds.
Expected Spectroscopic Signatures
| Technique | Region/Shift | Expected Signature and Rationale |
| ¹H NMR | ~13 ppm | -COOH: Very broad singlet, characteristic of a carboxylic acid proton. Disappears upon D₂O exchange. |
| ~7.9 ppm | Ar-H (d): Doublet corresponding to the proton at C2, deshielded by the adjacent carboxyl group. | |
| ~7.8 ppm | Ar-H (dd): Doublet of doublets for the proton at C6, coupled to protons at C2 and C5. | |
| ~7.5 ppm | Ar-H (d): Doublet for the proton at C5, adjacent to the chlorine atom. | |
| ~2.4 ppm | -CH₃: Singlet for the methyl group protons. | |
| ¹³C NMR | ~167 ppm | -COOH: Carbonyl carbon, typically deshielded. |
| ~128-140 ppm | Ar-C: Multiple signals for the six aromatic carbons, with quaternary carbons often having lower intensity. | |
| ~20 ppm | -CH₃: Methyl carbon signal. | |
| FTIR | 3300-2500 cm⁻¹ | O-H Stretch: Very broad band, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. |
| ~3080 cm⁻¹ | C-H Stretch (Aromatic): Sharp, medium intensity peaks. | |
| ~2950 cm⁻¹ | C-H Stretch (Aliphatic): Sharp, medium intensity peaks from the methyl group. | |
| ~1700 cm⁻¹ | C=O Stretch: Strong, sharp absorption for the carbonyl of the carboxylic acid. | |
| ~1600, ~1475 cm⁻¹ | C=C Stretch (Aromatic): Two or more sharp bands of variable intensity. | |
| ~1300 cm⁻¹ | C-O Stretch: Medium intensity band. | |
| ~800-850 cm⁻¹ | C-Cl Stretch: Typically found in the fingerprint region. |
Applications in Research and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate.
-
Pharmaceuticals: It is a documented reactant in the preparation of advanced pharmaceutical intermediates, including analogs of Tipifarnib, which has been investigated as a cancer therapeutic.[2]
-
Agrochemicals: The substituted benzoic acid motif is common in herbicides and fungicides. This molecule provides a scaffold for the synthesis of new crop protection agents.[1]
-
Material Science: It can be used in the synthesis of specialty polymers and liquid crystals where its rigid, substituted core can influence material properties.[1]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
GHS Hazard Classification
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[1][3]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[1][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (H335: May cause respiratory irritation)[1][3]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Exemplary Protocol: Amide Synthesis via Acyl Chloride
This protocol details the conversion of this compound to an amide, a common subsequent step in drug development. The procedure involves an in-situ formation of the acyl chloride using thionyl chloride, which is then reacted with an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Primary or secondary amine (e.g., Diethylamine)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a dry, nitrogen-flushed round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
Trustworthiness Check: A catalytic amount (1-2 drops) of DMF can be added to accelerate the reaction, but care must be taken as this can promote side reactions with certain substrates. The reaction progress is visually monitored by the cessation of gas (HCl, SO₂) evolution.
-
-
Reaction Completion: Gently reflux the mixture for 1-2 hours until the solution becomes clear and gas evolution ceases.
-
Removal of Excess Reagent: Cool the solution to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is often used directly.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask in an ice bath (0 °C). In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Coupling: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Causality Note: The triethylamine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the amide product and preventing the protonation of the nucleophilic amine.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until TLC/LC-MS analysis indicates the consumption of the acyl chloride.
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by column chromatography or recrystallization.
References
- PubChem. This compound.
- Quora.
- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
- LookChem. This compound. [Link][2]
- Chemistry LibreTexts. Substituent Effects on Acidity. [Link][2]
Sources
4-Chloro-3-methylbenzoic acid CAS number 7697-29-2
An In-Depth Technical Guide to 4-Chloro-3-methylbenzoic Acid (CAS 7697-29-2): Synthesis, Characterization, and Applications
Abstract
This compound, with CAS number 7697-29-2, is a substituted aromatic carboxylic acid that serves as a pivotal building block in various fields of chemical synthesis.[1] Its unique substitution pattern—a chloro group and a methyl group on the benzoic acid framework—imparts specific reactivity and properties that are leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, outlines methods for its comprehensive spectroscopic and analytical characterization, explores its chemical reactivity, and summarizes its key applications and safety considerations.
Molecular Overview and Physicochemical Properties
This compound, also known as 4-chloro-m-toluic acid, possesses a molecular structure where the functional groups (chloro, methyl, and carboxylic acid) exert distinct electronic and steric effects.[1][2] These effects govern the molecule's reactivity, solubility, and its utility as a synthetic intermediate. The carboxylic acid group provides a handle for transformations like amidation and esterification, while the substituted aromatic ring can undergo further functionalization.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 7697-29-2 | [1][2][3] |
| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Chloro-m-toluic acid | [1][2][3] |
| Appearance | White to light yellow or pale pink crystalline powder | [1][3][4] |
| Melting Point | 214-220 °C | [1][3] |
| pKa (Predicted) | 4.04 ± 0.10 | [3] |
| Density (Predicted) | 1.31 g/cm³ | [3] |
| Storage | Store in a cool, dry, well-ventilated place |[3][5] |
Synthesis and Purification
The most direct and industrially scalable synthesis of this compound involves the oxidation of the corresponding toluene precursor, 4-chloro-3-methyltoluene. This approach is favored due to the relatively low cost of the starting material and the robustness of the oxidation reaction. The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) ensures complete conversion of the methyl group to a carboxylic acid.
Workflow for Synthesis and Purification
Sources
Introduction: A Key Intermediate in Chemical Synthesis
An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-methylbenzoic Acid
This compound (CAS No. 7697-29-2) is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its molecular architecture, featuring a carboxylic acid group, a chlorine atom, and a methyl group on a benzene ring, provides a unique combination of reactivity and functionality. This makes it a valuable intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and fungicides.[1] Understanding its physical properties is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling during the research and development process. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by experimental methodologies for their validation.
Core Physicochemical and Identification Properties
A precise understanding of the fundamental properties of a compound is the bedrock of its application in synthesis and material science.
1.1. Molecular Structure and Identifiers
-
IUPAC Name: this compound[2]
-
Synonyms: 4-Chloro-m-toluic Acid, Benzoic acid, 4-chloro-3-methyl-[2][3]
1.2. Physical State and Appearance
This compound typically presents as a white to light yellow or reddish crystalline powder at room temperature.[1][3]
1.3. Key Thermodynamic Properties
The thermal behavior of a compound dictates the parameters for its synthesis, purification, and storage.
-
Melting Point: The melting point is a critical indicator of purity. Reported values show a consensus in the range of 212°C to 220°C .[1][4] One source specifies a melting point of 216°C.[3][5]
-
Boiling Point: The predicted boiling point at standard atmospheric pressure (760 mmHg) is approximately 299°C .[3][5]
-
Flash Point: The flash point is reported to be 134.6°C , a key parameter for safety assessments.[3]
-
Density: The predicted density of the solid is approximately 1.31 g/cm³ .[3][5]
-
Vapor Pressure: The compound exhibits a very low vapor pressure of 0.000548 mmHg at 25°C .[3]
1.4. Acidity and Solubility
-
pKa: The predicted acid dissociation constant (pKa) is approximately 4.04 , indicating it is a moderately strong organic acid.[3][5]
-
Solubility: While specific quantitative data is limited in the provided search results, its structure as a carboxylic acid suggests it is soluble in aqueous base and many organic solvents. It is sparingly soluble in DMSO and slightly soluble in methanol.
Data Summary Table
For ease of reference, the key physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7697-29-2 | [1][2][3] |
| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| Appearance | White to light yellow/reddish crystalline powder | [1][3] |
| Melting Point | 212 - 220 °C | [1][4] |
| Boiling Point | ~299 °C (Predicted) | [3][5] |
| Density | ~1.31 g/cm³ (Predicted) | [3][5] |
| pKa | ~4.04 (Predicted) | [3][5] |
| Flash Point | 134.6 °C | [3] |
| Vapor Pressure | 0.000548 mmHg @ 25°C | [3] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and a characteristic broad singlet for the carboxylic acid proton. Spectral data is available for this compound.[6]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration typical of a carboxylic acid, alongside characteristic peaks for the aromatic ring and C-Cl bond.[2]
-
Mass Spectrometry (MS): Mass spectral data is available, which can be used to confirm the molecular weight and fragmentation pattern of the compound.[2]
Experimental Protocols for Physical Property Verification
To ensure the quality and consistency of the material, in-house verification of its physical properties is often required. The following protocols describe standard methods for determining melting point and assessing solubility.
3.1. Protocol: Melting Point Determination via Capillary Method
This method provides a reliable determination of the melting point range, which is a primary indicator of sample purity.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating Ramp:
-
Rapid Heating: Initially, heat the apparatus rapidly to a temperature approximately 20°C below the expected melting point (e.g., to ~195°C).
-
Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium. This slow ramp is critical for observing the precise melting range.
-
-
Observation & Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (e.g., < 2°C) typically indicates high purity.
Caption: Workflow for Qualitative Solubility Assessment.
Safety and Handling
According to GHS classifications, this compound is an irritant. [5]
-
Hazard Statements:
-
H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H335: May cause respiratory irritation. [2]* Precautions:
-
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Conclusion
This compound is a stable, crystalline solid with a high melting point and moderate acidity. Its well-defined physical properties, summarized in this guide, provide the essential data required for its effective use in synthetic chemistry. The experimental protocols outlined offer a framework for the in-house validation of these characteristics, ensuring the quality and consistency necessary for successful research and development outcomes in the pharmaceutical and agrochemical industries.
References
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemBK. (2024, April 9). 3-Chloro-4-methylbenzoic acid.
- PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid. National Center for Biotechnology Information.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | 7697-29-2 [amp.chemicalbook.com]
- 6. This compound(7697-29-2) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Organic Solvent Solubility of 4-Chloro-3-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-chloro-3-methylbenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] We delve into the physicochemical properties of the molecule that govern its solubility, present available solubility data in a range of organic solvents, and provide a detailed, field-proven protocol for accurate solubility determination. The underlying principles of solute-solvent interactions are explained, offering researchers and drug development professionals a predictive framework and practical tools for formulation, synthesis, and purification processes.
Introduction: The Significance of Solubility
This compound (Figure 1) is a versatile aromatic carboxylic acid widely used as a building block in the synthesis of complex molecules, including anti-inflammatory drugs, fungicides, and specialty polymers.[1] In any of these applications, understanding and controlling its solubility is a paramount concern. For drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it dictates the choice of reaction media, affects reaction rates, and is critical for purification through crystallization.
This guide serves as a foundational resource, moving beyond a simple data repository to explain why this compound exhibits specific solubility profiles. By understanding the interplay of its molecular structure with different solvent classes, scientists can make informed decisions, troubleshoot experimental challenges, and accelerate development timelines.
Core Physicochemical Properties
The solubility of a compound is not an arbitrary value; it is a direct consequence of its intrinsic physicochemical properties. The key parameters for this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Solubility | Source(s) |
| Molecular Formula | C₈H₇ClO₂ | Defines the elemental composition and molar mass. | [1][2] |
| Molecular Weight | 170.59 g/mol | Influences dissolution kinetics and molar concentration calculations. | [1][2][3] |
| Melting Point | 214-220 °C | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.[1][2] | [1][2] |
| pKa | 4.04 (Predicted) | The carboxylic acid group is weakly acidic. In solvents that can accept a proton, this value influences the potential for acid-base interactions and salt formation.[2] | [2] |
| logP | 2.3 - 3.0 | This positive value indicates a preference for lipophilic (non-polar) environments over aqueous ones, suggesting higher solubility in organic solvents than in water. | [2] |
| Hydrogen Bond Donor Count | 1 (from -COOH) | The carboxylic proton can be donated to form a hydrogen bond with acceptor atoms (like O or N) in the solvent.[2] | [2] |
| Hydrogen Bond Acceptor Count | 2 (from C=O, -OH) | The two oxygen atoms of the carboxyl group can accept hydrogen bonds from donor groups in the solvent (like -OH).[2] | [2] |
Analysis of Solubility: The Interplay of Molecular Forces
The solubility of this compound is governed by the principle of "like dissolves like." This is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
-
The Solute's Nature: this compound is a molecule with dual character.
-
Polar/Hydrogen Bonding Region: The carboxylic acid group (-COOH) is highly polar and capable of both donating and accepting hydrogen bonds.[2] This region favors interaction with polar solvents, especially those that are protic (e.g., alcohols) or can act as strong hydrogen bond acceptors (e.g., DMSO, DMF).
-
Nonpolar/Lipophilic Region: The benzene ring, substituted with a chloro and a methyl group, is nonpolar and lipophilic. The chloro and methyl substituents are electron-donating and electron-withdrawing groups, respectively, which influence the acidity and electronic distribution of the molecule.[4][5][6] This region favors interactions with nonpolar or moderately polar aprotic solvents (e.g., toluene, chloroform) through van der Waals forces.
-
-
The Solvent's Role:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for high solubility. Their hydroxyl (-OH) groups can act as both hydrogen bond donors to the carbonyl oxygen of the acid and hydrogen bond acceptors for the acidic proton. This dual interaction efficiently breaks down the solute's crystal lattice.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess polar bonds and can act as strong hydrogen bond acceptors but lack donor capabilities. They can effectively solvate the carboxylic acid group, leading to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily with the aromatic ring and its substituents. While the logP suggests some affinity, the highly polar carboxylic acid group limits solubility in purely nonpolar solvents. The energy gained from solvating the nonpolar part of the molecule is often insufficient to overcome both the solute's strong crystal lattice energy (indicated by the high melting point) and the hydrogen bonding between solute molecules.[1][2]
-
-
Substituent Effects: The chloro and methyl groups influence the acidity of the benzoic acid. Electron-withdrawing groups like chlorine tend to increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion.[5][7][8] Conversely, electron-donating groups like methyl decrease acidity.[4][6] The combined electronic effects of these substituents impact the polarity of the -COOH group and its interaction with solvents.
Standardized Protocol for Experimental Solubility Determination
To ensure reliable and reproducible data, the Shake-Flask Method is the gold standard for determining equilibrium solubility.[9][10] It is a robust procedure that measures the concentration of a saturated solution after it has been allowed to reach thermodynamic equilibrium.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (powder form, purity ≥98%)[1]
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.[9] b. Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[10] b. Allow the suspension to equilibrate for at least 24-48 hours.[10][11] This duration is crucial for the system to reach a true thermodynamic equilibrium, especially for compounds with high crystal lattice energy. For initial checks, samples can be taken at 24h and 48h; if the concentration values are consistent, equilibrium has been reached.[12]
-
Phase Separation: a. After equilibration, remove the vials from the shaker. b. Allow the vials to stand for a short period to let the excess solid settle. c. To ensure complete removal of solid particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sample Collection and Preparation: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles. c. Precisely dilute the filtered sample with the mobile phase of the analytical method to a concentration that falls within the calibrated range of the HPLC.
-
Quantification: a. Analyze the diluted sample using a validated HPLC-UV method. b. Determine the concentration of this compound in the sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound. c. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the selected solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Conclusion
The solubility of this compound in organic solvents is a complex interplay between its polar carboxylic acid functional group and its nonpolar substituted aromatic ring. A high melting point indicates significant crystal lattice energy that must be overcome by favorable solute-solvent interactions. Consequently, polar solvents, particularly those capable of hydrogen bonding, are expected to be the most effective. This guide provides both the theoretical framework for understanding these interactions and a practical, robust protocol for their experimental determination. By leveraging this knowledge, researchers can streamline synthesis, purification, and formulation processes involving this important chemical intermediate.
References
- This compound - LookChem. [Link]
- This compound | C8H7ClO2 | CID 282989 - PubChem. [Link]
- Substituent Effects on Acidity - Chemistry LibreTexts. [Link]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
- Substituent effects on the electronic structure and pKa of benzoic acid - ResearchG
- Solubility of 4-Methylbenzoic Acid between 288 K and 370 K - ResearchG
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]
- 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax. [Link]
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. [Link]
- Study on standardization of shake-flask solubility determin
- Effect of substituents on acidity of benzoic acids | Filo. [Link]
- Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 6. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. scielo.br [scielo.br]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
4-Chloro-3-methylbenzoic acid melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 7697-29-2) is a substituted aromatic carboxylic acid that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility in complex molecular synthesis is largely dictated by its physicochemical properties, among which the melting and boiling points are paramount for purification, reaction condition optimization, and quality control. This guide provides a comprehensive analysis of the melting and boiling points of this compound, grounded in theoretical principles and supported by detailed experimental protocols. We delve into the structural factors influencing these thermal properties and present self-validating methodologies for their accurate determination, ensuring researchers can confidently assess the purity and identity of this vital chemical building block.
Core Physicochemical Properties of this compound
A compound's thermal properties are a direct reflection of its molecular structure and the intermolecular forces it can exert. For this compound, the presence of a carboxylic acid group, a chlorine atom, and a methyl group on a benzene ring creates a unique interplay of forces that define its melting and boiling characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 208°C to 220°C (Range of reported values) | [1][2][3][4] |
| Boiling Point | ~299°C to 329°C (at 760 mmHg) | [2][4] |
In-Depth Analysis of the Melting Point
The melting point is one of the most critical indicators of a solid compound's purity. For a crystalline solid like this compound, melting involves overcoming the strong intermolecular forces that hold the molecules in a rigid crystal lattice.
Reported Values and Theoretical Underpinnings
There is a slight variation in the reported melting point for this compound, which is common and often dependent on the purity of the sample and the specific technique used for measurement.
| Reported Melting Point | Source |
| 212°C to 216°C | Fisher Scientific[3] |
| 216°C | LookChem[2] |
| 214-220°C | Chem-Impex[1] |
| 208°C | Chemcasts[4] |
Causality Behind the High Melting Point:
The relatively high melting point of this compound is a direct consequence of its molecular structure and the resulting intermolecular forces.
-
Hydrogen Bonding: The primary contributor is the carboxylic acid moiety (-COOH). Two molecules can form a stable hydrogen-bonded dimer, significantly increasing the energy required to break apart the crystal lattice.
-
Dipole-Dipole Interactions: The electronegative chlorine atom creates a dipole moment in the molecule, leading to dipole-dipole attractions between adjacent molecules in the crystal structure.
-
Van der Waals Forces: The overall molecular size and surface area contribute to London dispersion forces, further stabilizing the solid state.[5]
-
Crystal Packing: The specific arrangement of molecules in the crystal lattice determines how efficiently these forces can operate. Molecular shape is critical, as molecules need to fit together cooperatively for the attractive lattice forces to be maximized.[5] Symmetrical molecules often pack more efficiently, leading to higher melting points.[6]
Impurities disrupt the regularity of the crystal lattice, weakening the intermolecular forces and resulting in a lower and broader melting point range.[7][8][9] Therefore, a sharp melting range (e.g., 1-2°C) is a strong indicator of high purity.[10]
Protocol for Experimental Determination of Melting Point
The following protocol describes the capillary method, a self-validating system for determining the melting point range of a solid organic compound.
Methodology:
-
Sample Preparation:
-
Place a small amount of dry this compound on a clean, dry watch glass.
-
Thoroughly pulverize the crystals into a fine powder using a spatula. This ensures uniform packing and heat transfer.
-
-
Capillary Tube Loading:
-
Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
To pack the sample into the sealed end, tap the bottom of the tube gently on a hard surface or drop it through a long glass tube onto the benchtop.[8]
-
The final packed sample height should be 2-3 mm for an accurate reading.[9]
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar device).
-
If the approximate melting point is known, heat the block rapidly to about 20°C below the expected temperature.
-
Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block.[11]
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts and the entire sample is a clear liquid (the end of the melting range).
-
The recorded value is the melting point range (e.g., 215-216°C).
-
Caption: Workflow for Melting Point Determination.
In-Depth Analysis of the Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key parameter for purification by distillation and for defining reaction conditions in the liquid phase.
Reported Values and Theoretical Underpinnings
The boiling point of this compound is high, and sources report varying values. This discrepancy can be attributed to differences in experimental pressure or potential decomposition at elevated temperatures.
| Reported Boiling Point | Pressure | Source |
| 299 °C | 760 mmHg | LookChem[2] |
| 329.07 °C | Not Specified (Assumed Normal) | Chemcasts[4] |
Causality Behind the High Boiling Point:
The same intermolecular forces that dictate the melting point also control the boiling point.[5] To boil, molecules must gain enough kinetic energy to overcome these attractions and escape into the gas phase.
-
Hydrogen Bonding: As with melting, the hydrogen-bonded dimers of the carboxylic acid are the most significant factor, requiring substantial energy to dissociate. Carboxylic acids generally have much higher boiling points than hydrocarbons of similar molecular weight for this reason.[12]
-
Molecular Weight: Larger molecules have more electrons, leading to stronger van der Waals attractive forces and consequently higher boiling points compared to smaller, similar compounds.[5]
-
Polarity: The C-Cl bond contributes to the molecule's overall polarity, enhancing intermolecular attractions.
It is important to note that many complex organic molecules, especially those with high boiling points, may decompose before or during boiling at atmospheric pressure. Therefore, vacuum distillation is often employed to purify such compounds at lower temperatures.
Protocol for Experimental Determination of Boiling Point
The following protocol outlines a micro-boiling point determination method suitable for small sample quantities.
Methodology:
-
Apparatus Setup:
-
Attach a small test tube (e.g., a fusion tube) containing 0.5-1 mL of the molten sample (if solid at room temp) or liquid to a thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer bulb.
-
Place a capillary tube (sealed at one end) into the test tube with the open end down.
-
-
Heating:
-
Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil) or an aluminum block heater.
-
Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
-
Observation and Measurement:
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the sample has reached its boiling point at the current pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
-
Data Recording:
-
Observe the exact temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This temperature is the boiling point of the liquid, as it is the point where the external pressure and the sample's vapor pressure are equal.
-
Caption: Workflow for Micro Boiling Point Determination.
Conclusion
The melting and boiling points of this compound are defining thermophysical properties that are indispensable for its application in research and development. Its high melting point (approx. 208-220°C) and boiling point (approx. 299-329°C) are logically derived from the strong intermolecular forces—primarily hydrogen bonding—imparted by its carboxylic acid functionality. Accurate experimental determination of these values, particularly the melting point range, serves as a reliable and accessible method for assessing the purity of a given sample. The protocols and theoretical discussions provided herein offer a robust framework for scientists to understand, measure, and interpret these critical parameters.
References
- This compound. (n.d.). LookChem.
- This compound (CAS 7697-29-2) – Thermophysical Properties. (n.d.). Chemcasts.
- Melting points and Boiling Points. (n.d.). Open Oregon Educational Resources.
- Boiling & Melting Points. (n.d.). Michigan State University Chemistry.
- This compound. (n.d.). PubChem.
- Understanding the Melting Point of Benzoic Acid: A Deep Dive. (2026, January 7). Oreate AI Blog.
- Experiment (1) determination of melting points. (2021, September 19).
- Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. (n.d.).
- Ashenhurst, J. (2010, July 9). The Effect of Branching On Melting and Boiling Points. Master Organic Chemistry.
- Melting point of Benzoic Acid. (n.d.). SSERC.
- Experiment 1: Melting-point Determinations. (n.d.).
- Melting Point Experiment. (n.d.). Truman State University ChemLab.
- 27B. Melting Point of Benzoic Acid. (2017, March 1). YouTube.
- Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. (2025, August 10). ResearchGate.
- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. chem-casts.com [chem-casts.com]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. sserc.org.uk [sserc.org.uk]
- 10. athabascau.ca [athabascau.ca]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. byjus.com [byjus.com]
Biological activity of 4-Chloro-3-methylbenzoic acid
An In-depth Technical Guide to the Biological Activity of 4-Chloro-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Scientist's Perspective
This compound is a molecule that, at first glance, might be relegated to the category of "useful intermediate." Its prevalence in synthetic pathways for pharmaceuticals and agrochemicals is well-established. However, to view it solely as a structural scaffold is to overlook the inherent biological implications of its substituted benzene ring. The presence of a halogen, a methyl group, and a carboxylic acid function imparts a specific electronic and steric profile that dictates its interactions with biological systems. This guide is structured to move beyond its role as a simple building block, encouraging a deeper investigation into its intrinsic biological activities. We will deconstruct its known applications to infer potential mechanisms and provide robust, validated protocols to empower researchers to explore its potential, whether as a novel bioactive agent or as a critical starting point for drug discovery and development.
Molecular Profile and Synthetic Importance
This compound (CAS: 7697-29-2), with the molecular formula C₈H₇ClO₂, is an aromatic carboxylic acid.[1] Its structure is key to its utility. The carboxylic acid group provides a reactive handle for transformations like amidation and esterification, while the chloro and methyl groups on the benzene ring influence its reactivity and lipophilicity.[2] This has made it an indispensable intermediate in several industrial sectors.
-
Pharmaceutical Development : It serves as a crucial precursor in the synthesis of various pharmaceuticals, including anti-inflammatory agents and analgesics.[2] Notably, it is used as a reactant in the preparation of tipifarnib analogs, which are investigated as potential cancer drugs.[3][4]
-
Agrochemicals : The compound is a building block for herbicides and fungicides, indicating an inherent or derivative-based biological activity against plant and fungal species.[2]
-
Organic Synthesis : Beyond specific applications, its distinct chemical structure provides a versatile platform for constructing more complex and novel molecular frameworks in chemical research and development.[5]
Inferred Biological Activities and Toxicological Profile
While comprehensive studies on the intrinsic biological activity of this compound are not abundant, its application in synthesizing bioactive compounds provides a strong basis for targeted investigation.
Potential as an Anticancer Agent Precursor
The use of this compound in synthesizing analogs of farnesyltransferase inhibitors like tipifarnib suggests that its core structure may be amenable to interacting with enzyme active sites.[3] This makes it and its derivatives prime candidates for screening against various cancer cell lines to assess for direct cytotoxic or cytostatic effects.
Antimicrobial and Fungicidal Potential
Its role in agrochemical synthesis points towards potential antimicrobial activity.[2] Halogenated benzoic acid derivatives are known to possess antimicrobial properties, often by disrupting cell membranes or inhibiting essential metabolic pathways.[6] Studies on related compounds, such as 2-chlorobenzoic acid derivatives, have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[6]
Plant Growth Regulation
Given its application in herbicide formulations, this compound is expected to exhibit plant growth-regulating properties.[2] Auxins, a class of plant hormones, are often carboxylic acid derivatives. This compound could potentially interfere with hormonal signaling pathways, root development, or germination processes in various plant species.[7]
Toxicological Summary
A thorough understanding of a compound's safety profile is non-negotiable. According to safety data sheets, this compound is classified as a hazardous substance.
-
Hazards : It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][8]
-
Handling Precautions : Due to these hazards, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling the compound, preferably in a well-ventilated area or fume hood.[8]
Key Experimental Protocols for Biological Evaluation
To transition from inferred activity to empirical data, rigorous and standardized assays are required. The following protocols provide a framework for a comprehensive biological evaluation.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This assay is a foundational method in drug discovery to determine a compound's effect on cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a desired cancer cell line (e.g., HeLa, MCF-7) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle controls (DMSO at the highest concentration used) and untreated controls. Incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Workflow for Minimum Inhibitory Concentration (MIC) Assay
Caption: Broth microdilution workflow to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: In a sterile 96-well microplate, add growth medium (e.g., Mueller-Hinton Broth) to all wells. Add a concentrated amount of this compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Grow the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.[10] Ensure positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).
Protocol: Plant Seed Germination and Root Elongation Assay
This bioassay quantifies the effect of a chemical on fundamental plant development processes and is an effective screen for herbicidal or growth-regulating activity.[11]
Step-by-Step Methodology:
-
Media Preparation: Prepare agar plates with a suitable plant growth medium (e.g., 1/2 strength Murashige and Skoog). After autoclaving and cooling, add this compound to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM), including a vehicle control.
-
Seed Sterilization and Plating: Surface-sterilize seeds of a model plant (e.g., Arabidopsis thaliana or lettuce) using a bleach solution, followed by several rinses with sterile water. Carefully place the seeds onto the agar plates.
-
Stratification: To ensure uniform germination, store the plates at 4°C in the dark for 2-3 days.
-
Growth: Transfer the plates to a growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle) and orient them vertically to allow roots to grow along the agar surface.
-
Data Collection: After 5-7 days, photograph the plates. Use image analysis software (like ImageJ) to measure the primary root length of each seedling.
-
Analysis: Calculate the average root length for each concentration and compare it to the control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed inhibition or promotion of growth.
Data Presentation and Interpretation
Quantitative results from these assays should be tabulated for clarity and comparative analysis.
Table 1: Example Data Summary for In Vitro Cytotoxicity Assay
| Cell Line | 4-Cl-3-MBA IC₅₀ (µM) ± SD |
|---|---|
| HeLa (Cervical Cancer) | 85.4 ± 5.2 |
| MCF-7 (Breast Cancer) | 112.1 ± 8.9 |
| A549 (Lung Cancer) | >200 |
Table 2: Example Data Summary for MIC Assay
| Microorganism | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 128 |
| Escherichia coli | ATCC 25922 | >256 |
| Candida albicans | ATCC 90028 | 256 |
Conclusion and Strategic Outlook
This compound is a compound of significant industrial importance with a biological potential that remains largely untapped. Its established use in the synthesis of bioactive molecules provides a logical roadmap for investigation. The protocols detailed in this guide offer a robust starting point for characterizing its cytotoxic, antimicrobial, and plant growth-regulating activities.
Future research should not only focus on screening but also on elucidating the mechanism of action. For any observed activity, follow-up studies could include enzyme inhibition assays, gene expression analysis, or molecular docking to identify specific cellular targets. Furthermore, its structure serves as an excellent scaffold for medicinal chemistry campaigns, where targeted modifications could amplify a desired biological effect while minimizing toxicity, paving the way for the development of novel therapeutic agents or next-generation agrochemicals.
References
- BenchChem. (n.d.). Application Notes and Protocols for Plant Growth Regulation Assay of Altenuisol.
- PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- PubMed. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
- European Commission. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Biology Discussion. (n.d.). Top 12 Experiments on Growth Regulators in Plants.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
- Chem-Impex. (n.d.). This compound.
- BenchChem. (n.d.). An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.
- Sigma-Aldrich. (n.d.). Growth Regulators – Plant Tissue Culture Protocol.
- BenchChem. (2025). Exploring the Potential of this compound in Cancer Drug Research.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound as a Building Block in Organic Synthesis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
- PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS.
- ChemicalBook. (2025). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Thieme. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research (Stuttgart).
Sources
- 1. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 7697-29-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. fishersci.com [fishersci.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
4-Chloro-3-methylbenzoic acid literature review
An In-Depth Technical Guide to 4-Chloro-3-methylbenzoic Acid
Introduction
This compound is a versatile aromatic carboxylic acid that serves as a crucial intermediate in various fields of chemical synthesis.[1] Its structure, featuring a benzene ring substituted with a chloro group, a methyl group, and a carboxylic acid functional group, imparts a unique reactivity profile that makes it a valuable building block for more complex molecules.[1] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a particular focus on its role in pharmaceutical and agrochemical development for researchers, scientists, and drug development professionals.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₈H₇ClO₂[1][2][3] |
| Molecular Weight | 170.59 g/mol [1][3] |
| CAS Number | 7697-29-2[1][2][3] |
| Appearance | Light yellow or white to reddish crystalline powder[1][2] |
| Melting Point | 214-220 °C[1] |
| Boiling Point | 299 °C at 760 mmHg[2] |
| Density | 1.31 g/cm³[2] |
| pKa | 4.04 ± 0.10 (Predicted)[2] |
| LogP | 2.34660[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method involves the carboxylation of a Grignard reagent derived from the corresponding aryl halide.
Grignard Carboxylation Route
This method involves the formation of a Grignard reagent from a suitable 4-chloro-3-methylhalobenzene, followed by its reaction with carbon dioxide.[4][5][6][7] This approach is advantageous as it adds a carbon atom to the aromatic ring, directly forming the carboxylic acid.[4]
Caption: Key application areas of this compound.
Pharmaceutical Applications
This compound is a significant intermediate in the synthesis of various pharmaceuticals. [1]It is notably used in the development of anti-inflammatory and analgesic drugs. [1]Furthermore, it serves as a reactant in the preparation of tipifarnib analogs, which are investigated as potential cancer therapeutics, including for Chagas disease. [2][8][9]
Agrochemical Applications
In the agrochemical sector, this compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection and enhanced agricultural productivity. [1]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Statements:
-
H315: Causes skin irritation. [3] * H319: Causes serious eye irritation. [3] * H335: May cause respiratory irritation. [3]* Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [10] * Handle in a well-ventilated area or under a fume hood. [10][11] * Avoid breathing dust. [10] * Wash hands thoroughly after handling. [10]* Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [10][11]Keep at a temperature of 0-8°C for long-term storage. [1]
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its synthesis, reactivity, and applications are well-documented, providing a solid foundation for its use in research and development. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible utilization in the laboratory and in industrial processes.
References
- 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2025).
- 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2024).
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011).
- This compound - LookChem.
- CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases | Organometallics - ACS Publications. (2020).
- Formation of carboxylic acids from Grignard reagents and CO2 - Master Organic Chemistry.
- This compound | C8H7ClO2 | CID 282989 - PubChem.
- Exploring the Potential of this compound in Cancer Drug Research. (2025).
- SAFETY DATA SHEET. (2025).
- The Grignard Reaction.
- This compound - SpectraBase.
- n-BUTYLMAGNESIUM CHLORIDE - Organic Syntheses Procedure.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 7697-29-2 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Discovery and history of 4-Chloro-3-methylbenzoic acid
An In-Depth Technical Guide to the Discovery and History of 4-Chloro-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of this compound, a key intermediate in the pharmaceutical and agrochemical industries. While the precise first synthesis is not definitively documented in readily accessible modern databases, this guide reconstructs the most probable historical synthetic routes based on the chemical knowledge and techniques of the late 19th and early 20th centuries. We will explore the evolution of its synthesis from early, often arduous, laboratory methods to modern, efficient industrial processes. This guide will also provide detailed experimental protocols for both a plausible historical synthesis and a representative modern approach, offering valuable insights for today's researchers and process chemists.
Introduction
This compound, with the chemical formula C₈H₇ClO₂, is a halogenated aromatic carboxylic acid.[1][2][3] Its structure, featuring a chlorine atom and a methyl group on the benzoic acid framework, makes it a versatile building block in organic synthesis.[1] This compound serves as a crucial intermediate in the production of a variety of pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors, as well as in the formulation of agrochemicals such as herbicides and fungicides. Given its importance, a thorough understanding of its synthetic origins and the evolution of its manufacturing processes is invaluable for chemists in research and development.
Chapter 1: The Dawn of Substituted Benzoic Acids - A Historical Context
The late 19th and early 20th centuries were a period of explosive growth in synthetic organic chemistry. The development of the periodic table and the structural theory of organic compounds laid the groundwork for the systematic synthesis of new molecules. Much of the focus was on the substitution of aromatic rings, such as benzene and its derivatives. Key reactions, including electrophilic aromatic substitution (halogenation, nitration, sulfonation, and Friedel-Crafts reactions) and the oxidation of alkyl side chains, were extensively studied and refined.
Early work on substituted toluic acids, as documented in publications like the Journal of the Chemical Society, reveals the methodologies of the time.[4] Synthesis often involved multi-step processes with harsh reagents and produced a mixture of isomers that were challenging to separate. The preparation of acid chlorides using reagents like thionyl chloride was a common strategy to activate the carboxylic acid group for further reactions.[4][5] It is within this context of burgeoning synthetic capability that the first synthesis of this compound likely occurred. While a specific "discovery" paper is not readily apparent, its creation would have been a logical extension of the systematic investigation of substituted aromatic compounds.
Chapter 2: Postulated First Synthesis - A Reconstruction
Based on the established chemical principles of the era, two primary routes for the first synthesis of this compound can be postulated.
Route 1: Chlorination of m-Toluic Acid
The most direct conceptual route would involve the chlorination of 3-methylbenzoic acid (m-toluic acid). The methyl and carboxylic acid groups are both ortho-, para-directing; however, the carboxylic acid group is deactivating, while the methyl group is activating. This would suggest that the incoming electrophile (chlorine) would preferentially add to the positions ortho and para to the methyl group.
Caption: Postulated historical synthesis via chlorination of m-toluic acid.
This reaction would likely have produced a mixture of isomers, including 2-chloro-3-methylbenzoic acid, this compound, and 6-chloro-3-methylbenzoic acid. The separation of these isomers would have been a significant challenge, likely relying on tedious fractional crystallization or distillation techniques.
Route 2: Oxidation of a Chlorinated Toluene Derivative
An alternative and perhaps more controlled approach would have been to start with a substituted toluene and oxidize the methyl group in the final step. A plausible precursor would be 1-chloro-2-methyl-4-(trichloromethyl)benzene, which could be synthesized from the chlorination of m-xylene followed by side-chain chlorination. Subsequent hydrolysis of the trichloromethyl group would yield the carboxylic acid. A more direct precursor would be 4-chloro-m-xylene, which could then be oxidized.
Caption: Postulated historical synthesis via oxidation of 4-chloro-m-xylene.
The oxidation of an alkyl side chain on a benzene ring using strong oxidizing agents like potassium permanganate was a well-established reaction.[6] This route may have offered better control over the final product's regiochemistry, provided that the starting 4-chloro-m-xylene was readily available or could be synthesized with high purity.
Chapter 3: Evolution of Synthesis - From Classical Methods to Modern Industrial Processes
The synthesis of this compound has evolved significantly from the likely historical methods. Modern industrial processes prioritize efficiency, safety, cost-effectiveness, and environmental considerations. Contemporary syntheses often still rely on the fundamental reactions of electrophilic aromatic substitution and oxidation but with more refined catalysts, milder reaction conditions, and improved purification techniques.
A common modern approach involves the Friedel-Crafts acylation of a substituted toluene, followed by oxidation of the resulting ketone. For instance, the acylation of 2-chlorotoluene with an acetylating agent would yield a chloro-methylacetophenone intermediate, which can then be oxidized to the desired carboxylic acid.
Chapter 4: Key Experimental Protocols in Detail
Plausible Historical Synthesis Protocol: Oxidation of 4-Chloro-m-xylene
This protocol is a reconstruction based on typical early 20th-century laboratory procedures.
Materials:
-
4-Chloro-m-xylene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 1 L round-bottom flask, a mixture of 10 g of 4-chloro-m-xylene, 30 g of potassium permanganate, 5 g of sodium carbonate, and 500 mL of water is prepared.
-
The mixture is heated to reflux with constant stirring for 8-12 hours, or until the purple color of the permanganate has disappeared.
-
The hot reaction mixture is filtered by suction to remove the manganese dioxide precipitate. The filter cake is washed with a small amount of hot water.
-
The combined filtrate is allowed to cool to room temperature and then acidified with concentrated hydrochloric acid until no more precipitate forms.
-
The white precipitate of this compound is collected by suction filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed for further purification.
Representative Modern Synthesis Protocol: Via Friedel-Crafts Acylation and Oxidation
This protocol is a generalized representation of a modern synthetic approach.
Materials:
-
2-Chlorotoluene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium hypochlorite solution (bleach)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Friedel-Crafts Acylation: To a stirred suspension of 15 g of anhydrous aluminum chloride in 100 mL of anhydrous dichloromethane at 0 °C, 10 g of acetyl chloride is added dropwise. After stirring for 15 minutes, 12 g of 2-chlorotoluene is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 4-chloro-3-methylacetophenone.
-
Oxidation: The crude acetophenone derivative is dissolved in a suitable solvent, and an excess of sodium hypochlorite solution is added. The mixture is stirred vigorously at an elevated temperature until the reaction is complete (monitored by TLC or GC). The reaction mixture is cooled, and any unreacted hypochlorite is quenched with a reducing agent (e.g., sodium sulfite). The aqueous layer is separated and acidified with hydrochloric acid to precipitate the this compound. The product is collected by filtration, washed with water, and dried.
Conclusion
The history of this compound mirrors the broader history of organic synthesis: a journey from challenging, low-yield laboratory preparations to highly optimized, large-scale industrial processes. While the exact moment of its first creation may be lost to the annals of early chemical literature, likely within the comprehensive volumes of the Beilstein Handbook, we can reconstruct its probable origins from the fundamental reactions known to chemists of the time. Today, this compound remains a vital chemical intermediate, and an appreciation of its synthetic history provides valuable context for the ongoing innovation in the fields of pharmaceutical and agrochemical development.
References
- Benzoyl chloride. In Wikipedia.
- The Chlorination and Bromination of the Toluic Acids and the Preparation of the Phthal-aldehydic Acids. Journal of the Chemical Society, Transactions, 121, 1654-1663. (1922).
- Synthesis of substituted benzoyl chlorides. ResearchGate.
- Synthesis of A. 4-(Chloromethyl)benzoyl chloride. PrepChem.
- Beilsteins Handbuch der Organischen Chemie. In Wikipedia.
- o-CHLOROBENZOIC ACID. Organic Syntheses, Coll. Vol. 1, p.163 (1941); Vol. 3, p.21 (1923).
- This compound. PubChem.
- This compound. LookChem.
Sources
The Strategic Application of 4-Chloro-3-methylbenzoic Acid in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – January 9, 2026 – In the intricate landscape of pharmaceutical research, the identification of versatile and strategically functionalized starting materials is paramount to the successful development of novel therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted potential of 4-Chloro-3-methylbenzoic acid as a pivotal scaffold in contemporary drug discovery. We will explore its utility as a foundational building block for targeted therapies, particularly in oncology and inflammatory diseases, and as a valuable fragment in high-throughput screening paradigms.
Introduction: The Unassuming Power of a Substituted Benzoic Acid
This compound is a readily available aromatic carboxylic acid distinguished by its specific substitution pattern: a chloro group at the 4-position and a methyl group at the 3-position.[1] This arrangement is not arbitrary; it imparts a unique combination of electronic and steric properties that can be strategically exploited in the design of bioactive molecules. The carboxylic acid moiety serves as a versatile handle for chemical modification, readily undergoing reactions such as amidation and esterification to generate diverse compound libraries.[2] Furthermore, the chloro and methyl substituents influence the molecule's lipophilicity, metabolic stability, and potential for specific interactions with biological targets.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Melting Point | 214-220 °C | [3] |
| CAS Number | 7697-29-2 | [1] |
Application in Oncology: A Scaffold for Kinase and Farnesyltransferase Inhibitors
The benzoic acid motif is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent anticancer activity.[4] The strategic placement of substituents on the phenyl ring is crucial for achieving high affinity and selectivity for specific cancer targets.
Targeting Protein Kinases
Protein kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The structural similarities between this compound and known kinase inhibitor scaffolds, such as the 4-(thiazol-5-yl)benzoic acid core of potent protein kinase CK2 inhibitors, suggest its significant potential in this area.[3] The chloro and methyl groups can occupy specific hydrophobic pockets within the ATP-binding site of kinases, contributing to binding affinity and selectivity.
Experimental Protocol: Synthesis of a Novel Amide Derivative of this compound for Kinase Inhibitor Screening
This protocol details the synthesis of an N-aryl benzamide, a common structural motif in kinase inhibitors.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 3-chloroaniline)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 1 hour to ensure complete conversion to the acid chloride. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Amide Bond Formation: In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C. To this solution, add the freshly prepared 4-chloro-3-methylbenzoyl chloride solution dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[5]
-
Work-up and Purification: Upon completion, as monitored by Thin Layer Chromatography (TLC), quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Thionyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to the more reactive acid chlorides, facilitating the subsequent amidation.
-
Triethylamine: This base is used to neutralize the HCl byproduct of the amidation reaction, driving the reaction to completion.
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the highly reactive acid chloride intermediate.
Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins involved in cell signaling, including the Ras family of oncoproteins.[6] Inhibition of FTase has been a validated strategy in cancer drug discovery. The anticancer agent tipifarnib, an FTase inhibitor, highlights the potential of complex heterocyclic systems in targeting this enzyme.[7] While not a direct precursor, this compound can serve as a valuable starting material for the synthesis of novel heterocyclic scaffolds that could act as FTase inhibitors.
Utility in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery has emerged as a powerful approach for identifying novel lead compounds.[8] This methodology involves screening libraries of low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. This compound, with a molecular weight of 170.59 g/mol , fits the "Rule of Three" often applied to fragment library design.[9]
Workflow for an FBDD Campaign Utilizing this compound:
Caption: A generalized workflow for a fragment-based drug discovery campaign starting with a this compound-based fragment library.
The carboxylic acid group of this compound can act as a key anchoring point to the target protein, while the substituted phenyl ring explores adjacent hydrophobic pockets. The chloro and methyl groups provide distinct vectors for fragment growth, allowing for the systematic exploration of the surrounding chemical space to improve potency and selectivity.
Potential in Anti-Inflammatory Drug Discovery
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous area of research. Benzoic acid derivatives have been investigated for their anti-inflammatory properties.[10] The substitution pattern of this compound can influence its interaction with key inflammatory targets, such as cyclooxygenase (COX) enzymes or various kinases involved in inflammatory signaling pathways.
Experimental Protocol: In Vitro Cytotoxicity Assessment of this compound Derivatives
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of newly synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.[11]
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization and Measurement: Remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
The inclusion of both positive and negative controls in the assay is critical for validating the results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the negative (vehicle) control provides a baseline for cell viability.
Conclusion and Future Directions
This compound represents a strategically valuable and underexplored starting point for the development of novel therapeutic agents. Its unique substitution pattern, coupled with the versatility of the carboxylic acid group, provides a robust platform for the synthesis of diverse compound libraries with potential applications in oncology, inflammation, and beyond. The principles and protocols outlined in this guide offer a framework for researchers to unlock the full potential of this promising scaffold in their drug discovery endeavors. Future work should focus on the synthesis and screening of a broader range of derivatives against specific, well-validated biological targets to further elucidate the structure-activity relationships and identify lead compounds for preclinical development.
References
- PubMed. (1999). Solid-phase synthesis of novel inhibitors of farnesyl transferase.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
- PubMed. (2003). Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor.
- Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. American Chemical Society. [Link]
- PharmacologyOnLine. (n.d.). Cytotoxic assays for Lung and Colon cancer. [Link]
- ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. [Link]
- PubChem. (n.d.). This compound.
- MDPI. (2022). Synthesis, In Vitro and In Silico Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- PubMed. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent.
- PubMed. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
- MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
- ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. American Chemical Society. [Link]
- Google Patents. (n.d.). US5861529A - Farnesyl transferase inhibitors, their preparation and the pharmaceutical compositions which contain them.
- PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
- National Center for Biotechnology Information. (2016).
- MDPI. (2019). Concepts and Core Principles of Fragment-Based Drug Design. [Link]
- Frontiers. (2020).
- MDPI. (2023). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. [Link]
- RSC Publishing. (2016). New tricks for human farnesyltransferase inhibitor: cancer and beyond. [Link]
- National Center for Biotechnology Information. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. [Link]
- PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.
- National Center for Biotechnology Information. (2020). Fragment-based drug discovery: opportunities for organic synthesis. [Link]
Sources
- 1. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 4-Chloro-3-methylbenzoic Acid in Complex Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
4-Chloro-3-methylbenzoic acid, a seemingly unassuming substituted benzoic acid, represents a cornerstone intermediate in the landscape of modern organic synthesis. Its strategic importance lies in the nuanced reactivity conferred by its specific substitution pattern—a chloro group ortho to a carboxylic acid and meta to a methyl group. This arrangement provides a versatile scaffold for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of properties to a critical analysis of its synthesis, reaction mechanisms, and practical applications. We will delve into the causality behind synthetic choices, present self-validating analytical protocols, and illustrate its pivotal role in the synthesis of high-value compounds, including analogues of the farnesyltransferase inhibitor, tipifarnib.
Foundational Understanding of a Key Intermediate
This compound (CAS No. 7697-29-2), also known as 4-chloro-m-toluic acid, is a white to light yellow crystalline powder.[1] Its utility as a chemical intermediate is underscored by the distinct electronic and steric properties imparted by its substituents. The electron-withdrawing nature of both the carboxylic acid and the chlorine atom deactivates the aromatic ring towards electrophilic substitution, while the electron-donating methyl group provides a counterbalancing activating effect. This interplay of electronic effects, combined with the steric hindrance around the functional groups, dictates the regioselectivity of subsequent reactions, making it a predictable and reliable building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its effective use in synthesis and for the validation of its purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7697-29-2 | [1] |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | White to reddish crystalline powder | [1] |
| Melting Point | 216 °C | [1] |
| Boiling Point | 299 °C at 760 mmHg | [1] |
| Density | 1.31 g/cm³ | [1] |
| pKa (Predicted) | 4.04 ± 0.10 | [1] |
| LogP (Predicted) | 2.34660 | [1] |
Spectroscopic Data Interpretation: A Self-Validating System
The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data serves as a benchmark for quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will display a characteristic splitting pattern reflecting the substitution on the benzene ring. The methyl protons will appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide evidence for all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents. The methyl carbon will be the most upfield signal.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups. A broad O-H stretch from the carboxylic acid will be observed, along with a sharp C=O stretch. C-H stretches from the aromatic ring and the methyl group, as well as C=C stretching vibrations from the aromatic ring, will also be present. A C-Cl stretching vibration is also expected.[1]
Synthesis of this compound: A Mechanistic Approach
The most logical and industrially viable route to this compound is the electrophilic chlorination of 3-methylbenzoic acid (m-toluic acid). The directing effects of the substituents on the starting material are key to the regioselectivity of this reaction. The carboxylic acid group is a meta-director and a deactivator, while the methyl group is an ortho-, para-director and an activator. The combined effect of these two groups directs the incoming electrophile (Cl+) to the position ortho to the methyl group and meta to the carboxylic acid group, which is the C4 position.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Electrophilic Chlorination of m-Toluic Acid
This protocol describes a representative lab-scale synthesis.
Materials:
-
3-Methylbenzoic acid (m-toluic acid)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol or a mixture of ethanol and water for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3-methylbenzoic acid in anhydrous dichloromethane.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride to the solution. The mixture may warm slightly.
-
Chlorination: Cool the mixture in an ice bath. Add sulfuryl chloride dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice and dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to yield pure this compound as a crystalline solid.[2][3]
Applications in Pharmaceutical Synthesis: The Case of Tipifarnib Analogues
This compound is a valuable precursor in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of analogues of Tipifarnib, a farnesyltransferase inhibitor that has been investigated for the treatment of cancer.[1] The synthesis of these analogues often involves the conversion of this compound into a more reactive derivative, such as an acid chloride, which can then be used in coupling reactions.
Caption: General workflow for Tipifarnib analogue synthesis.
Illustrative Synthetic Scheme: A Hypothetical Tipifarnib Analogue
The following scheme illustrates a plausible synthetic route to a tipifarnib analogue, highlighting the role of this compound.
-
Acid Chloride Formation: this compound is converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This enhances the electrophilicity of the carbonyl carbon.
-
Amide Coupling: The resulting acid chloride is then reacted with a suitable amine, which constitutes the other part of the target molecule, to form an amide bond.
-
Further Transformations: The amide intermediate can then undergo a series of reactions, such as intramolecular cyclization, to form the core structure of the tipifarnib analogue.
Safety and Handling
This compound is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of substituent effects in directing the course of chemical reactions. Its predictable reactivity and versatile nature make it an invaluable tool for medicinal chemists and process development scientists. A thorough understanding of its synthesis, properties, and reaction mechanisms, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules that can address critical challenges in medicine and agriculture.
References
- PubChem. (n.d.). Tipifarnib.
- LookChem. (n.d.). This compound.
- PrepChem. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid.
- The Royal Society of Chemistry. (2019). Supporting Information.
- Google Patents. (n.d.). AU2019270163A1 - Synthesis of tipifarnib.
- New Drug Approvals. (n.d.). Tipifarnib.
- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 37. Products of aromatic nitrations of some chloronitrobenzenes and substituted benzoic acids in solutions of dinitrogen pentaoxide and of nitronium salts in nitric acid.
- PubChem. (n.d.). This compound.
- PubMed Central (PMC). (n.d.). Tipifarnib in the treatment of acute myeloid leukemia.
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
- NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester.
- SpectraBase. (n.d.). 4-Chloro-3-nitrobenzoic acid methyl ester - Optional[FTIR] - Spectrum.
- Florida A&M University. (2016, September 27). Lab Report Recrystallization.
- University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
- University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.
- PubMed Central (PMC). (2022, May 15). Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.
- Google Patents. (n.d.). US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
- YouTube. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy!
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
Sources
4-Chloro-3-methylbenzoic acid safety and hazards information
An In-depth Technical Guide to the Safety and Hazards of 4-Chloro-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing this compound
This compound (CAS No. 7697-29-2) is a substituted aromatic carboxylic acid that serves as a critical intermediate in various fields of chemical synthesis.[1] Its molecular structure, featuring both a chloro and a methyl group on the benzoic acid backbone, imparts specific reactivity that makes it a valuable building block.[1] In the pharmaceutical sector, it is an intermediate in the synthesis of anti-inflammatory and analgesic agents.[1] Its utility extends to the agrochemical industry for the formulation of herbicides and fungicides and to material science for creating specialty polymers and liquid crystals.[1][2]
Given its prevalence in research and development, a thorough understanding of its safety profile and associated hazards is not merely a regulatory formality but a cornerstone of responsible laboratory practice. This guide provides an in-depth analysis of its hazard profile, handling protocols, and emergency procedures, grounded in authoritative safety data.
Chemical & Physical Identity
A precise understanding of a compound's physical and chemical properties is fundamental to its safe handling and use in experimental design. These properties dictate storage conditions, potential reactivity, and appropriate emergency responses.
| Property | Value | Source |
| CAS Number | 7697-29-2 | [1][3] |
| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |
| Molecular Weight | 170.59 g/mol | [1][3] |
| Appearance | White, reddish, or light yellow crystalline powder | [1][2] |
| Melting Point | 214-220 °C | [1] |
| Boiling Point | 299 °C at 760 mmHg | [2] |
| Flash Point | 134.6 °C | [2] |
| Density | 1.31 g/cm³ | [2] |
| pKa | 4.04 ± 0.10 (Predicted) | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as a hazardous substance, primarily due to its irritant properties.[4]
| GHS Classification | Hazard Class | Hazard Statement |
| Warning | Skin Corrosion/Irritation | H315 : Causes skin irritation.[3][4] |
| Warning | Serious Eye Damage/Eye Irritation | H319 : Causes serious eye irritation.[3][4] |
| Warning | Specific Target Organ Toxicity (Single Exposure) | H335 : May cause respiratory irritation.[3][4] |
These classifications are derived from aggregated data submitted to the European Chemicals Agency (ECHA) and are consistent across multiple safety data sheets.[3][4] The "Warning" signal word indicates a moderate level of hazard.[4]
Experimental Workflow: Hazard Mitigation and Response
The following diagram outlines the logical workflow for a researcher from pre-experimental planning to post-handling procedures, ensuring safety at each step.
Caption: Workflow for Safe Handling of this compound.
Exposure Controls and Personal Protection
Given its irritant nature, preventing direct contact is the primary goal. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
-
Engineering Controls : Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is the standard for preventing inhalation of dust or aerosols, directly addressing the H335 respiratory irritation hazard.[4] Eyewash stations and safety showers must be readily accessible.[5]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. This is in compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4] Contaminated clothing should be removed immediately and washed before reuse.[6] The causality is clear: since the substance is a known skin irritant (H315), a physical barrier is essential to prevent contact.[3]
-
Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not typically required.[5] However, if dust is generated outside of a ventilated enclosure, a NIOSH/MSHA or EN 149 approved respirator should be used.[4]
-
First-Aid Measures: Emergency Protocol
In the event of accidental exposure, immediate and correct first aid is critical. The following protocols are based on standard safety data sheet recommendations.[4]
Protocol for Accidental Exposure
-
Inhalation :
-
Skin Contact :
-
Eye Contact :
-
Ingestion :
Handling, Storage, and Stability
Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring laboratory safety.
-
Handling : Avoid contact with skin, eyes, and clothing.[7] Prevent the formation of dust and aerosols during weighing and transfer.[4] Wash hands thoroughly after handling the compound.[4]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The recommended storage condition is generally room temperature, sealed from moisture.[2]
-
Stability : The compound is stable under normal, recommended storage conditions.[4]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[8]
Toxicological and Ecological Information
-
Toxicology : While classified as an irritant, comprehensive acute toxicity data (e.g., LD50 values) is not widely available in the provided search results.[4] The primary health risks are associated with its irritant effects on the skin, eyes, and respiratory system upon direct contact or inhalation.[3][4] There is no data available to suggest germ cell mutagenicity or carcinogenicity.[4] The absence of extensive toxicological data underscores the importance of adhering to stringent safety protocols to minimize exposure.
-
Ecotoxicity : Information regarding the environmental impact is limited. It is prudent to prevent the material from entering drains or water systems to avoid unknown ecological consequences.
-
Disposal : Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[4] Do not mix with other waste streams.[9]
Conclusion
This compound is a compound of significant utility in scientific research and development. Its hazard profile is well-defined, centering on its properties as a skin, eye, and respiratory irritant. For the intended audience of researchers and drug development professionals, adherence to the principles of risk assessment, use of appropriate engineering controls and PPE, and a clear understanding of emergency procedures are paramount. By integrating these safety protocols into all experimental workflows, the risks associated with this valuable chemical intermediate can be effectively managed, ensuring both personal safety and the integrity of scientific work.
References
- This compound - LookChem. [Link]
- This compound | C8H7ClO2 | CID 282989 - PubChem, National Center for Biotechnology Inform
- 4-(Chloromethyl)
- SAFETY DATA SHEET - m-Chlorobenzoic Acid - National Institute of Standards and Technology. [Link]
- Safety Data Sheet: 4-Chlorobenzoic acid - Carl ROTH. [Link]
- SAFETY DATA SHEET - 5-Fluoro-2-methylbenzoic acid - Regul
- 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem, National Center for Biotechnology Inform
- Safety Data Sheet: 3-Methylbenzoic acid - Carl ROTH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Synthetic Versatility of 4-Chloro-3-methylbenzoic Acid: A Technical Guide to Key Derivatives in Drug Discovery and Agrochemicals
Introduction: The Strategic Importance of a Substituted Benzoic Acid
4-Chloro-3-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, serves as a cornerstone in the edifice of modern organic synthesis.[1] Its true value lies not in its own biological activity, but in its exceptional utility as a versatile building block. The specific arrangement of the chloro, methyl, and carboxylic acid functionalities on the benzene ring imparts a unique reactivity profile, allowing for selective transformations at each position. This has established it as a critical intermediate in the synthesis of a diverse array of high-value molecules, ranging from life-saving pharmaceuticals to potent agrochemicals.[1] This technical guide will provide an in-depth exploration of the key derivatives of this compound, offering detailed synthetic protocols, mechanistic insights, and a discussion of their applications for researchers, scientists, and professionals in drug development and related fields.
Core Physicochemical Properties of this compound
A foundational understanding of the parent molecule is crucial for appreciating the synthetic transformations it can undergo.
| Property | Value | Reference |
| CAS Number | 7697-29-2 | [1][2][3] |
| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 214-220 °C | [1] |
| Synonyms | 4-Chloro-m-toluic acid | [1] |
Key Synthetic Transformations and Derivatives
The chemical reactivity of this compound is primarily centered around its carboxylic acid group, which can be readily converted into a variety of other functional groups. The aromatic ring itself, activated by the methyl group and deactivated by the chloro and carboxyl groups, can also participate in electrophilic substitution reactions, although this is less common in the synthesis of its most prominent derivatives.
Herein, we delve into the synthesis and application of the most significant derivatives.
4-Chloro-3-methylbenzoyl Chloride: The Activated Intermediate
The conversion of the carboxylic acid to its corresponding acyl chloride is often the first and most critical step in the synthesis of amide and ester derivatives. This transformation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Objective: To convert this compound to 4-chloro-3-methylbenzoyl chloride.
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of this compound in an anhydrous solvent (e.g., toluene), add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount of DMF to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 4-chloro-3-methylbenzoyl chloride is often used directly in the next step without further purification.
Causality Behind Experimental Choices:
-
Thionyl Chloride/Oxalyl Chloride: These reagents are excellent for converting carboxylic acids to acyl chlorides because the byproducts (SO₂, HCl, or CO, CO₂, HCl) are gaseous and easily removed from the reaction mixture, driving the reaction to completion.
-
DMF (catalyst): DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent.
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid. Therefore, all reagents and glassware must be scrupulously dry.
The high reactivity of 4-chloro-3-methylbenzoyl chloride makes it a valuable intermediate for introducing the 4-chloro-3-methylbenzoyl moiety into various molecules, which can enhance properties like lipophilicity and metabolic stability in the final compounds.[4]
Amide Derivatives: Scaffolds for Bioactive Molecules
Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The amide derivatives of this compound have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6]
Objective: To synthesize an amide derivative from 4-chloro-3-methylbenzoyl chloride and a primary or secondary amine.
Reagents and Materials:
-
4-Chloro-3-methylbenzoyl chloride
-
Desired primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Separatory funnel
-
Standard workup and purification reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄)
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask, and cool the mixture in an ice bath.
-
Slowly add a solution of 4-chloro-3-methylbenzoyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute aqueous HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Trustworthiness of the Protocol: This is a self-validating system. The sequential washing steps ensure the removal of specific impurities. The final purification by recrystallization or chromatography provides a pure product, the identity and purity of which can be confirmed by NMR, mass spectrometry, and melting point analysis.
Ester Derivatives: Modulating Physicochemical Properties
Esterification is another common derivatization of this compound. The resulting esters can be used as intermediates or as the final products themselves. In drug discovery, converting a carboxylic acid to an ester (prodrug strategy) can improve oral bioavailability.
Objective: To synthesize an ester derivative from this compound and an alcohol.
Reagents and Materials:
-
This compound
-
The desired alcohol (used in large excess as the solvent)
-
A strong acid catalyst (e.g., concentrated sulfuric acid)
-
Reflux apparatus
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound in a large excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The reaction is an equilibrium, so a long reaction time or removal of water is necessary to drive it to completion.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ester by distillation or chromatography.
Expertise & Experience: While Fischer esterification is a classic method, its equilibrium nature can lead to incomplete conversion.[7] Using a large excess of the alcohol shifts the equilibrium towards the products.[7] For precious or high-boiling point alcohols, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or converting the carboxylic acid to the acyl chloride first are more efficient, albeit more expensive, alternatives.
4-Chloro-3-methylaniline: A Key Building Block for Heterocycles
The conversion of the carboxylic acid to an aniline derivative opens up a completely different set of synthetic possibilities, particularly for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. This transformation is typically achieved via a Curtius, Schmidt, or Hofmann rearrangement. A more direct route involves the reduction of a corresponding nitro-aromatic compound.
A common industrial synthesis of 4-chloro-3-methylaniline does not start from this compound but rather from 2-chloro-5-nitrotoluene, which is then reduced.
Objective: To synthesize 4-chloro-3-methylaniline by reducing 2-chloro-5-nitrotoluene.
Reagents and Materials:
-
2-Chloro-5-nitrotoluene
-
Platinum catalyst (e.g., PtO₂, Pt/C)
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
-
Solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a high-pressure reactor, combine 2-chloro-5-nitrotoluene, the platinum catalyst, and the solvent.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.7-1.2 MPa).[8]
-
Heat the mixture to the reaction temperature (e.g., 85-120 °C) with vigorous stirring.[8]
-
Maintain the reaction until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or recrystallization.
Authoritative Grounding: This catalytic hydrogenation method is advantageous over older methods using reducing agents like iron powder or sodium sulfide, as the only byproduct is water, making it a cleaner and more environmentally friendly process.[8]
Applications of Key Derivatives
The derivatives of this compound are instrumental in various fields:
-
Pharmaceuticals: These compounds serve as intermediates in the synthesis of anti-inflammatory and analgesic drugs.[1] For instance, 4-chloro-3-methylaniline is a precursor for synthesizing various biologically active molecules, including potential dihydrofolate reductase inhibitors.
-
Agrochemicals: They are used in the formulation of herbicides and fungicides, contributing to crop protection and increased agricultural productivity.[1]
-
Materials Science: The unique substitution pattern makes them useful in the synthesis of specialty polymers and dyes.[1]
Conclusion
This compound is a testament to the power of functional group interplay in organic synthesis. Its derivatives, accessible through robust and well-established protocols, provide a rich platform for the development of novel molecules with significant biological and material properties. This guide has outlined the synthesis of key derivatives—acyl chlorides, amides, esters, and anilines—providing both the "how" and the "why" behind the experimental choices. For researchers in drug discovery and agrochemical development, a thorough understanding of the synthetic potential of this versatile building block is an invaluable asset in the quest for innovation.
References
- Method for preparing 4-chloro-3-methylaniline through catalytic hydrogen
- Exploring the Potential of this compound in Cancer Drug Research. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Synthesis of 4-(chloromethyl)-benzoic acid - PrepChem.com. (URL: [Link])
- The preparation method of 4- chloromethyl benzoic acid chlorides. CN108358776A. (URL: )
- 4-Chloro-3-methylbenzoyl chloride - MySkinRecipes. (URL: [Link])
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- How can you convert benzoic acid to aniline? - Quora. (URL: [Link])
- Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. CN103709045A. (URL: )
- Synthesis of some Amide derivatives and their Biological activity. (URL: [Link])
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (URL: [Link])
- Process for the preparation of chloro-benzoyl chlorides. US5981803A. (URL: )
- Chloro-4-methylaniline; 3-, >99%, for synthesis, 30 mL - GTI Labor
- Method for producing ortho-alkylated benzoic acid deriv
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (URL: [Link])
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A. (URL: )
- This compound | C8H7ClO2 | CID 282989 - PubChem. (URL: [Link])
- 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem - NIH. (URL: [Link])
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid C
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed. (URL: [Link])
- Methods for preparing amide deriv
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. (URL: [Link])
- esterification of benzoic acid to methyl benzo
- 4-chlorobenzoic acid, 74-11-3 - The Good Scents Company. (URL: [Link])
- (PDF) 4-(3-Chloroanilino)
- What are the intermediates and reagents required in converting methyl benzene to 1-chlorobenzoic acid and 2-chloro benzoic acid? - Quora. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. 4-Chloro-3-methylbenzoyl chloride [myskinrecipes.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Understanding the reactivity of 4-Chloro-3-methylbenzoic acid
An In-depth Technical Guide to the Reactivity of 4-Chloro-3-methylbenzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Aromatic Intermediate
This compound is a polysubstituted aromatic carboxylic acid that serves as a crucial building block in numerous fields of chemical synthesis.[1] Its molecular architecture, featuring a carboxylic acid, a deactivating chloro group, and an activating methyl group, presents a fascinating case study in chemical reactivity. This unique substitution pattern makes it an essential intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory agents and drugs for treating Chagas disease, as well as agrochemicals like herbicides and fungicides.[1][2][3] This guide provides an in-depth analysis of the electronic factors governing its reactivity, detailed protocols for its key transformations, and insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.
The structural and physicochemical properties of this compound are fundamental to understanding its behavior in chemical reactions.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 7697-29-2 | Chem-Impex[1] |
| Molecular Formula | C₈H₇ClO₂ | PubChem[4] |
| Molecular Weight | 170.59 g/mol | PubChem[4] |
| Appearance | Light yellow or white crystalline powder | Chem-Impex, LookChem[1][2] |
| Melting Point | 214-220 °C | Chem-Impex[1] |
| pKa (Predicted) | 4.04 ± 0.10 | LookChem[2] |
| SMILES | CC1=C(C=CC(=C1)C(=O)O)Cl | PubChem[5] |
Core Reactivity Analysis: A Tale of Three Substituents
The reactivity of this compound is not governed by a single functional group but by the complex interplay of the electronic effects of its three substituents: the carboxylic acid, the chlorine atom, and the methyl group. Understanding their individual and collective influence is key to predicting reaction outcomes.
Electronic Contributions of Each Substituent
-
Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), making it less reactive than benzene.[6] Its deactivating nature directs incoming electrophiles to the meta position.[7]
-
Methyl Group (-CH₃): As an alkyl group, the methyl substituent is electron-donating through a combination of the inductive effect (+I) and hyperconjugation.[8] This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene. It is classified as an "activating" group and directs incoming electrophiles to the ortho and para positions.[9][10]
-
Chloro Group (-Cl): Halogens exhibit a dual electronic nature.[8]
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring inductively, which deactivates the ring.
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, donating electron density. This effect directs incoming electrophiles to the ortho and para positions.
-
Overall Effect: For halogens, the inductive effect is stronger than the resonance effect, making the chloro group a net deactivator but an ortho, para-director.[8]
-
Synergistic Effects on Reactivity
The overall reactivity is a summation of these competing effects.
-
Acidity (pKa): The acidity of the carboxylic acid is enhanced by electron-withdrawing groups, which stabilize the resulting carboxylate anion.[7][11] In this molecule, the electron-withdrawing chloro group increases acidity, while the electron-donating methyl group decreases it. The predicted pKa of ~4.04 suggests that the electron-withdrawing effect of the chloro and carboxyl groups has a slightly dominant influence compared to benzoic acid (pKa ≈ 4.2).[2]
-
Electrophilic Aromatic Substitution (EAS): Predicting the site of EAS requires weighing the directing effects of all three groups.
-
-COOH directs to C5 and C1 (itself).
-
-CH₃ directs to C2 and C4 (occupied by Cl) and C6.
-
-Cl directs to C1 (occupied by COOH), C3 (occupied by CH₃), and C5.
The positions C2, C5, and C6 are the potential sites for substitution. The activating methyl group and the ortho, para-directing chloro group work in concert to strongly favor substitution at position C5, which is para to the activating methyl group and ortho to the chloro group. The deactivating carboxylic acid group also points to C5 as its meta position. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C5 position.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | 7697-29-2 [chemicalbook.com]
- 4. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H7ClO2) [pubchemlite.lcsb.uni.lu]
- 6. homework.study.com [homework.study.com]
- 7. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 4-Chloro-3-methylbenzoic Acid: A Detailed Experimental Protocol
Introduction: The Versatility of a Halogenated Aromatic Carboxylic Acid
4-Chloro-3-methylbenzoic acid is a valuable aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1] Its structure, featuring both a chloro and a methyl substituent on the benzene ring, provides a unique combination of reactivity and functionality. This makes it an important building block in the pharmaceutical industry for the development of anti-inflammatory and analgesic drugs.[1] Furthermore, it finds applications in the agrochemical sector for the formulation of herbicides and fungicides, as well as in material science for the creation of specialty polymers and liquid crystals.[1] The reliable synthesis of this compound is therefore of significant interest to researchers in organic synthesis and drug development.
This document provides a detailed, field-proven protocol for the synthesis of this compound via the oxidation of 4-chloro-3-methyltoluene using potassium permanganate. The causality behind each experimental choice is explained to ensure both technical accuracy and a deep understanding of the process.
Reaction Mechanism: Benzylic Oxidation with Potassium Permanganate
The synthesis proceeds via the oxidation of the methyl group of 4-chloro-3-methyltoluene. Alkyl groups attached to a benzene ring are particularly susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) due to the stability of the intermediate benzylic radical.[2] The reaction requires the presence of at least one hydrogen atom on the benzylic carbon.[3]
The mechanism, while complex, is understood to initiate with the abstraction of a benzylic hydrogen atom by the permanganate ion, likely through a radical process.[4][5] This generates a benzylic radical that is stabilized by resonance with the aromatic ring. Further oxidation steps, which are not fully detailed here, lead to the formation of a carboxylate salt. The reaction is typically carried out under neutral or slightly alkaline conditions. In the final work-up step, acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.[4]
Experimental Protocol: From Toluene Derivative to Carboxylic Acid
This protocol is adapted from established procedures for the oxidation of substituted toluenes and is designed for robust and reliable execution in a standard laboratory setting.[6][7]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Chloro-3-methyltoluene | 140.61 | 10.0 g (71.1 mmol) | Starting material. |
| Potassium Permanganate (KMnO₄) | 158.03 | 22.5 g (142.4 mmol) | Oxidizing agent. |
| Deionized Water | 18.02 | ~500 mL | Solvent. |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | For acidification. |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | To quench excess KMnO₄. |
| Toluene | 92.14 | For recrystallization | Purification solvent. |
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a powder addition funnel, add 10.0 g (71.1 mmol) of 4-chloro-3-methyltoluene and 400 mL of deionized water.
-
Initiation of Reaction: Begin stirring the mixture and heat it to a gentle reflux using a heating mantle.
-
Addition of Oxidant: Once reflux is established, slowly add 22.5 g (142.4 mmol) of potassium permanganate in small portions over a period of 2-3 hours. The addition should be controlled to maintain a steady reflux and avoid a vigorous, uncontrolled reaction.[6]
-
Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of the permanganate ion, which is replaced by a brown precipitate of manganese dioxide (MnO₂). This typically takes 4-6 hours.
-
Quenching Excess Oxidant: Once the purple color is no longer visible, cool the reaction mixture to about 60 °C. Cautiously add a saturated aqueous solution of sodium bisulfite dropwise until the brown manganese dioxide is completely dissolved and the solution becomes colorless. This step is crucial for removing the manganese byproducts.[8]
-
Isolation of Crude Product: While the solution is still hot, filter it by vacuum filtration to remove any remaining insoluble impurities. Transfer the clear filtrate to a large beaker and cool it to room temperature.
-
Precipitation: Place the beaker in an ice bath and slowly acidify the solution with concentrated hydrochloric acid while stirring. The this compound will precipitate as a white solid. Check the pH with litmus paper to ensure the solution is strongly acidic (pH ~1-2).
-
Collection of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water to remove any residual acid and inorganic salts.
-
Drying: Allow the crude product to air-dry on the filter for a short period, then transfer it to a watch glass and dry it in a drying oven at 100-110 °C to a constant weight.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dried this compound to an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.[6]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The purified product will crystallize out of the solution. To maximize the yield, subsequently cool the flask in an ice bath for about 30 minutes.[9]
-
Collection of Pure Product: Collect the crystals by vacuum filtration, wash them with a small amount of cold toluene, and then dry them to a constant weight.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to light yellow crystalline powder.[1] |
| Melting Point | 214-220 °C.[1] |
| ¹H NMR | Spectral data should be consistent with the structure.[10] |
| ¹³C NMR | Spectral data should be consistent with the structure. |
| IR Spectrum | Characteristic peaks for C=O (carboxylic acid) and C-Cl stretching.[11] |
Safety and Handling Precautions
-
4-Chloro-3-methyltoluene: This compound is a flammable liquid and is harmful if inhaled.[12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[13] Keep away from heat, sparks, and open flames.[12]
-
Potassium Permanganate: A strong oxidizing agent that can cause fires or explosions if it comes into contact with combustible materials.[14] It is corrosive and can cause severe skin and eye damage.[15] Always wear gloves, safety goggles, and a lab coat when handling.[15] Avoid creating dust.[2]
-
Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
General Precautions: The overall reaction should be conducted in a well-ventilated fume hood. An emergency shower and eyewash station should be readily accessible.[16]
Conclusion
The oxidation of 4-chloro-3-methyltoluene with potassium permanganate is an effective and reliable method for the synthesis of this compound. This protocol provides a detailed, step-by-step guide for researchers, ensuring a high yield and purity of this important chemical intermediate. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis. The resulting high-purity product is suitable for a variety of applications in pharmaceutical, agrochemical, and materials science research and development.
References
- Untitled Document - Synthetic Map. (n.d.).
- Mechanism of arene side chain oxidation by permanganate - Chemistry Stack Exchange. (2012, April 26).
- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.).
- 16.3: Reactions of alkylbenzenes - Chemistry LibreTexts. (2020, July 1).
- Understanding the Hazards and Safe Use of Potassium Permanganate - CAP Remediation. (n.d.).
- This compound(7697-29-2)IR1 - ChemicalBook. (n.d.).
- Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
- Potassium Permanganate. (2014, February 4).
- This compound | C8H7ClO2 | CID 282989 - PubChem. (n.d.).
- Safety data sheet. (2019, March 6).
- This compound - ChemicalBook. (n.d.).
- Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene. (2012, November 14).
- POTASSIUM PERMANGANATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. (n.d.).
- Sigma Aldrich - Safety Data Sheet. (2014, June 27).
- This compound | 7697-29-2. (2025, July 4).
- Redox Ltd - Safety Data Sheet Potassium permanganate Revision 5, Date 13 Mar 2023. (2025, September 23).
- This compound - LookChem. (n.d.).
- This compound - Chem-Impex. (n.d.).
- This compound(7697-29-2) 1H NMR spectrum - ChemicalBook. (n.d.).
- Carboxylic acids from the oxidation of terminal alkenes by permanganate - Organic Syntheses Procedure. (n.d.).
- Recrystallization of Benzoic Acid. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. nwsci.com [nwsci.com]
- 3. Potassium Permanganate Uses in Food Processing: Safe Oxidation and Hygiene Protocols [elchemy.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. This compound(7697-29-2) 1H NMR spectrum [chemicalbook.com]
- 11. This compound(7697-29-2) IR Spectrum [chemicalbook.com]
- 12. beta.lakeland.edu [beta.lakeland.edu]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. capremediation.com [capremediation.com]
- 15. redox.com [redox.com]
- 16. This compound | 7697-29-2 [chemicalbook.com]
Application Notes & Protocols: The Role of 4-Chloro-3-methylbenzoic Acid Derivatives in Modern Agrochemicals
These comprehensive application notes serve as a technical guide for researchers, scientists, and professionals engaged in agrochemical development. This document details the synthetic pathways and practical applications of agrochemicals derived from intermediates related to 4-chloro-3-methylbenzoic acid, with a primary focus on the highly effective insecticide, Chlorantraniliprole. While this compound itself is a versatile chemical building block, its derivative, 2-amino-5-chloro-3-methylbenzoic acid, stands out as a critical precursor in the synthesis of this key agricultural product.[1] This guide provides in-depth protocols, mechanistic insights, and performance data to facilitate research and development in this area.
Introduction: The Strategic Importance of Substituted Benzoic Acids in Agrochemical Synthesis
Substituted benzoic acids are a cornerstone in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. Their utility stems from the versatile reactivity of the carboxylic acid group and the influence of ring substituents on the molecule's overall properties. This compound, with its distinct substitution pattern, represents a key structural motif. While direct applications in final agrochemical products are not widely documented, its derivatives are instrumental as intermediates. This guide focuses on the synthesis and application of the insecticide Chlorantraniliprole, a prime example of a high-value agrochemical synthesized from a derivative of the this compound structural family.
The primary application of interest is the role of 2-amino-5-chloro-3-methylbenzoic acid as a pivotal intermediate in the industrial synthesis of Chlorantraniliprole.[2][3] The following sections will provide a detailed exploration of the synthetic route to this intermediate and its subsequent conversion to the final insecticidal product, along with comprehensive data on the latter's application and efficacy.
Synthesis of the Key Intermediate: 2-Amino-5-chloro-3-methylbenzoic Acid
The industrial synthesis of 2-amino-5-chloro-3-methylbenzoic acid typically commences from readily available starting materials such as m-toluic acid. The synthetic sequence involves a series of well-established organic transformations to introduce the required amino and chloro functionalities at the correct positions on the aromatic ring.
Synthetic Pathway Overview
A common synthetic route involves three main stages: nitration, reduction, and chlorination.[4]
Caption: Convergent synthesis pathway for Chlorantraniliprole.
Detailed Experimental Protocol for Chlorantraniliprole Synthesis
[5]
-
Formation of the Benzoxazinone Intermediate:
-
In a reaction vessel, combine 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent like acetonitrile.
-
Add a base, such as 3-methylpyridine.
-
Cool the mixture to approximately -5 °C.
-
Slowly add a solution of an activating agent, for example, methanesulfonyl chloride, in acetonitrile, maintaining the temperature between -5 to 0 °C.
-
Stir the mixture at this temperature for about 15 minutes after the addition is complete.
-
-
Ring-opening with Methylamine to Yield Chlorantraniliprole:
-
To the reaction mixture containing the benzoxazinone intermediate, add an aqueous solution of methylamine dropwise, while maintaining the temperature at 30-35 °C.
-
Monitor the reaction until completion.
-
Perform a standard work-up, which may include extraction with an organic solvent (e.g., dichloromethane), washing with water and brine, and drying over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude Chlorantraniliprole by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Application Notes for Chlorantraniliprole
Mechanism of Action
Chlorantraniliprole is a potent insecticide that acts as a ryanodine receptor modulator (IRAC Group 28). [1]It selectively binds to and activates the ryanodine receptors in the muscle cells of susceptible insects. [3][6]This leads to an uncontrolled release of stored calcium ions from the sarcoplasmic reticulum, causing impaired muscle regulation, paralysis, and ultimately, the death of the insect. [7]Its high selectivity for insect ryanodine receptors over mammalian receptors contributes to its favorable safety profile for non-target organisms. [8]
Caption: Mechanism of action of Chlorantraniliprole in insect muscle cells.
Spectrum of Activity and Target Pests
Chlorantraniliprole is highly effective against a broad spectrum of chewing pests, particularly Lepidopteran larvae (caterpillars), as well as some species of Coleoptera (beetles), Diptera (flies), and Hemiptera (true bugs). [1][7]
| Order | Common Name | Example Species |
|---|---|---|
| Lepidoptera | Armyworms, Bollworms, Cutworms, Fruit Borers, Leaf Folders, Stem Borers | Helicoverpa armigera, Spodoptera frugiperda, Plutella xylostella |
| Coleoptera | Beetles, White Grubs | Leptinotarsa decemlineata (Colorado potato beetle), Japanese Beetle |
| Diptera | Leafminers | Liriomyza spp. |
| Hemiptera | Aphids, Spittlebugs | Some species are controlled |
Table 1: Target Pests of Chlorantraniliprole [7]
Application Protocols and Efficacy Data
Chlorantraniliprole can be applied as a foliar spray or through soil drenching. [9]Application rates vary depending on the crop, target pest, and local conditions.
| Crop | Target Pest(s) | Application Rate (Active Ingredient/hectare) | Efficacy |
| Cotton | American Bollworm (Helicoverpa armigera), Tobacco Caterpillar (Spodoptera litura) | 30-40 g a.i./ha | High larval reduction (up to 92.59% for H. armigera) and significant yield increase. |
| Rice | Rice Stem Borer, Leaf Folder | 150 mL/ha (of 18.5% SC formulation) | 95-98% efficacy with residual protection for 14-21 days. |
| Corn | Fall Armyworm, Stem Borers | 40-80 g a.i./ha (foliar spray) | Significant reduction in plant infestation, especially when combined with seed treatment. [10] |
| Soybean | Corn Earworm (Helicoverpa zea) | 47.25 g a.i./ha | Greater than 90% mortality on new leaves, with residual activity for at least 31 days. |
| Sugarcane | Various borers | 150 ml/acre (of 18.5% SC formulation) | Effective control of key pests. [9] |
| Vegetables | Various Lepidopteran pests | 75 mL/ha (of 18.5% SC formulation) at weekly intervals | Provides effective and consistent pest control. |
Table 2: Recommended Application Rates and Efficacy of Chlorantraniliprole in Various Crops
Conclusion
While this compound serves as a valuable structural template, its derivative, 2-amino-5-chloro-3-methylbenzoic acid, is a key player in the practical synthesis of the commercially significant insecticide, Chlorantraniliprole. The synthetic pathways outlined in this guide provide a roadmap for the preparation of this crucial intermediate and its subsequent conversion to the final product. The detailed application notes on Chlorantraniliprole, including its mechanism of action, broad pest spectrum, and proven field efficacy, underscore the importance of this class of chemistry in modern, sustainable agriculture. This guide provides a solid foundation for researchers and professionals working on the development of new and effective agrochemical solutions.
References
- Kaycha. (2025, May 7). Chlorantraniliprole 18.5 SC Crop Protection & Pest Control Uses.
- Knowledge. (2025, December 16). Chlorantraniliprole: Mechanism of Action and Target Pests.
- TREA. (2024, June 6). PROCESS FOR PREPARING CHLORANTRANILIPROLE.
- Syngenta. (n.d.). Chlorantraniliprole: Reduced-risk Insecticide for Controlling Insect Pests of Woody Ornamentals with Low Hazard to Bees.
- National Pesticide Information Center. (2022, February 14). Chlorantraniliprole Fact Sheet.
- Patsnap. (n.d.). Method for synthesizing chlorantraniliprole.
- Google Patents. (n.d.). CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof.
- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- BioOne Complete. (n.d.). Field Bio-Efficacy of Chlorantraniliprole and Cyantraniliprole Insecticides Against Lepidopteran Pests of Maize.
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
- 1. Chlorantraniliprole: Mechanism of Action and Target Pests - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]
- 4. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chlorantraniliprole Fact Sheet [npic.orst.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.syngentaebiz.com [assets.syngentaebiz.com]
- 9. peptechbio.com [peptechbio.com]
- 10. bioone.org [bioone.org]
Application Notes & Protocols for the Utilization of 4-Chloro-3-methylbenzoic Acid in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Chloro-3-methylbenzoic acid (CMBA) as a critical intermediate in pharmaceutical synthesis. We delve into its chemical properties, strategic applications, and detailed, field-proven protocols for its conversion into high-value pharmaceutical precursors. The protocols are designed to be self-validating, with integrated quality control checkpoints and explanations of the underlying chemical principles that govern experimental choices.
Introduction: The Strategic Value of this compound (CMBA)
This compound, with the molecular formula C₈H₇ClO₂, is a substituted aromatic carboxylic acid that serves as a versatile and valuable building block in modern medicinal chemistry.[1] Its utility stems from a unique combination of structural features:
-
Carboxylic Acid Moiety: A primary functional group that allows for a wide array of chemical transformations, most notably the formation of amides, esters, and acid chlorides.[1]
-
Defined Substitution Pattern: The chlorine atom at the 4-position and the methyl group at the 3-position provide steric and electronic properties that can be exploited to achieve specific binding interactions in a drug target or to direct further synthetic modifications.
-
Enhanced Reactivity: The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the benzene ring creates a nuanced electronic environment that influences reactivity.[1]
These characteristics make CMBA an essential intermediate in the synthesis of a range of therapeutic agents, including anti-inflammatory, analgesic, and oncology drugs.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7697-29-2 | [4] |
| Molecular Formula | C₈H₇ClO₂ | [4] |
| Molecular Weight | 170.59 g/mol | [4] |
| Appearance | Light yellow to white crystalline powder | [1] |
| Melting Point | 214-220 °C | [1] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
Core Application: Synthesis of a Key Kinase Inhibitor Precursor via Amide Coupling
A primary application of CMBA is in the synthesis of amide-containing molecules, a scaffold prevalent in many targeted therapies, particularly kinase inhibitors like Vemurafenib.[5][6] The following section details a robust protocol for the coupling of CMBA with a model aniline, representing a common step in the synthesis of such inhibitors.
Synthetic Strategy & Rationale
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. The strategy outlined below employs the conversion of CMBA into a more reactive acid chloride intermediate. This is a classic, cost-effective, and scalable method for achieving high yields in amide bond formation. Thionyl chloride (SOCl₂) is chosen as the activating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Caption: Synthetic workflow for amide precursor synthesis from CMBA.
Detailed Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)-4-chloro-3-methylbenzamide
This two-step protocol provides a reliable method for synthesizing a representative pharmaceutical intermediate.
Part A: Synthesis of 4-Chloro-3-methylbenzoyl chloride
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| CMBA | 7697-29-2 | 170.59 | 10.0 g | 58.6 mmol |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 8.4 g (5.1 mL) | 70.3 mmol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2 drops | Catalytic |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | Solvent |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 58.6 mmol).
-
Solvent Addition: Add dichloromethane (DCM, 100 mL) to the flask. Stir the suspension.
-
Catalyst: Add two drops of N,N-Dimethylformamide (DMF). The catalyst facilitates the reaction by forming a reactive Vilsmeier intermediate.
-
Reagent Addition: Slowly add thionyl chloride (5.1 mL, 70.3 mmol) to the suspension at room temperature via a dropping funnel. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Workup: Cool the reaction to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-Chloro-3-methylbenzoyl chloride is a yellow oil or low-melting solid and is typically used in the next step without further purification.
Part B: Amide Coupling
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| Crude Acid Chloride | 1585-80-4 | 189.04 | ~11.1 g | ~58.6 mmol |
| 2,4-Difluoroaniline | 367-25-9 | 129.11 | 7.2 g | 55.7 mmol |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 8.9 mL | 64.0 mmol |
| Dichloromethane (DCM) | 75-09-2 | 150 mL | Solvent |
Procedure:
-
Setup: In a separate 500 mL flask under a nitrogen atmosphere, dissolve 2,4-difluoroaniline (7.2 g, 55.7 mmol) and triethylamine (8.9 mL, 64.0 mmol) in 100 mL of DCM. Cool the solution to 0°C in an ice bath. Triethylamine acts as a base to neutralize the HCl byproduct of the coupling reaction.
-
Reagent Addition: Dissolve the crude acid chloride from Part A in 50 mL of DCM. Add this solution dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
QC Checkpoint: Monitor the reaction by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase until the starting aniline spot is consumed.
-
Workup (Aqueous Wash): Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude solid is purified by recrystallization from hot ethanol or by column chromatography on silica gel to yield the final product as a white solid.
Expected Results & Data Summary
| Parameter | Expected Value | Analytical Method |
| Yield | 80-90% | Gravimetric |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | >98% | HPLC, ¹H NMR |
| ¹H NMR | Consistent with structure | NMR Spectroscopy |
| Mass Spec (ESI+) | m/z = 282.04 [M+H]⁺ | LC-MS |
General Methodologies & Workflows
The versatility of CMBA extends beyond the specific example above. The following section provides a generalized workflow for standard transformations.
Workflow for Amide Library Synthesis
For medicinal chemistry programs, CMBA can be coupled with a library of amines to rapidly generate a series of analogs for structure-activity relationship (SAR) studies.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: High-Fidelity Quantification of 4-Chloro-3-methylbenzoic Acid
Abstract
This comprehensive guide details robust analytical methodologies for the precise and accurate quantification of 4-Chloro-3-methylbenzoic acid (CMBA), a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] We provide a deep dive into the foundational principles and practical execution of High-Performance Liquid Chromatography with UV detection (HPLC-UV), validated according to stringent pharmaceutical industry standards. Additionally, we explore Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful alternative for identification and quantification, particularly in complex matrices. This document is designed for researchers, quality control analysts, and drug development professionals who require reliable, reproducible, and validated methods for the characterization of this important compound.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 7697-29-2) is a substituted aromatic carboxylic acid.[3] Its structural features make it a versatile building block in organic synthesis, notably as a reactant in the preparation of advanced pharmaceutical agents, including anti-cancer and anti-parasitic drugs.[2][3] Given its role in the synthesis of active pharmaceutical ingredients (APIs), the purity and concentration of CMBA must be unequivocally established.
Accurate quantification is not merely a procedural step; it is a cornerstone of quality assurance and regulatory compliance.[4][5] It ensures batch-to-batch consistency, controls impurity profiles, and validates reaction stoichiometry, directly impacting the safety and efficacy of the final drug product. This application note serves as an authoritative guide to establishing such analytical control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [1][3][6] |
| Molecular Weight | 170.59 g/mol | [1][6] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 214-220 °C | [1] |
| pKa | 4.04 ± 0.10 (Predicted) | [3] |
| LogP | 2.3 - 3.0 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Strategic Selection of Analytical Methodologies
The choice of analytical technique is dictated by the specific requirements of the analysis, such as sample matrix, required sensitivity, throughput, and whether the goal is simple quantification or comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for the quantification of non-volatile, polar compounds like CMBA. Its high resolving power allows for the separation of the main analyte from structurally similar impurities. When coupled with a UV detector, it provides a robust, sensitive, and highly reproducible quantification platform.[7][8]
-
Gas Chromatography (GC): Due to the low volatility of the carboxylic acid group, direct GC analysis is challenging. However, after conversion to a more volatile ester (a process known as derivatization), GC offers excellent separation efficiency.[9] Coupling GC with a Mass Spectrometry (MS) detector provides definitive structural confirmation, making it ideal for identifying unknown impurities.[6][7]
-
Titrimetry: For the assay of pure, bulk CMBA, acid-base titration is a simple, cost-effective, and highly accurate method that provides an absolute measure of the acidic content without requiring a reference standard of the analyte itself.[10] Its primary limitation is its lack of specificity; it cannot distinguish between CMBA and other acidic components.
-
UV-Vis Spectrophotometry: While rapid and straightforward, this method measures the total absorbance of all chromophores at a specific wavelength. It lacks the specificity to distinguish CMBA from UV-active impurities and is therefore best suited for preliminary or high-throughput screening where the sample matrix is well-defined and simple.[7][11]
For its superior balance of specificity, sensitivity, and applicability to stability and impurity studies, this guide will focus on a validated HPLC-UV method as the primary protocol.
Featured Protocol: Quantification by Reverse-Phase HPLC-UV
This protocol describes a fully validated method for the quantification of this compound, designed to meet the rigorous standards of the pharmaceutical industry as outlined by the International Conference on Harmonisation (ICH).
Principle of the Method: Ensuring Specificity and Trustworthiness
The method employs reverse-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The key to achieving sharp, symmetrical peaks for a carboxylic acid like CMBA is to control its ionization state.
Causality Behind Experimental Choices:
-
Acidified Mobile Phase: The pKa of CMBA is approximately 4.04.[3] By maintaining the mobile phase pH well below the pKa (e.g., at pH 2.5-3.0 with phosphoric or formic acid), the carboxylic acid group remains predominantly in its neutral, protonated form (-COOH). This prevents ionization to the carboxylate anion (-COO⁻), which would otherwise interact with residual, uncapped silanol groups on the silica support, leading to severe peak tailing and poor reproducibility.
-
C18 Stationary Phase: The octadecylsilyl (C18) phase provides a hydrophobic environment that retains the non-polar benzene ring of CMBA, allowing for effective separation from more polar or less retained impurities.
-
UV Detection: The aromatic ring in CMBA contains a chromophore that strongly absorbs UV light, enabling sensitive detection at a specific wavelength (typically near its λmax).
Experimental Protocol: A Self-Validating System
Instrumentation and Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.
-
This compound reference standard (Purity ≥ 98%).[1]
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a solution of Acetonitrile and Water (e.g., 60:40 v/v). Adjust the pH of the aqueous component to 2.5 with dilute phosphoric acid before mixing with the organic solvent. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution Preparation (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the CMBA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be sonicated for 5-10 minutes to ensure complete dissolution.
-
Calibration Standards Preparation: Prepare a series of at least five working calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 5, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing CMBA and dissolve it in the mobile phase to achieve a final concentration within the established calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Operating Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : Water (pH 2.5) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 240 nm
-
Run Time: 10 minutes (adjust as needed to ensure elution of late peaks)
-
-
System Suitability Test (SST): Before sample analysis, inject the mid-point calibration standard (e.g., 50 µg/mL) five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression analysis. Determine the concentration of CMBA in the samples by interpolating their peak areas from the calibration curve.
Method Validation and Performance Data
A validated analytical method provides documented evidence of its reliability for the intended purpose.[4][12] The following table summarizes the expected performance characteristics for this HPLC-UV method, in accordance with ICH guidelines.
Table 2: Summary of HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria (Typical) | Expected Result |
| Specificity | Analyte peak is pure and resolved from interferences | Peak purity > 0.999; Resolution > 2.0 from adjacent peaks |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Range | 5 - 200 µg/mL | 5 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 2.0% | < 1.0% < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.3 µg/mL |
Workflow Visualization
The following diagram illustrates the logical flow of the HPLC-UV analysis protocol.
Caption: Workflow for CMBA quantification by HPLC-UV.
Alternative Protocol: GC-MS with Silylation
For orthogonal verification or analysis in complex matrices where co-elutions in HPLC might be a concern, GC-MS offers an excellent alternative.
Principle of the Method
The carboxylic acid group of CMBA is highly polar and non-volatile, making it unsuitable for direct GC analysis. Chemical derivatization is employed to convert the -COOH group into a less polar, more volatile ester. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a trimethylsilyl (TMS) group.[9][13] The resulting TMS-ester is thermally stable and volatile, allowing for efficient separation by GC. The MS detector then fragments the molecule in a predictable way, providing a unique mass spectrum that serves as a "fingerprint" for definitive identification.
Experimental Protocol Outline
-
Sample Preparation: Accurately weigh the sample into a vial and dissolve in an aprotic solvent (e.g., Pyridine or Acetonitrile).
-
Derivatization: Add the silylating agent (e.g., BSTFA with 1% TMCS catalyst) to the vial. Cap tightly and heat at 60-70 °C for 30 minutes to ensure complete reaction.
-
GC-MS Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/Splitless, 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV. Operate in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Workflow Visualization
Caption: Workflow for CMBA analysis by GC-MS after silylation.
Conclusion and Method Selection Guidance
This application note has detailed robust and reliable methods for the quantification of this compound.
-
For routine quality control, assay determination, and stability testing in pharmaceutical development, the validated HPLC-UV method is the superior choice. It offers high precision, accuracy, and specificity without the need for sample derivatization.
-
For impurity identification, trace-level analysis in complex matrices, or as an orthogonal method for confirmation, GC-MS with silylation is the recommended approach due to its exceptional selectivity and definitive identification capabilities.
The implementation of these protocols will empower researchers and quality control professionals to maintain the highest standards of data integrity in the analysis of this key chemical intermediate.
References
- Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823-4836. [Link][11]
- UCL Discovery. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. University College London. [Link][16][17][18]
- Hill, D. W., & Kelley, M. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link][12]
- LookChem. (n.d.). This compound.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- International Journal of Research and Review. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link][5]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sengar, A. S., & Rawal, A. K. (2014). Analytical method validation: A brief review. International Journal of Pharmaceutical Erudition, 4(2), 16-27. [Link][14]
- Kumar, V., & Kumar, R. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 23-30. [Link][13]
- NIST. (n.d.). 4-Chlorobenzoic acid, TMS derivative. NIST Chemistry WebBook.
- Zenkevich, I. G. (2010). Acids: Derivatization for GC Analysis.
- SIELC Technologies. (2018). Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column. [Link][19]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 7697-29-2 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. particle.dk [particle.dk]
- 6. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wjarr.com [wjarr.com]
- 13. 4-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]
Step-by-step guide to 4-Chloro-3-methylbenzoic acid purification
An In-Depth Guide to the Purification of 4-Chloro-3-methylbenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure is a key building block for creating complex target molecules, including anti-inflammatory drugs, herbicides, and specialty polymers.[1] The efficacy, safety, and regulatory compliance of these final products are directly contingent on the purity of the starting materials. This application note provides detailed, step-by-step protocols for the purification of this compound using three common laboratory techniques: recrystallization, column chromatography, and sublimation. The guide explains the underlying principles of each method, offers practical insights for optimizing purity and yield, and details analytical techniques for purity verification.
Introduction and Physicochemical Profile
The synthesis of this compound can result in various impurities, including unreacted starting materials, isomers (e.g., 3-chloro-4-methylbenzoic acid), and by-products from side reactions.[2] Achieving a high degree of purity, often exceeding 98%, is essential for its intended applications in research and development.[1] The selection of an appropriate purification method depends on the nature of the impurities, the required scale, and the desired final purity.
Physicochemical Data
A thorough understanding of the compound's properties is critical for selecting and executing purification protocols.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 7697-29-2 | [1][4][5] |
| Molecular Formula | C₈H₇ClO₂ | [1][3] |
| Molecular Weight | 170.59 g/mol | [1][3] |
| Appearance | White to light yellow or reddish crystalline powder | [1][4] |
| Melting Point | 212-220 °C | [1][4][5] |
| Boiling Point | 299 °C at 760 mmHg | [4] |
| Solubility | Soluble in methanol, ethanol, ether; very slightly soluble in water. | [6] |
| pKa | 4.04 ± 0.10 (Predicted) | [4] |
Safety and Handling
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7]
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[7] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]
Purification Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It leverages the principle that the solubility of a compound in a solvent increases with temperature.[8][9] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solution (mother liquor).[9][10]
Causality and Solvent Selection
The choice of solvent is the most critical factor for successful recrystallization.[9] An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well even at low temperatures, or not at all, allowing them to be filtered off from the hot solution.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Given that this compound has low solubility in water, an ethanol-water mixed solvent system is a suitable choice. This allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.
Detailed Protocol for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol to just dissolve the solid while heating gently on a hot plate.
-
Solvent Adjustment: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to remove any residual mother liquor.
-
Drying: Allow air to be drawn through the crystals on the funnel for several minutes to partially dry them. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature.
Purification Method 2: Adsorption Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a mobile phase (the eluent).[12] Carboxylic acids often pose a challenge as they can streak or "tail" on silica gel due to strong interactions. This can be overcome by acidifying the mobile phase.
Principle and Eluent Design
The key to successfully separating carboxylic acids on silica is to suppress the deprotonation of the carboxylic acid group. By adding a small amount of a volatile acid, such as acetic acid or formic acid (~0.1-1%), to the eluent, the equilibrium is shifted to favor the protonated, less polar form of the acid.[13] This results in a more uniform interaction with the silica gel, leading to sharper peaks and better separation.
Detailed Protocol for Column Chromatography
Caption: General workflow for purification by silica gel column chromatography.
-
Preparation: Select an appropriate column size based on the amount of crude material. Prepare an eluent system, for example, a mixture of hexane and ethyl acetate (e.g., starting at 9:1) with 0.5% acetic acid added.
-
Column Packing: Pack the column with silica gel using the "slurry method" in the initial eluent to ensure a uniform, air-free column bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid.
-
Elution: Carefully add the eluent to the top of the column and begin elution, collecting the eluting solvent in fractions (e.g., test tubes). A gradient elution, gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate in hexane), can be used to effectively separate compounds with different polarities.
-
Analysis: Monitor the separation by spotting the collected fractions onto Thin-Layer Chromatography (TLC) plates and visualizing the spots under UV light.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the eluent and the added acetic acid using a rotary evaporator to yield the purified this compound.
Purification Method 3: Sublimation
Sublimation is a purification technique where a solid is transformed directly into a gas upon heating under reduced pressure, and then condensed back into a pure solid on a cold surface.[8][14] This method is highly effective for separating volatile solids from non-volatile impurities.[14] It is a solvent-free method, which can be a significant advantage.
Applicability
This method is suitable for compounds that have a sufficiently high vapor pressure at a temperature below their melting point and are thermally stable. Given the relatively high melting point of this compound, sublimation requires high vacuum and careful temperature control.
Detailed Protocol for Sublimation
Caption: Step-by-step process for purification via vacuum sublimation.
-
Apparatus Setup: Place the crude, dry this compound into the bottom of a sublimation apparatus.
-
Vacuum Application: Insert the cold finger and connect the apparatus to a high vacuum pump. Evacuate the system to the lowest possible pressure.
-
Cooling and Heating: Begin circulating coolant (e.g., cold water) through the cold finger. Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to be high enough to cause sublimation but remain below the compound's melting point.
-
Deposition: The pure compound will sublime from the bottom of the apparatus and deposit as crystals on the cold surface of the cold finger. Non-volatile impurities will be left behind.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum. Then, carefully and slowly vent the apparatus to atmospheric pressure.
-
Collection: Remove the cold finger and carefully scrape the purified crystals onto a pre-weighed watch glass.
Purity Assessment
After purification, the identity and purity of the this compound must be confirmed.
-
Melting Point Analysis: A sharp melting point that matches the literature value (212-220 °C) is a strong indicator of high purity.[1][4][5] Impurities typically depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for purity assessment. A reversed-phase C18 column can be used with a mobile phase such as an acetonitrile/water gradient containing an acid modifier (e.g., phosphoric acid or TFA) for good peak shape.[15][16] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively confirm the chemical structure and detect the presence of any remaining impurities.
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of its downstream applications. This guide has detailed three robust methods: recrystallization, column chromatography, and sublimation. Recrystallization is often the method of choice for large quantities due to its simplicity and scalability. Column chromatography offers excellent separation for removing closely related impurities. Sublimation provides a solvent-free alternative for achieving very high purity on a smaller scale. The optimal method depends on the specific impurities present, the scale of the purification, and the final purity required by the researcher.
References
- This compound | C8H7ClO2 | CID 282989.
- This compound. LookChem. [Link]
- 3-Chloro-4-methylbenzoic acid. ChemBK. [Link]
- CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- methods of purification of organic compounds. BYJU'S. [Link]
- Column chromatography of carboxylic acids? Reddit. [Link]
- Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
- Sublimation - Purification of Organic compounds. BrainKart. [Link]
- Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. Scribd. [Link]
- 4-Chloro-3-Nitro Benzoic Acid. SDI. [Link]
- The Purification of Organic Compound: Techniques and Applic
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 3. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. sdichem.com [sdichem.com]
- 7. fishersci.com [fishersci.com]
- 8. byjus.com [byjus.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. scribd.com [scribd.com]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. reddit.com [reddit.com]
- 14. brainkart.com [brainkart.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-Chloro-3-methylbenzoic Acid in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Chloro-3-methylbenzoic acid (CAS No. 7697-29-2) is a highly versatile substituted aromatic carboxylic acid that serves as a crucial building block in modern organic synthesis.[1][2] Its distinct structural features—a carboxylic acid group for derivatization, and a chlorinated and methylated benzene ring for targeted modifications—make it an essential intermediate in the production of a wide array of high-value chemicals.[1] This guide provides an in-depth exploration of its applications, focusing on its role as a reactant in key synthetic transformations. It is intended for researchers, chemists, and professionals in the pharmaceutical, agrochemical, and material science industries.
The strategic placement of the chloro and methyl groups on the benzene ring influences the molecule's reactivity, making it a valuable precursor for creating complex molecular architectures.[1] It is prominently used in the synthesis of pharmaceuticals, including anti-inflammatory agents, analgesics, and novel cancer therapies.[1][3] Furthermore, its derivatives are integral to the formulation of modern herbicides and fungicides, contributing significantly to agricultural productivity.[1][4] This document details the core reactivity of this compound and provides validated protocols for its conversion into key chemical derivatives.
Physicochemical and Safety Data
A thorough understanding of a reactant's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 7697-29-2 | [5] |
| Molecular Formula | C₈H₇ClO₂ | [5] |
| Molecular Weight | 170.59 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | Not specified in search results | |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-Chloro-m-toluic acid | [5][6] |
Safety Profile: this compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[5] It may also cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity and Synthetic Pathways
The synthetic utility of this compound stems from two primary reactive sites: the carboxylic acid group and the aromatic ring. The carboxylic acid allows for classic transformations into esters, amides, and acid chlorides. The aromatic ring, activated by the methyl group and influenced by the chloro substituent, can undergo further electrophilic substitution or participate in metal-catalyzed cross-coupling reactions.
Sources
Application Notes and Protocols for the Safe Handling and Storage of 4-Chloro-3-methylbenzoic Acid
These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the safe handling and storage procedures for 4-Chloro-3-methylbenzoic acid (CAS No. 7697-29-2). This document synthesizes technical data with field-proven insights to ensure the integrity of the chemical and the safety of laboratory personnel.
Introduction to this compound: A Profile
This compound is an aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a methyl group, makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Notably, it is a key reactant in the preparation of anti-inflammatory and analgesic drugs, as well as herbicides and fungicides.[1][2]
Given its chemical nature and applications, a thorough understanding of its properties and associated hazards is paramount for its safe and effective use in a research and development setting.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance.[3] A comprehensive risk assessment should be conducted before commencing any work with this compound.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[3][4]
-
Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[3][4]
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system) - May cause respiratory irritation.[3][4]
The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[3] Ingestion may also be harmful. It is crucial to implement control measures to minimize these risks.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 7697-29-2 | [3][5] |
| Molecular Formula | C₈H₇ClO₂ | [1][4] |
| Molecular Weight | 170.59 g/mol | [1][4] |
| Appearance | Light yellow or white to reddish crystalline powder | [1][6] |
| Melting Point | 214-220 °C | [1] |
| Water Solubility | Low | [7] |
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is the most critical line of defense against exposure to this compound. The following protocol is mandatory for all personnel handling this compound.
4.1. Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[3] A face shield should be worn in situations with a high risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile or neoprene gloves are generally recommended. Always inspect gloves for any signs of degradation or puncture before use and dispose of contaminated gloves in accordance with laboratory procedures.[8]
-
Lab Coat/Gown: A long-sleeved lab coat or an impermeable gown that closes in the back should be worn at all times.[3][9]
-
-
Respiratory Protection: For operations that may generate dust, such as weighing or transferring powder, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3][10] Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[3]
4.2. PPE Donning and Doffing Procedure:
A systematic approach to putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure and maintain the quality of the compound.
5.1. General Handling:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[8]
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[3][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
5.2. Weighing and Dispensing Protocol:
-
Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.
-
Don all required PPE as outlined in Section 4.
-
Use a clean, chemical-resistant spatula for transferring the powder.
-
Dispense the required amount of this compound slowly and carefully to avoid creating dust.
-
Close the container tightly immediately after use.
-
Clean any spills on the balance and surrounding area immediately using appropriate procedures (see Section 7).
-
Decontaminate the spatula and any other equipment used.
Storage Protocols
Proper storage is essential for maintaining the stability and integrity of this compound and for preventing hazardous situations.
6.1. Storage Conditions:
-
Keep containers tightly closed to prevent moisture absorption and contamination.[3]
-
Store away from direct sunlight and sources of heat or ignition.[11]
-
Some suppliers recommend storage at 0-8°C for optimal stability.[1]
6.2. Incompatible Materials:
-
Strong Oxidizing Agents: Avoid storage with strong oxidizing agents.[3]
-
Bases: As a carboxylic acid, it will react with bases. Store separately from alkaline substances.[11][12]
-
Reactive Metals: Keep away from reactive metals.[12]
-
Corrosion: Avoid storing in metal cabinets, which can corrode over time.[13] Use acid-resistant shelving or secondary containment.[12]
Caption: Storage Logic Diagram for this compound.
Spill and Emergency Procedures
Prompt and appropriate action is required in the event of a spill or accidental exposure.
7.1. Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[10]
-
Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]
-
Clean: Clean the contaminated surface thoroughly with soap and water.[10]
-
Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[3]
7.2. First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3] Remove and wash contaminated clothing before reuse.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[3][14]
Disposal
Dispose of unused this compound and its containers in an approved waste disposal plant.[3] Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Do not allow the product to enter drains.[8]
References
- [Chemical Knowledge] Specification for storage and transport of carboxylic acids. (URL: )
- SAFETY D
- This compound | C8H7ClO2 | CID 282989 - PubChem. (URL: )
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorpor
- This compound - Chem-Impex. (URL: )
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (URL: )
- This compound | 7697-29-2 - ChemicalBook. (URL: )
- SAFETY D
- Discover the best practices for safely storing acetic acid. - North Industrial Chemicals. (URL: )
- This compound - LookChem. (URL: )
- SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- This compound, 98% | Fisher Scientific. (URL: )
- Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent (15 min read). (URL: )
- p-Chloro Benzoic Acid CAS No 74-11-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
- PERSONAL PROTECTIVE EQUIPMENT - ASHP Public
- This compound 7697-29-2 | TCI Deutschland GmbH. (URL: )
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 7697-29-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound|lookchem [lookchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 12. alliancechemical.com [alliancechemical.com]
- 13. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 14. fishersci.com [fishersci.com]
4-Chloro-3-methylbenzoic acid reaction mechanisms
An In-Depth Technical Guide to the Reaction Mechanisms of 4-Chloro-3-methylbenzoic Acid
Authored by a Senior Application Scientist
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the reaction mechanisms, applications, and detailed protocols involving this compound. This versatile organohalogen compound is a valuable building block in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1][2] This guide provides not only procedural steps but also the underlying mechanistic principles to empower users to adapt and troubleshoot their synthetic strategies.
Compound Profile: this compound
This compound is a substituted aromatic carboxylic acid. At room temperature, it typically appears as a white to off-white crystalline solid.[1] The presence of a chloro group, a methyl group, and a carboxylic acid on the benzene ring defines its chemical reactivity and utility as a synthetic intermediate.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [3] |
| Molecular Weight | 170.59 g/mol | [3] |
| Melting Point | 216 °C | [4] |
| Boiling Point | 299 °C at 760 mmHg | [4] |
| pKa | 4.04 ± 0.10 (Predicted) | [4] |
| Appearance | White to off-white crystalline solid | [1] |
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[3][5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: Always handle in a well-ventilated area, such as a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid breathing dust.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
Core Reactivity and Mechanistic Pathways
The reactivity of this compound is governed by its three functional components: the carboxylic acid group, the aromatic ring, and the chlorine substituent. This allows for a diverse range of chemical transformations.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is the most common site for initial derivatization. These reactions are fundamental for incorporating the molecule into larger, more complex structures.
Esterification is a cornerstone reaction, often used to protect the carboxylic acid or to modulate the biological activity of the final compound. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Protocol 1: Synthesis of Methyl 4-chloro-3-methylbenzoate
This protocol details the esterification of this compound with methanol.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH, large excess, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.
-
-
Procedure:
-
To a round-bottom flask, add this compound and a large excess of methanol (e.g., 20 mL per gram of acid).
-
Stir the mixture until the solid is mostly dissolved.
-
Carefully add concentrated sulfuric acid dropwise to the stirring solution.[7]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Amide bond formation is one of the most frequent reactions in medicinal chemistry.[8] Direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, coupling agents are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.
Caption: General Mechanism for Amide Synthesis via an Activated Ester.
Protocol 2: Synthesis of N-benzyl-4-chloro-3-methylbenzamide
This protocol uses the common coupling reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) for amidation.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add HOBt and EDC to the solution and stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Add benzylamine to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
-
Electrophilic Aromatic Substitution (EAS)
The benzene ring can undergo substitution by electrophiles. The regiochemical outcome is dictated by the directing effects of the substituents already present.[9]
-
-CH₃ (Methyl): Activating, ortho, para-director.
-
-Cl (Chloro): Deactivating, ortho, para-director.
-
-COOH (Carboxylic Acid): Deactivating, meta-director.
The positions ortho to the methyl group (C2 and C4) and para to the methyl group (C6) are activated. The positions ortho to the chloro group (C3 and C5) and para to the chloro group (C1) are deactivated but still potential sites. The position meta to the carboxylic acid (C5) is the least deactivated site by this group. The overall outcome depends on the reaction conditions and the specific electrophile, but substitution is generally directed to position C5, which is meta to the carboxyl group and ortho to the chloro group.
Caption: Two-step mechanism for Electrophilic Aromatic Substitution.
Protocol 3: Nitration of a Substituted Chlorobenzoic Acid Derivative (Illustrative)
This protocol for the nitration of p-chlorobenzoic acid can be adapted as a starting point for the nitration of this compound.[10] Extreme caution is required when working with nitrating mixtures.
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath, crushed ice.
-
-
Procedure:
-
In a flask, cool a volume of concentrated H₂SO₄ in an ice bath to 0 °C.
-
Slowly add the this compound to the cold, stirring sulfuric acid.
-
Prepare the nitrating mixture by slowly adding concentrated HNO₃ to an equal volume of concentrated H₂SO₄ in a separate flask, keeping it cool.
-
Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature is maintained between 10 °C and 25 °C.[10]
-
After the addition is complete, allow the mixture to stir for several hours, potentially with gentle warming (e.g., to 35-40 °C), while monitoring by TLC.[10]
-
Very carefully pour the reaction mixture over a large volume of crushed ice.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product. The primary expected product is 4-chloro-3-methyl-5-nitrobenzoic acid.
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The chlorine atom on the aromatic ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.[11] The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is among the most widely used.[12]
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the organic group from the boron atom to the palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12]
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a typical Suzuki coupling of an aryl chloride. Note that aryl chlorides are less reactive than bromides or iodides and may require more active catalysts or harsher conditions.
-
Materials:
-
This compound (or its methyl ester for better solubility) (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
-
Procedure:
-
To a flask suitable for heating under an inert atmosphere, add the this compound derivative, phenylboronic acid, and the base.
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.
-
Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.
-
Heat the reaction to reflux (typically 80-110 °C) and stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Transfer to a separatory funnel and wash with water and brine. If the product is a carboxylic acid, an acidic workup followed by extraction is needed. If the product is an ester, a standard extractive workup is performed.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the biphenyl derivative.
-
Conclusion
This compound is a highly functionalized and synthetically useful molecule. Its reaction pathways are well-defined, allowing for selective transformations at the carboxylic acid group, electrophilic substitution on the aromatic ring, and cross-coupling at the C-Cl bond. The protocols provided herein offer robust starting points for the synthesis of a wide array of derivatives for applications in pharmaceutical and materials science. Understanding the mechanistic underpinnings of these reactions is paramount for optimization, troubleshooting, and the rational design of novel synthetic routes.
References
- PubChem. This compound | C8H7ClO2 | CID 282989.
- Google Patents. The preparation method of 4- chloromethyl benzoic acid chlorides.
- Google Patents. Method for preparing p-aminobenzoic acid.
- LookChem. This compound. [Link]
- Chemistry Steps.
- Google Patents.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Michigan State University Department of Chemistry.
- Chemistry LibreTexts.
- PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. prepchem.com [prepchem.com]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 12. chem.libretexts.org [chem.libretexts.org]
Advanced Applications in Polymer Chemistry and Material Science: A Technical Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and applications of polymer chemistry in modern material science. It is designed to offer not just procedural steps but also the underlying scientific reasoning to empower innovation and problem-solving in the laboratory.
Section 1: The Foundation - Precision Polymer Synthesis
The ability to control the molecular architecture of polymers is fundamental to tailoring their macroscopic properties for specific applications.[1][2] Living polymerization techniques, in contrast to conventional methods, offer precise control over molecular weight, polydispersity, and chain architecture.[3][4]
Controlled Radical Polymerization: A Revolution in Polymer Synthesis
Controlled/"Living" Radical Polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers by minimizing chain-breaking reactions.[3][5] Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out for its versatility and compatibility with a wide range of monomers and reaction conditions.[6]
Protocol 1: Synthesis of a Well-Defined Block Copolymer via RAFT Polymerization
This protocol outlines the synthesis of a diblock copolymer, poly(methyl methacrylate)-b-poly(butyl acrylate) (PMMA-b-PBA), a material with potential applications in adhesives and coatings.
Causality Behind Experimental Choices:
-
RAFT Agent: The choice of a suitable RAFT agent is critical for controlling the polymerization. A trithiocarbonate-based agent is selected for its efficacy with both methacrylate and acrylate monomers.
-
Sequential Monomer Addition: The "living" nature of the polymer chains after the first block synthesis allows for the introduction of a second monomer to grow the subsequent block, a hallmark of living polymerization.[3]
-
Azeotropic Polymerization: For challenging monomers like ethylene oxide, innovative azeotropic approaches can be employed to achieve controlled polymerization.[7]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Butyl acrylate (BA), inhibitor removed
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) RAFT agent
-
Azobisisobutyronitrile (AIBN), initiator
-
Anhydrous toluene, solvent
-
Methanol, non-solvent for precipitation
-
Nitrogen gas supply
Step-by-Step Methodology:
-
First Block Synthesis (PMMA):
-
In a Schlenk flask under a nitrogen atmosphere, dissolve MMA, DDMAT RAFT agent, and AIBN in anhydrous toluene. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the molecular weight.
-
De-gas the solution by three freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.
-
Immerse the flask in a preheated oil bath at 70°C to initiate polymerization.
-
Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR spectroscopy.
-
Once the desired conversion is reached (typically >90%), quench the reaction by immersing the flask in an ice bath.
-
-
Second Block Synthesis (PBA):
-
To the living PMMA solution, add a de-gassed solution of BA in toluene via a cannula.
-
Continue the polymerization at 70°C, again monitoring monomer conversion.
-
-
Purification:
-
Once the second block polymerization is complete, precipitate the block copolymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry under vacuum at 40°C until a constant weight is achieved.
-
Diagram 1: Workflow for RAFT Polymerization of a Diblock Copolymer
Sources
- 1. mdpi.com [mdpi.com]
- 2. fiveable.me [fiveable.me]
- 3. Living polymerization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Features of Controlled “Living” Radical Polymerizations - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. nationalpolymer.com [nationalpolymer.com]
- 7. Polymer Synthesis | Adamson Research Group [adamson.ims.uconn.edu]
Application Notes and Protocols for the Laboratory Preparation of 4-Chloro-3-methylbenzoic Acid and Its Derivatives
Abstract
This comprehensive guide provides detailed methodologies for the synthesis of 4-chloro-3-methylbenzoic acid, a pivotal building block in the development of pharmaceuticals and agrochemicals.[1][2] Its utility is demonstrated in the preparation of tipifarnib analogs, which are investigated as potential cancer drugs.[3][4] This document outlines a robust protocol for the preparation of the parent acid via benzylic oxidation and subsequently details the synthesis of its primary amide and ester derivatives. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, with an emphasis on the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of the this compound Scaffold
This compound is a substituted aromatic carboxylic acid whose structural features—a chlorine atom and a methyl group on the benzene ring—make it a versatile intermediate for creating more complex molecules.[1] The electronic properties and steric hindrance provided by these substituents allow for selective reactions, making it a valuable precursor in the synthesis of targeted bioactive compounds, including anti-inflammatory agents, analgesics, herbicides, and fungicides.[1] Its role as a key reactant highlights the importance of reliable and well-documented synthetic procedures to ensure the purity and yield required for advanced research and development.[2]
Physicochemical Data Summary
A clear understanding of the physical properties of the target compound is critical for its handling, purification, and characterization.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID 282989[5] |
| CAS Number | 7697-29-2 | PubChem CID 282989[5] |
| Molecular Formula | C₈H₇ClO₂ | PubChem CID 282989[5] |
| Molecular Weight | 170.59 g/mol | PubChem CID 282989[5] |
| Appearance | White or reddish crystalline powder | LookChem[3] |
| Melting Point | 216 °C | LookChem[3] |
| pKa | 4.04 ± 0.10 | LookChem[3] |
Part 1: Synthesis of this compound via Benzylic Oxidation
The preparation of benzoic acid derivatives from the corresponding alkylbenzenes is a fundamental transformation in organic synthesis. The benzylic position is uniquely susceptible to oxidation due to the stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring.[6] Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can effectively cleave the benzylic C-H bonds and oxidize the entire alkyl side chain to a carboxylic acid, regardless of its length, provided a benzylic hydrogen is present.[6]
We will utilize an aqueous potassium permanganate solution for this transformation. This method is advantageous due to the reagent's high oxidizing power, cost-effectiveness, and the relatively straightforward workup procedure. The reaction proceeds by converting the toluene derivative to a potassium carboxylate salt, which precipitates the insoluble byproduct manganese dioxide (MnO₂). Subsequent filtration and acidification yield the desired carboxylic acid.
Experimental Workflow: Benzylic Oxidation
Caption: Workflow for the synthesis of this compound.
Protocol 1: Preparation of this compound
This protocol is adapted from a well-established procedure for the oxidation of a related chlorotoluene isomer.[1]
Materials:
-
4-Chloro-3-methyltoluene
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃, for quenching)
-
Ethanol or Toluene (for recrystallization)
Equipment:
-
Three-neck round-bottom flask (2 L)
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 2 L flask equipped with a mechanical stirrer and reflux condenser, combine potassium permanganate (e.g., 60 g, ~2.4 molar equivalents) and 700 mL of water.
-
Addition of Substrate: To this stirred suspension, add 4-chloro-3-methyltoluene (e.g., 25 g, 1 molar equivalent).
-
Heating and Reflux: With vigorous stirring, slowly heat the mixture to a gentle boil. The reaction is exothermic and may become vigorous if heated too quickly.[1] Maintain a steady reflux until the characteristic purple color of the permanganate ion has been replaced by a brown precipitate of manganese dioxide (MnO₂). This typically requires 3-5 hours.
-
Quenching and Decolorization: Allow the mixture to cool slightly. If any purple color remains, add a small amount of sodium bisulfite or ethanol to quench the excess KMnO₄ until the solution is colorless.
-
Isolation of Soluble Salt: While still hot, filter the mixture by suction through a Buchner funnel to remove the manganese dioxide. Wash the filter cake with two portions of hot water (e.g., 50 mL each) to ensure complete recovery of the product salt.
-
Precipitation of the Acid: Combine the filtrate and washings. While stirring, cautiously acidify the hot, clear filtrate with concentrated hydrochloric acid until the pH is approximately 2. A voluminous white precipitate of this compound will form.
-
Final Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and allow it to air dry.
-
Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture or toluene.[1] Dissolve the solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and collect the purified product by vacuum filtration.
Part 2: Synthesis of Key Derivatives
The carboxylic acid moiety is readily converted into other functional groups, most commonly esters and amides, which are prevalent in biologically active molecules.
A. Amide Derivatives via Acyl Chlorides
The most reliable method for forming an amide from a carboxylic acid involves a two-step process: activation of the carboxylic acid by converting it to a more reactive acyl chloride, followed by nucleophilic acyl substitution with a primary or secondary amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this activation step, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Caption: Two-step workflow for the synthesis of N-substituted amides.
CAUTION: This reaction should be performed in a well-ventilated fume hood as it releases toxic SO₂ and HCl gases.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
Place the dry this compound (1 molar equivalent) into a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a drying tube leading to a beaker with NaOH solution).
-
Add thionyl chloride (e.g., 2-3 molar equivalents) to the flask, followed by a single drop of DMF as a catalyst.
-
Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-chloro-3-methylbenzoyl chloride is often used directly in the next step without further purification.
Materials:
-
Crude 4-chloro-3-methylbenzoyl chloride
-
A primary or secondary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
Procedure:
-
Dissolve the desired amine (1 molar equivalent) and triethylamine (1.1 molar equivalents, to scavenge HCl) in anhydrous DCM in a flask cooled in an ice bath.
-
In a separate flask, dissolve the crude 4-chloro-3-methylbenzoyl chloride (1 molar equivalent) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide product.
-
Purify the product by recrystallization or column chromatography.
B. Ester Derivatives via Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (if it is inexpensive) or by removing water as it is formed. Concentrated sulfuric acid is a common catalyst as it is both a strong acid and a dehydrating agent.
Caption: Workflow for the synthesis of esters via Fischer Esterification.
This protocol is based on general methods for synthesizing methyl benzoates.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Diethyl ether or ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, suspend this compound (1 molar equivalent) in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred suspension.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the bulk of the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by vacuum distillation or column chromatography.
Summary of Synthetic Protocols
| Protocol | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 4-Chloro-3-methyltoluene | KMnO₄, HCl | This compound | 70-80%[1] |
| 2 & 3 | This compound | SOCl₂, Amine, Base | N-substituted Amide | 70-95% |
| 4 | This compound | Alcohol, H₂SO₄ | Alkyl Ester | 80-95% |
References
- Exploring the Potential of this compound in Cancer Drug Research. (2025). Vertex AI Search.
- This compound. Chem-Impex.
- Sandmeyer reaction. Wikipedia.
- The Importance of this compound as a Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- 4-Chloro-3-nitrobenzoic acid methyl ester. Chem-Impex.
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Synthesis of 4-(chloromethyl)-benzoic acid. PrepChem.com.
- Oxidation of Alkylbenzenes to Make Benzoic Acids. YouTube.
- Oxidation of toluene with potassium permangan
- This compound | C8H7ClO2 | CID 282989. PubChem.
- O-CHLOROBENZOIC ACID. Organic Syntheses. [Link]
- This compound. LookChem.
- This compound | 7697-29-2. ChemicalBook.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
Sources
Application Notes and Protocols: The Strategic Use of 4-Chloro-3-methylbenzoic Acid in the Synthesis of High-Performance Azo Dyes
Abstract
This comprehensive guide details the application of 4-chloro-3-methylbenzoic acid as a foundational precursor in the synthesis of specialized azo dyes. While not a direct participant in the chromogenic azo coupling reaction, its unique substitution pattern is instrumental in the generation of a key diazo component, 3-chloro-4-methylaniline. This document provides a scientifically grounded narrative on the conversion of this compound to its corresponding aniline derivative, followed by detailed protocols for the subsequent diazotization and azo coupling reactions to produce vibrant and stable colorants. These application notes are intended for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Unseen Contributor in Dye Synthesis
This compound is a versatile aromatic carboxylic acid, recognized for its utility as an intermediate in the production of pharmaceuticals and agrochemicals.[1] In the realm of dye chemistry, its role is that of a critical precursor, undergoing chemical transformation to yield an aniline derivative that serves as a diazo component in the synthesis of azo dyes. The presence of the chloro and methyl substituents on the benzene ring of the final dye molecule, originating from the this compound starting material, significantly influences the tinctorial and fastness properties of the colorant.
The journey from this compound to a vibrant azo dye involves a multi-step synthetic pathway. The carboxylic acid is first converted to the corresponding aniline, 3-chloro-4-methylaniline. This transformation is pivotal, as the resulting primary aromatic amine is amenable to diazotization, a process that converts the amino group into a highly reactive diazonium salt. This diazonium salt is then ready to undergo an electrophilic substitution reaction with an electron-rich coupling component to form the characteristic azo (-N=N-) linkage, the chromophore responsible for the dye's color.
The Synthetic Pathway: From Carboxylic Acid to Diazo Component
The conversion of this compound to 3-chloro-4-methylaniline is a critical prerequisite for its use in azo dye synthesis. While various synthetic routes can be envisioned, a common strategy involves the nitration of a related precursor, p-toluic acid (4-methylbenzoic acid), to introduce a nitro group, followed by reduction to the desired aniline. A plausible pathway starting from a toluene derivative is the chlorination of p-nitrotoluene to yield 2-chloro-4-nitrotoluene, which is then reduced to 3-chloro-4-methylaniline.[1][2]
Protocol 1: Synthesis of 3-Chloro-4-methylaniline from a Nitroaromatic Precursor
This protocol outlines the reduction of 2-chloro-4-nitrotoluene, a derivative that can be synthesized from precursors related to this compound, to 3-chloro-4-methylaniline. The reduction is achieved using iron powder in the presence of an acidic medium.[1]
Materials:
-
2-Chloro-4-nitrotoluene
-
Iron powder (fine grade)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Reaction tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a suitable reaction vessel, combine the 2-chloro-4-nitrotoluene (1 equivalent), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 10 equivalents), and iron powder (5 equivalents).
-
To this mixture, slowly add a 2 N aqueous solution of hydrochloric acid.
-
Stir the reaction mixture vigorously at room temperature for approximately 30 minutes.
-
Upon completion of the reaction (monitored by TLC), neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-chloro-4-methylaniline.[1]
The Chromophore Generation: Diazotization and Azo Coupling
With the key intermediate, 3-chloro-4-methylaniline, in hand, the synthesis of the azo dye can proceed through the well-established two-step process of diazotization and azo coupling.[3]
Protocol 2: Diazotization of 3-Chloro-4-methylaniline
This protocol describes the conversion of the primary aromatic amine, 3-chloro-4-methylaniline, into its corresponding diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium salt.
Materials:
-
3-Chloro-4-methylaniline
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve a pre-weighed amount of 3-chloro-4-methylaniline in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 3: Azo Coupling with a Naphthol Derivative
This protocol details the coupling of the freshly prepared diazonium salt of 3-chloro-4-methylaniline with a suitable coupling component, such as 2-naphthol, to form a vibrant azo dye.
Materials:
-
Diazonium salt solution from Protocol 2
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
In a beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 2) to the cooled 2-naphthol solution with continuous and efficient stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold distilled water to remove any unreacted salts.
-
Dry the azo dye product.
Visualization of the Synthetic Workflow
To provide a clear visual representation of the key processes, the following diagrams illustrate the synthetic pathway and the core reactions.
Caption: Synthetic workflow from this compound to an Azo Dye.
Caption: General mechanism of the Azo Coupling reaction.
Quantitative Data and Characterization
The following table summarizes the key reactants and expected products for a representative synthesis.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Role |
| This compound | C₈H₇ClO₂ | 170.59 | 7697-29-2 | Precursor |
| 3-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | 95-74-9 | Diazo Component |
| 2-Naphthol | C₁₀H₈O | 144.17 | 135-19-3 | Coupling Component |
| Azo Dye Product | C₁₇H₁₃ClN₂O | 308.75 | - | Final Product |
The synthesized azo dye should be characterized using standard analytical techniques to confirm its structure and purity. These include:
-
Melting Point: To assess purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group and the O-H stretch of the naphthol moiety.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.
Conclusion and Future Perspectives
This compound serves as a valuable and strategic starting material in the synthesis of high-performance azo dyes. Its primary role is to provide the structural framework for the diazo component, 3-chloro-4-methylaniline, which is then readily converted into a diverse range of colorants. The protocols detailed in this guide provide a robust foundation for the laboratory-scale synthesis of such dyes. Further research can explore the use of different coupling components to generate a wide palette of colors and investigate the impact of the chloro and methyl substituents on the dye's performance characteristics, such as lightfastness, thermal stability, and affinity for various substrates.
References
- University of Toronto. (n.d.). The Synthesis of Azo Dyes.
- International Journal of Innovative Research in Science, Engineering and Technology. (2016). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
- ResearchGate. (2023). 4-(3-Chloroanilino)benzoic acid.
- Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
- National Institutes of Health. (2020). Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes.
- Chegg. (2019). Solved what is the mechanism of the Azo dye prepared using.
- ChemBK. (2024). 4-Chloro-3-methylaniline.
- ResearchGate. (2020). Metal complexes of tetradentate azo-dye ligand derived from 4,4′-oxydianiline: Preparation, structural investigation, biological evaluation and MOE studies.
- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- ResearchGate. (2022). Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- Google Patents. (2015). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid.
- Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES.
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Google Patents. (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- Google Patents. (2017). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
Sources
Application Notes and Protocols for the Chromatographic Analysis of 4-Chloro-3-methylbenzoic Acid
Abstract
This comprehensive guide provides detailed protocols for the quantitative and qualitative analysis of 4-Chloro-3-methylbenzoic acid (CMBA) using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). Designed for researchers, analytical scientists, and quality control professionals, this document offers not just step-by-step instructions but also the underlying scientific rationale for method selection and parameter optimization. It emphasizes robust sample preparation, method validation principles, and data interpretation to ensure the generation of accurate and reliable results.
Introduction to this compound Analysis
This compound (CAS No: 7697-29-2) is a substituted aromatic carboxylic acid.[1] It serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and a methyl group on the benzene ring, dictates its physicochemical properties, such as its acidity (pKa ≈ 4.04) and moderate hydrophobicity (LogP ≈ 2.35).[1]
Accurate and precise analytical methods are paramount for ensuring the purity of CMBA, monitoring reaction progress, and performing quality control on final products. Chromatography, with its high resolving power, is the premier technique for this purpose. This guide explores the three most common chromatographic approaches: HPLC for high-precision quantification, GC for volatile analysis, and TLC for rapid screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [3] |
| Molecular Weight | 170.59 g/mol | [3] |
| CAS Number | 7697-29-2 | [1] |
| Melting Point | 216 °C | [1] |
| Boiling Point | 299 °C | [1] |
| pKa (Predicted) | 4.04 ± 0.10 | [1] |
| LogP | 2.34660 | [1] |
| Appearance | White to cream or pale pink powder | [4][5] |
General Analytical Workflow
A successful chromatographic analysis follows a structured workflow, from sample handling to data reporting. Each step is critical for maintaining the integrity of the results. The general process involves receiving the sample, preparing it for analysis (dissolution, filtration, derivatization), performing the chromatographic separation, detecting the analyte, and finally, processing and reporting the data.
Caption: General workflow for the chromatographic analysis of CMBA.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC, particularly in the reverse-phase mode, is the method of choice for the precise quantification of CMBA due to its high resolution, reproducibility, and suitability for non-volatile, polar compounds.
Principle of Separation
In reverse-phase HPLC, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. CMBA, being moderately nonpolar, partitions between the stationary and mobile phases. Its retention is primarily governed by hydrophobic interactions. The acidic nature of the mobile phase (e.g., modified with phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak.[6] Without the acid, the analyte would exist in both ionized and non-ionized forms, leading to poor peak shape and variable retention.
Caption: Separation principle of CMBA in reverse-phase HPLC.
Detailed HPLC Protocol
This protocol is designed for purity analysis and quantification.
A. Instrumentation and Reagents
-
HPLC system with UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (Milli-Q or HPLC grade).
-
Phosphoric acid or Formic acid (Analytical grade).
-
This compound reference standard (≥98% purity).
B. Solution Preparation
-
Mobile Phase: Prepare a mixture of Water:Acetonitrile (e.g., 60:40 v/v). Add 0.1% phosphoric acid to the aqueous portion before mixing. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.[6] The exact ratio of water to acetonitrile may require optimization to achieve a suitable retention time (typically 5-10 minutes).
-
Diluent: The mobile phase is typically used as the diluent to ensure peak shape integrity.[7]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the CMBA reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions (e.g., 5-50 µg/mL): Prepare a series of calibration standards by diluting the stock solution with the diluent.
-
Sample Solution (approx. 20 µg/mL): Accurately weigh about 20 mg of the CMBA sample into a 100 mL volumetric flask, dissolve and dilute to volume with diluent. Further dilute 10 mL of this solution to 100 mL with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[7]
C. Chromatographic Conditions
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for CMBA. |
| Mobile Phase | Water:Acetonitrile (60:40) with 0.1% H₃PO₄ | Suppresses ionization and provides optimal polarity for elution.[6] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency.[8] |
| Injection Volume | 10 µL | A small volume minimizes potential band broadening.[7] |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry.[7] |
| Detection Wavelength | 235 nm | Corresponds to a strong absorbance maximum for the benzoic acid chromophore.[8] |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential impurities. |
D. Data Analysis and System Suitability
-
Quantification: Use the peak area from the chromatograms. Construct a calibration curve by plotting peak area against the concentration of the working standard solutions. Determine the concentration of CMBA in the sample solution using the linear regression equation.
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7]
-
System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
Gas Chromatography (GC) Protocol
GC is a powerful technique for analyzing volatile compounds. Since CMBA is a solid with a high boiling point, derivatization is required to convert it into a more volatile and thermally stable analogue suitable for GC analysis.[9] Silylation is a common and effective derivatization technique for carboxylic acids.
Principle of Derivatization and Separation
The active hydrogen of the carboxylic acid group is replaced with a nonpolar trimethylsilyl (TMS) group. This transformation blocks hydrogen bonding, reduces the polarity, and significantly increases the volatility of the analyte. The resulting TMS-ester of CMBA can then be easily separated on a low-to-mid polarity capillary column based on its boiling point and interaction with the stationary phase.
A. Instrumentation and Reagents
-
GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
A nonpolar or mid-polarity capillary column (e.g., DB-5, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).
-
Helium or Hydrogen as carrier gas.
Detailed GC Protocol
A. Sample Preparation (Silylation)
-
Accurately weigh about 1-2 mg of the CMBA sample or standard into a 2 mL autosampler vial.
-
Add 500 µL of an anhydrous solvent (e.g., pyridine).
-
Add 100 µL of the silylating agent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection.
B. Chromatographic Conditions
Table 3: Recommended GC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading for concentrated samples. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min | A temperature gradient is necessary to elute the derivatized compound effectively. |
| Detector | FID or MS | FID is a universal detector for organic compounds; MS provides structural confirmation. |
| FID Temperature | 300 °C | Ensures no condensation of the analyte in the detector. |
Thin-Layer Chromatography (TLC) Protocol
TLC is an invaluable tool for rapid, low-cost analysis. It is ideal for monitoring the progress of a chemical reaction involving CMBA, checking for the presence of major impurities, or quickly identifying the compound.[10]
Detailed TLC Protocol
A. Materials
-
TLC plates (e.g., Silica gel 60 F₂₅₄ on aluminum or glass backing).
-
Developing chamber with a lid.
-
Spotting capillaries.
-
UV lamp (254 nm).
B. Procedure
-
Sample Preparation: Dissolve a small amount of the CMBA standard and sample(s) in a volatile solvent like ethyl acetate or methanol to a concentration of approximately 1 mg/mL.
-
Spotting: Using a capillary tube, apply small spots of the standard and sample solutions onto the baseline of the TLC plate (about 1 cm from the bottom).
-
Mobile Phase: A common mobile phase for separating benzoic acids is a mixture of a nonpolar solvent and a more polar one, with a small amount of acid. A good starting point is Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v).
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the spots are above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. CMBA will appear as a dark spot due to fluorescence quenching.
-
Analysis: Calculate the Retention Factor (Rf) for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The Rf value of the spot in the sample lane should match that of the standard. Additional spots indicate impurities.
-
Method Validation Principles
Any analytical method intended for routine use must be validated to ensure it is fit for purpose.[11] Key parameters to assess include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). This is often demonstrated by analyzing a placebo or blank and showing no interference at the retention time of the analyte.[11]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. For the HPLC method, this would be assessed by analyzing 5-6 standards across the expected concentration range and demonstrating a correlation coefficient (r²) > 0.999.[12]
-
Accuracy: The closeness of the test results to the true value. It is typically determined by spike recovery studies, where a known amount of analyte is added to a sample matrix and the recovery is calculated. The target range is often 98-102%.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C), providing an indication of its reliability during normal usage.[13]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LookChem. (n.d.). This compound.
- NIST. (n.d.). 4-Chlorobenzoic acid, 3-methylbutyl ester. NIST WebBook.
- ResearchGate. (2018). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers.
- PMC - NIH. (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride.
- PubChem. (n.d.). 4-(Chloromethyl)benzoic acid. National Center for Biotechnology Information.
- Organomation. (n.d.). Chromatography Sample Preparation Guide.
- PubMed. (n.d.). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
- SIELC Technologies. (n.d.). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid. National Center for Biotechnology Information.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- SIELC Technologies. (2018). Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 7697-29-2 [chemicalbook.com]
- 3. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. Contenu non disponible [sigmaaldrich.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes and Protocols for the Esterification and Amidation of 4-Chloro-3-methylbenzoic Acid
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the esterification and amidation of 4-chloro-3-methylbenzoic acid. This key chemical intermediate is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This document elucidates the underlying chemical principles of these transformations and offers robust, validated protocols to ensure reproducible and high-yielding syntheses in a laboratory setting. The content is specifically tailored for researchers, scientists, and drug development professionals, providing not only procedural instructions but also the scientific rationale behind the experimental design.
Introduction: The Significance of this compound Derivatives
This compound is a versatile building block in organic synthesis. Its substituted benzoic acid structure allows for a variety of chemical modifications, with esterification and amidation being two of the most fundamental and widely utilized transformations. The resulting esters and amides are precursors to a wide array of biologically active molecules and functional materials. For instance, derivatives of this compound are investigated for their potential as anti-inflammatory and analgesic drugs.[2] Furthermore, this compound serves as a crucial reactant in the preparation of analogs of tipifarnib, a farnesyltransferase inhibitor with applications in cancer research.[1] Its derivatives have also shown potential in treating Chagas disease, highlighting the broad therapeutic relevance of this scaffold.[1]
The chlorine and methyl substituents on the aromatic ring influence the reactivity of the carboxylic acid and provide additional sites for potential modification, making it a valuable synthon for creating diverse chemical libraries for drug discovery and material science applications. Understanding and mastering the synthesis of its ester and amide derivatives is therefore a critical skill for chemists in these fields.
Mechanistic Insights: The Chemistry of Ester and Amide Formation
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols. This section details the pathways for the acid-catalyzed esterification and coupling agent-mediated amidation of this compound.
Fischer-Speier Esterification: An Equilibrium-Driven Process
The Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic conditions.[3][4] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[5] This is typically accomplished by using an excess of the alcohol or by removing water as it is formed.[5]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon.[4][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3] Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[4]
Figure 1: Mechanism of Fischer-Speier Esterification.
Amidation via Carbodiimide Coupling: Activating the Carboxyl Group
Direct reaction of a carboxylic acid with an amine is generally unfavorable as it leads to the formation of a non-reactive ammonium carboxylate salt.[7] To overcome this, coupling reagents are employed to activate the carboxylic acid.[7] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[7][8]
The reaction commences with the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, this intermediate can also rearrange to a stable N-acylurea byproduct, reducing the yield of the desired amide. To prevent this and to increase reaction efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to side reactions and readily reacts with the amine to furnish the amide product.
Figure 2: EDC/HOBt Mediated Amidation Pathway.
Experimental Protocols
Safety Precaution: this compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
Protocol 1: Fischer Esterification of this compound with Methanol
This protocol describes the synthesis of methyl 4-chloro-3-methylbenzoate. The use of a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester.[5]
Materials and Equipment:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Quantitative Data:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 170.59[9] | 10.0 | 1.71 g | 1.0 |
| Methanol | 32.04 | - | 25 mL | Solvent |
| Sulfuric Acid (conc.) | 98.08 | - | 0.5 mL | Catalyst |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.71 g, 10.0 mmol).
-
Add methanol (25 mL) to the flask and stir to dissolve the solid.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL) using a separatory funnel.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude methyl 4-chloro-3-methylbenzoate can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Amidation of this compound with Benzylamine using EDC/HOBt
This protocol details the synthesis of N-benzyl-4-chloro-3-methylbenzamide using a common peptide coupling methodology.
Materials and Equipment:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Quantitative Data:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 170.59[9] | 5.0 | 0.85 g | 1.0 |
| Benzylamine | 107.15 | 5.5 | 0.59 g (0.6 mL) | 1.1 |
| EDC | 191.70 | 6.0 | 1.15 g | 1.2 |
| HOBt | 135.12 | 6.0 | 0.81 g | 1.2 |
| DIPEA | 129.24 | 10.0 | 1.29 g (1.74 mL) | 2.0 |
| Dichloromethane (DCM) | - | - | 20 mL | Solvent |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (0.85 g, 5.0 mmol) and HOBt (0.81 g, 6.0 mmol) in anhydrous DCM (20 mL).
-
Add EDC (1.15 g, 6.0 mmol) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve benzylamine (0.59 g, 5.5 mmol) and DIPEA (1.29 g, 10.0 mmol) in a small amount of DCM.
-
Add the benzylamine/DIPEA solution to the reaction mixture dropwise.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude N-benzyl-4-chloro-3-methylbenzamide can be purified by recrystallization or column chromatography.
Conclusion
The protocols detailed in this application note provide reliable and efficient methods for the synthesis of ester and amide derivatives of this compound. A foundational understanding of the Fischer esterification and carbodiimide-mediated amidation mechanisms allows for logical troubleshooting and optimization of reaction conditions. These transformations are pivotal for generating novel molecules with potential applications in drug discovery and materials science. By following these validated procedures, researchers can confidently synthesize a diverse range of derivatives for further investigation.
References
- Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Li, J., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.
- JoVE. (2023). Preparation of Amides.
- Gunanathan, C., & Milstein, D. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Química Orgánica. (n.d.). Synthesis of amides from carboxylic acids.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Vedantu. (n.d.). Mechanism of Formation of Esters from Carboxylic Acids.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- International Journal of Physical Sciences. (2023). Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. American Academic Publisher.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents.
- Journal of Physical Science. (n.d.).
- PubChem. (n.d.). This compound.
- University Handout. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Potential of this compound in Cancer Drug Research.
- Semantic Scholar. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- MilliporeSigma. (2025).
- Fisher Scientific. (2025). 4-(Chloromethyl)
- Fisher Scientific. (2025).
- BenchChem. (2025). Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine.
- PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
- Royal Society of Chemistry. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry.
- PubMed Central. (2017).
- ACS Publications. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
- ResearchGate. (n.d.).
- Preprints.org. (2023).
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- MDPI. (2023).
- YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism).
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Preparation of Amides [jove.com]
- 9. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: A Scalable Synthesis of 4-Chloro-3-methylbenzoic Acid
Abstract
4-Chloro-3-methylbenzoic acid is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document provides a detailed, scalable, and robust protocol for the synthesis of this compound via the oxidation of 4-chloro-3-methyltoluene. The methodology is designed for researchers and professionals in drug development and chemical synthesis, emphasizing safety, efficiency, and reproducibility.
Introduction and Strategic Rationale
This compound serves as a key intermediate in the production of a variety of commercially important compounds, including anti-inflammatory drugs and fungicides.[1] The demand for a reliable and scalable synthetic route is therefore of significant interest to the chemical and pharmaceutical industries.
The selected synthetic strategy involves the oxidation of the methyl group of 4-chloro-3-methyltoluene using potassium permanganate (KMnO₄). This method is chosen for its high efficiency, the ready availability and low cost of the starting materials, and its proven scalability. The benzylic position of alkylbenzenes is particularly susceptible to oxidation by strong oxidizing agents like KMnO₄, leading to the formation of the corresponding benzoic acid.[2][3][4] This reaction proceeds via a complex mechanism, likely involving radical intermediates at the benzylic carbon.[3]
Materials and Methods
2.1. Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 4-Chloro-3-methyltoluene | 98% | Sigma-Aldrich |
| Potassium Permanganate (KMnO₄) | ACS Reagent Grade | Fisher Scientific |
| Sodium Bisulfite (NaHSO₃) | Laboratory Grade | VWR |
| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker |
| Deionized Water | High Purity | In-house |
| Round-bottom flask | 2 L, 3-neck | Pyrex |
| Mechanical Stirrer | IKA | |
| Heating Mantle with Stirring | Glas-Col | |
| Reflux Condenser | Allihn type | Kimble |
| Buchner Funnel and Flask | 500 mL | CoorsTek |
| pH meter | Orion Star A211 | Thermo Scientific |
| Vacuum Filtration Apparatus | --- | --- |
2.2. Safety Precautions
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves are mandatory at all times.
Reagent Handling:
-
4-Chloro-3-methyltoluene: Flammable liquid and vapor. Harmful if inhaled.[5][6][7] Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[5][6][7]
-
Potassium Permanganate (KMnO₄): Strong oxidizer. May intensify fire.[8][9][10] Causes severe skin burns and eye damage.[9][10][11] Suspected of damaging the unborn child.[9][10][11] Do not breathe dust.[8][11] Keep away from combustible materials.[8][9][11]
-
Sodium Bisulfite (NaHSO₃): Harmful if swallowed.[12][13][14] Contact with acids liberates toxic gas.[14][15] Handle with care and avoid creating dust.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.
Experimental Protocol
3.1. Reaction Setup
-
Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Place the flask in a heating mantle.
-
Charge the flask with 1000 mL of deionized water and 158 g (1.0 mol) of potassium permanganate.
-
Begin stirring to create a suspension.
3.2. Synthesis of this compound
-
In a separate beaker, dissolve 70.3 g (0.5 mol) of 4-chloro-3-methyltoluene in 100 mL of acetone.
-
Transfer the 4-chloro-3-methyltoluene solution to the dropping funnel.
-
Heat the potassium permanganate suspension to a gentle reflux (approximately 100°C).
-
Add the 4-chloro-3-methyltoluene solution dropwise to the refluxing permanganate solution over a period of 2 hours. Maintain a steady reflux throughout the addition.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 4 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.
3.3. Workup and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
While stirring, carefully add a saturated solution of sodium bisulfite (approximately 150-200 mL) until the brown manganese dioxide precipitate dissolves, and the solution becomes colorless. This step reduces the excess KMnO₄ and MnO₂.
-
Filter the solution by vacuum filtration to remove any remaining insoluble impurities.
-
Transfer the filtrate to a large beaker and cool it in an ice bath.
-
Slowly and carefully acidify the cold filtrate with concentrated hydrochloric acid with constant stirring until the pH reaches approximately 2. A white precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of 100 mL of cold deionized water to remove any inorganic salts.
3.4. Purification by Recrystallization
-
Transfer the crude this compound to a 1 L Erlenmeyer flask.
-
Add a minimal amount of hot deionized water (approximately 400-500 mL) to dissolve the solid completely.[16][17][18] Heating on a hot plate may be necessary.[17][18]
-
Once dissolved, allow the solution to cool slowly to room temperature.[16][18] Covering the flask can aid in slow cooling and the formation of larger crystals.[18]
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals in a vacuum oven at 60°C overnight.
-
Weigh the final product and calculate the yield. The expected melting point is 216°C.[19]
Process Visualization
The following diagram illustrates the key stages of the synthesis workflow.
Caption: Workflow for the synthesis of this compound.
Expected Results and Data
| Parameter | Value |
| Starting Material (4-Chloro-3-methyltoluene) | 70.3 g (0.5 mol) |
| Oxidizing Agent (KMnO₄) | 158 g (1.0 mol) |
| Expected Yield (Crude) | ~75-85% |
| Expected Yield (After Recrystallization) | ~65-75% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 216 °C[19] |
| Molecular Formula | C₈H₇ClO₂[19][20] |
| Molecular Weight | 170.59 g/mol [20] |
References
- INEOS Group.
- Carl ROTH.
- Synthetic Map.
- Global Safety Management, Inc. (2015, March 19).
- University of Wisconsin-Madison.
- Global Chemical Resources. (n.d.).
- Valudor Products.
- Redox Ltd. (2023, March 13).
- neoFroxx.
- Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
- University of Nebraska-Lincoln.
- NC State University Libraries. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry. [Link]
- Chemistry LibreTexts. (2020, July 1). 16.3: Reactions of alkylbenzenes. [Link]
- University of Nebraska-Lincoln.
- Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions.
- CTC 114 Wet Lab Techniques. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion. [Link]
- LANXESS. (2015, July). 4-Chloro-3-methylphenol. [Link]
- Google Patents. (2018). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- National Center for Biotechnology Information. 4-Chlorotoluene.
- LookChem. This compound. [Link]
- National Center for Biotechnology Information. This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. fishersci.com [fishersci.com]
- 9. valudor.com [valudor.com]
- 10. redox.com [redox.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. thermofishersci.in [thermofishersci.in]
- 13. fishersci.com [fishersci.com]
- 14. actylislab.com [actylislab.com]
- 15. globalchemicalresources.com [globalchemicalresources.com]
- 16. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 17. westfield.ma.edu [westfield.ma.edu]
- 18. westfield.ma.edu [westfield.ma.edu]
- 19. lookchem.com [lookchem.com]
- 20. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-3-methylbenzoic Acid as a Standard in Analytical Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 4-Chloro-3-methylbenzoic Acid in Analytical Sciences
This compound, a substituted aromatic carboxylic acid, serves as a crucial reference standard in analytical chemistry. Its stable, crystalline nature and distinct chromatographic and spectroscopic properties make it an ideal candidate for the quantification of active pharmaceutical ingredients (APIs), related substances, and impurities in complex matrices. This document provides a comprehensive guide to its application, underpinned by established analytical principles and methodologies.
The structural features of this compound, including the carboxylic acid group, the chlorinated benzene ring, and the methyl group, impart a moderate polarity and a distinct UV chromophore, rendering it suitable for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) after derivatization. Its primary applications as a standard include, but are not limited to, serving as an internal or external standard for assay and impurity quantification in pharmaceutical and environmental analyses.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a reference standard is paramount for its effective and safe use.
| Property | Value | Source |
| Chemical Formula | C₈H₇ClO₂ | [2][3] |
| Molecular Weight | 170.59 g/mol | [2] |
| CAS Number | 7697-29-2 | [2][3] |
| Appearance | White to cream or pale pink/light yellow crystalline powder | [4] |
| Melting Point | 214-220 °C | |
| Boiling Point | 299 °C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. | |
| pKa | 4.04 ± 0.10 (Predicted) | [3] |
Safety Precautions: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Application in High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, and the use of a well-characterized standard like this compound is essential for method accuracy and reliability.
Workflow for HPLC Method Development and Validation
The following diagram illustrates a typical workflow for developing and validating an HPLC method using an analytical standard.
Caption: Workflow for HPLC method development and validation.
Protocol 1: Preparation of this compound Standard Stock Solution
The accuracy of quantitative analysis is directly dependent on the precise preparation of the standard solution.
Materials:
-
This compound reference standard (purity ≥98%)
-
HPLC-grade methanol or acetonitrile
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of this compound reference standard onto a calibrated analytical balance.
-
Quantitatively transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade methanol or acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to equilibrate to room temperature.
-
Make up the volume to the mark with the same solvent.
-
Stopper the flask and invert it several times to ensure homogeneity. This will yield a standard stock solution of approximately 100 µg/mL.
-
Store the stock solution in a tightly sealed, light-protected container at 2-8 °C. The stability of the solution under these conditions should be verified.
Protocol 2: HPLC Method for Quantification (External Standard Method)
This protocol outlines a general-purpose reversed-phase HPLC method. The specific parameters may require optimization depending on the analyte of interest and the sample matrix. This method is based on established procedures for benzoic acid derivatives.[5][6][7][8]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230-240 nm (based on UV spectra of similar compounds)[5][6] |
| Injection Volume | 10 µL |
Procedure:
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution to assess parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.
-
Calibration Curve: Prepare a series of calibration standards by diluting the standard stock solution to concentrations spanning the expected range of the analyte. A typical range for benzoic acid derivatives is 1-50 µg/mL.[8]
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (correlation coefficient, r² ≥ 0.999).[5]
-
Sample Analysis: Prepare the sample solution by dissolving the sample in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the sample solution into the HPLC system.
-
Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method Validation: Any analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH guidelines and include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. For benzoic acid, LODs have been reported in the range of 0.42-1 µg/mL.[5][8]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Application in Gas Chromatography (GC)
For volatile or semi-volatile analytes, GC is a powerful analytical technique. This compound can be used as a standard in GC analysis, typically after a derivatization step to increase its volatility.
Workflow for GC Method Development
Caption: Workflow for GC method development with a derivatization step.
Protocol 3: Derivatization of this compound for GC Analysis
Derivatization is often necessary to convert the polar carboxylic acid group into a more volatile ester. Silylation or methylation are common derivatization techniques.
Materials:
-
This compound
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or Methanolic HCl)
-
Anhydrous solvent (e.g., pyridine, toluene)
-
Heating block or oven
-
GC vials with inserts
Procedure (Silylation):
-
Accurately weigh a small amount of this compound into a GC vial.
-
Add a suitable volume of anhydrous pyridine to dissolve the standard.
-
Add an excess of the silylating agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial tightly and heat at 60-80 °C for 30-60 minutes.
-
Allow the vial to cool to room temperature before injection into the GC system.
Protocol 4: GC-MS Method for Analysis (Internal Standard Method)
This protocol provides a general framework for the analysis of derivatized this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
Procedure:
-
Internal Standard Selection: Choose an appropriate internal standard (IS) that is structurally similar to the analyte but has a different retention time and mass spectrum.
-
Calibration: Prepare calibration standards containing a fixed concentration of the IS and varying concentrations of the derivatized this compound.
-
Inject the calibration standards into the GC-MS system.
-
Data Analysis: For each standard, calculate the ratio of the peak area of the analyte to the peak area of the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Sample Analysis: Prepare the sample, add the same fixed concentration of the IS, and derivatize it using the same procedure as the standards.
-
Inject the derivatized sample into the GC-MS system.
-
Quantification: Calculate the peak area ratio of the analyte to the IS in the sample and determine the concentration of the analyte from the calibration curve.
Conclusion
This compound is a versatile and reliable standard for a range of analytical applications, particularly in chromatography. The protocols and guidelines presented in this document provide a solid foundation for its use in method development and validation. Adherence to good laboratory practices, including proper preparation of standard solutions and thorough method validation, is essential for generating accurate and reproducible analytical data.
References
- PubChem. This compound.
- Asian Journal of Chemistry. Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. [Link]
- Longdom Publishing.
- ResearchGate. An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]
- ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
- Studia Universitatis “Vasile Goldis” Arad. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
- LookChem. This compound. [Link]
- United States Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
- Shimadzu. Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. [Link]
- NIST. Benzoic acid, 4-chloro-, methyl ester. [Link]
- NIST. Benzoic acid, 4-chloro-. [Link]
- Organic Syntheses. m-CHLOROPERBENZOIC ACID. [Link]
- Google Patents.
- Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. asianpubs.org [asianpubs.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
Troubleshooting & Optimization
Common side reactions in 4-Chloro-3-methylbenzoic acid preparation
An in-depth guide to navigating the common side reactions encountered during the synthesis of 4-Chloro-3-methylbenzoic acid, a crucial intermediate in organic and pharmaceutical chemistry.[1][2][3][4] This guide is structured as a technical support center to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies.
Technical Support Center: this compound Synthesis
Welcome to the technical support center for this compound synthesis. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires more than just a protocol; it demands an understanding of the underlying chemistry to troubleshoot effectively. This guide is designed to address the common challenges and side reactions you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is most suitable for my needs?
The choice of synthetic route depends on factors like starting material availability, scale, and required purity. The two most prevalent methods are the oxidation of 4-chloro-3-methyltoluene and the Sandmeyer reaction starting from 4-chloro-3-methylaniline.
| Synthetic Route | Starting Material | Typical Reagents | Pros | Cons & Common Side Reactions |
| Oxidation | 4-chloro-3-methyltoluene | KMnO₄, H₂SO₄/HNO₃ | Readily available starting material; straightforward single step. | Harsh conditions; formation of inorganic byproducts (MnO₂); incomplete oxidation; potential for over-oxidation.[5] |
| Sandmeyer Reaction | 4-chloro-3-methylaniline | NaNO₂, HCl, then CuCN/hydrolysis | High specificity; milder conditions than oxidation. | Unstable diazonium salt intermediate; formation of phenolic impurities; multi-step process.[5][6][7] |
| Grignard Carboxylation | 1,4-dichloro-2-methylbenzene | Mg, CO₂ | Good for specific isotopic labeling. | Moisture sensitive; formation of Wurtz coupling byproducts; requires strictly anhydrous conditions.[8][9] |
Q2: I'm performing the oxidation of 4-chloro-3-methyltoluene and my yield is low with a difficult-to-purify product. What's going wrong?
This is a classic issue with strong oxidation reactions. The most likely culprits are incomplete oxidation and contamination with inorganic byproducts.
-
Incomplete Oxidation: The oxidation of the methyl group to a carboxylic acid is a stepwise process. If the reaction is not driven to completion (insufficient oxidant, low temperature, or short reaction time), you will have the intermediate 4-chloro-3-methylbenzaldehyde as a significant impurity.[5] This aldehyde can be difficult to separate from the desired carboxylic acid due to similar polarities.
-
Inorganic Byproducts: When using potassium permanganate (KMnO₄), a common and potent oxidant, a large amount of manganese dioxide (MnO₂) is produced as a brown, insoluble sludge.[5] This can trap your product, making filtration and extraction inefficient and leading to significant yield loss.
Q3: During my Sandmeyer reaction, I'm observing a significant amount of a phenolic byproduct. How can I prevent this?
The formation of 4-chloro-3-methylphenol is a well-known side reaction in the Sandmeyer synthesis pathway.[5] It occurs when the aryl diazonium salt, which is notoriously unstable, reacts with water instead of the intended cyanide nucleophile.
The key to minimizing this side reaction is rigorous temperature control. The initial diazotization step (reacting the aniline with nitrous acid) must be performed at low temperatures, typically 0-5°C, to prevent the diazonium salt from decomposing prematurely.[10] Subsequently, the addition of the diazonium salt solution to the copper(I) cyanide should also be carefully controlled to avoid temperature spikes that favor decomposition and reaction with water.
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a structured approach to identifying and mitigating common side reactions.
Problem 1: Presence of Aldehyde Impurity in Oxidation Route
-
Probable Cause: Incomplete oxidation of the methyl group on 4-chloro-3-methyltoluene.
-
Validation:
-
TLC Analysis: Co-spot your crude product with a standard of 4-chloro-3-methylbenzaldehyde. The impurity should have a higher Rf value than the carboxylic acid.
-
¹H NMR Spectroscopy: Look for a characteristic aldehyde proton signal around 9-10 ppm.
-
-
Solution:
-
Increase Oxidant Stoichiometry: Ensure a sufficient molar excess of the oxidizing agent (e.g., KMnO₄).
-
Extend Reaction Time/Increase Temperature: Carefully increase the reaction time or temperature according to established protocols to drive the reaction to completion. Monitor progress via TLC.
-
Purification: If the aldehyde has already formed, it can be removed by bisulfite extraction. The aldehyde forms a water-soluble adduct with sodium bisulfite, while the carboxylic acid (as its salt) remains in the aqueous layer. Subsequent re-acidification will precipitate the pure acid.
-
Problem 2: Phenolic Impurity (4-chloro-3-methylphenol) in Sandmeyer Route
-
Probable Cause: Premature decomposition of the aryl diazonium salt intermediate, which then reacts with water.[5]
-
Validation:
-
GC-MS Analysis: This is the most effective method to identify and quantify the volatile phenolic impurity.
-
Colorimetric Test: Phenols react with ferric chloride (FeCl₃) solution to produce a distinct color (typically purple, green, or blue). A positive test on your crude product indicates phenolic contamination.
-
-
Solution:
-
Strict Temperature Control (0-5°C): This is the most critical parameter.[10] Use an ice-salt bath to maintain the temperature of the diazotization mixture.
-
Use of Fresh Reagents: Ensure your sodium nitrite is fresh and dry. Old reagents can be less effective, leading to incomplete diazotization and side reactions.
-
Purification: The acidic nature of the desired product allows for separation. Dissolve the crude product in a basic solution (e.g., sodium bicarbonate). The carboxylic acid will form a water-soluble salt, while the less acidic phenol may be extracted away with an organic solvent like ether. Acidifying the aqueous layer will then precipitate the pure this compound.
-
Problem 3: Isomeric Impurities
-
Probable Cause: Use of an impure starting material or a non-selective reaction. For example, if the starting 4-chloro-3-methyltoluene is contaminated with other isomers like 2-chloro-5-methyltoluene, these will also be oxidized, leading to a mixture of isomeric acids that are very difficult to separate.
-
Validation:
-
Purity Analysis of Starting Material: Always verify the purity of your starting material by GC or NMR before beginning the synthesis.
-
HPLC or GC Analysis of Final Product: These chromatographic methods are excellent for separating and quantifying isomers.
-
-
Solution:
-
Source High-Purity Starting Materials: This is the most effective preventative measure.
-
Recrystallization: Fractional recrystallization can sometimes be used to separate isomers, but it is often tedious and can lead to significant yield loss.[11] Selecting a solvent system where the desired isomer has significantly lower solubility than the contaminants is key.
-
Experimental Protocols & Workflows
Protocol 1: Oxidation of 4-chloro-3-methyltoluene with KMnO₄
-
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-chloro-3-methyltoluene and a solution of sodium carbonate in water.
-
Reaction: Heat the mixture to reflux (approx. 85-95°C). Slowly add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate should disappear as it is consumed.
-
Monitoring: The reaction is highly exothermic and produces a brown precipitate of MnO₂. Maintain vigorous stirring and controlled addition to prevent overheating. Monitor the disappearance of the starting material by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture and filter off the MnO₂ solid. Wash the filter cake thoroughly with hot water to recover any trapped product.
-
Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of 2.[11] The this compound will precipitate as a white solid.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an ethanol-water mixture.[11]
Workflow: Troubleshooting Impure Product
The following diagram outlines a logical workflow for identifying and resolving issues with product purity.
Caption: Troubleshooting workflow for impure this compound.
Mechanistic Insights
Understanding the reaction mechanisms provides a deeper insight into why side reactions occur.
Oxidation vs. Side Reaction Pathway
The desired reaction is the complete oxidation of the benzylic methyl group. However, the intermediate aldehyde can persist if the reaction stalls.
Caption: Desired oxidation pathway versus incomplete reaction leading to aldehyde impurity.
References
- Wikipedia. (n.d.). Sandmeyer reaction.
- Wikipedia. (n.d.). Gattermann reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- RSC Publishing. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound as a Building Block in Organic Synthesis.
- LookChem. (n.d.). This compound.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ResearchGate. (2025). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. leah4sci.com [leah4sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-Chloro-3-methylbenzoic Acid
Welcome to the technical support center for the purification of crude 4-Chloro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity this compound. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in established chemical principles to ensure you can confidently navigate the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Common synthesis methods, such as the oxidation of 4-chloro-3-methyltoluene, can introduce several types of impurities:
-
Unreacted Starting Materials: Residual 4-chloro-3-methyltoluene.
-
Isomeric Byproducts: Other chloro-methylbenzoic acid isomers may form depending on the regioselectivity of the synthesis.
-
Over-oxidation or Incomplete Oxidation Products: Such as aldehydes or phthalic acid derivatives.[1]
-
Residual Solvents and Reagents: Acetic acid, nitric acid, or other solvents and reagents used in the synthesis.[1]
-
Inorganic Salts: Formed during reaction workup and neutralization steps.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is a key indicator of its purity. The literature values typically range from 214°C to 220°C.[2] A broad melting range or a melting point significantly lower than this range suggests the presence of impurities.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and identifying organic impurities.[2]
-
Gas Chromatography (GC): Particularly useful for detecting volatile impurities and can be performed after silylation of the carboxylic acid.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying any structural isomers or byproducts.
-
Melting Point Analysis: As mentioned, a sharp melting point within the expected range is a good qualitative indicator of high purity.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low yield after recrystallization.
Possible Causes & Solutions:
-
Cause: The chosen recrystallization solvent is not optimal, or too much solvent was used. This compound is a solid that can be purified by recrystallization.[5]
-
Solution: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Water, ethanol, or a mixture of the two are often suitable.[7][8] To avoid using excessive solvent, add the hot solvent portion-wise until the solid just dissolves.[9] If too much solvent has been added, you can evaporate some of it to induce crystallization upon cooling.[6]
-
-
Cause: Premature crystallization during hot filtration.
-
Cause: The cooling process was too rapid.
Problem 2: The purified product is still colored (yellow or pink).
Possible Causes & Solutions:
-
Cause: The presence of colored impurities that co-crystallize with the product. The appearance of this compound can range from white to cream or pale pink.[3][4]
-
Solution 1: Activated Carbon Treatment. During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated carbon to the solution. The activated carbon will adsorb the colored impurities.[7] Boil the solution for a few minutes, and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[6]
-
Solution 2: Column Chromatography. If recrystallization and carbon treatment are ineffective, column chromatography can be employed to separate the colored impurities. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) can be effective.[12]
-
Problem 3: The melting point of the purified product is broad and lower than the literature value.
Possible Causes & Solutions:
-
Cause: The presence of persistent impurities.
-
Solution 1: Multiple Recrystallizations. A single recrystallization may not be sufficient to remove all impurities. Performing a second or even third recrystallization can significantly improve purity.[5]
-
Solution 2: Acid-Base Extraction. This is a highly effective technique for separating carboxylic acids from neutral or basic impurities.[13][14] The crude this compound can be dissolved in an organic solvent (like diethyl ether) and washed with an aqueous solution of a weak base, such as sodium bicarbonate.[14][15] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.[13][14]
-
Experimental Workflows
Workflow 1: Purification by Recrystallization
Caption: A typical workflow for the purification of a solid compound by recrystallization.
Workflow 2: Purification by Acid-Base Extraction
Caption: A schematic of the acid-base extraction process for purifying carboxylic acids.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [2] |
| Molecular Weight | 170.59 g/mol | [2] |
| Melting Point | 214-220 °C | [2] |
| Appearance | White to cream or pale pink crystalline powder | [2][3][4] |
| Purity (Commercial) | ≥ 98% (HPLC) | [2] |
Detailed Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Water Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (test with litmus paper). The pure this compound will precipitate out.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
References
- LookChem. (n.d.). This compound.
- University of California, Davis. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid.
- NIST. (n.d.). 4-Chlorobenzoic acid, 3-methylbutyl ester.
- Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid.
- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Royal Society of Chemistry. (2014). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. New J. Chem., 38, 5534-5542.
- Chemcasts. (n.d.). This compound (CAS 7697-29-2) – Thermophysical Properties.
- Wikipedia. (n.d.). 4-Chlorobenzoic acid.
- PubChem. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound, 98%.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid.
- MiraCosta College. (2010, January 26). Recrystallization and Extractions of Organic Compounds.
- Google Patents. (n.d.). US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives.
- ResearchGate. (2015). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.
- YouTube. (2017, March 1). 27A. Recrystallisation.
- Google Patents. (n.d.). CN112441907A - Method for co-producing mono-substituted methyl benzoic acid and mono-substituted phthalic acid.
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID.
- PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- SlideShare. (2015, September 22). Experiment 4 purification - recrystallization of benzoic acid.
- SpectraBase. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound as a Building Block in Organic Synthesis.
Sources
- 1. CN112441907A - Method for co-producing mono-substituted methyl benzoic acid and mono-substituted phthalic acid - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Acide 4-chloro-3-méthylbenzoïque, 98 %, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. vernier.com [vernier.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis and purification of 4-chloro-3-methylbenzoic acid. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental outcomes.
Section 1: Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound, which is a versatile aromatic carboxylic acid used in the production of various agrochemicals, pharmaceuticals, and dyes.[1] The typical synthetic route involves the oxidation of 4-chloro-3-methyltoluene.
FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields can stem from several factors, from reagent quality to reaction conditions.[2][3] A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Incomplete Reaction: The oxidation of the methyl group on the toluene ring requires a strong oxidizing agent and sufficient reaction time.
-
Solution: Ensure you are using a potent oxidizing agent like potassium permanganate (KMnO₄).[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period. Be aware that excessively long reaction times can sometimes lead to product decomposition.[2]
-
-
Suboptimal Temperature: The oxidation of alkylbenzenes is temperature-dependent.
-
Solution: The reaction typically requires heating under reflux to proceed at a reasonable rate.[4] Ensure your reaction mixture is maintaining a consistent and appropriate temperature.
-
-
Poor Reagent Quality: The purity of your starting material (4-chloro-3-methyltoluene) and the oxidizing agent are critical.
-
Solution: Use reagents of high purity. If necessary, purify the starting material before use. Ensure the potassium permanganate has not degraded.
-
-
Losses During Work-up and Purification: Significant product loss can occur during extraction, filtration, and recrystallization steps.
-
Solution: During aqueous work-up, ensure complete precipitation of the carboxylic acid by adjusting the pH to be sufficiently acidic (pH 1-2).[6] When filtering, wash the collected solid with a minimal amount of cold solvent to avoid redissolving the product.[7] For recrystallization, use the minimum amount of hot solvent required to dissolve the crude product to maximize recovery upon cooling.[7]
-
FAQ 2: I'm observing a significant amount of unreacted 4-chloro-3-methyltoluene. How can I drive the reaction to completion?
The presence of unreacted starting material is a common issue, often related to the reaction's kinetics and stoichiometry.
Possible Causes & Solutions:
-
Insufficient Oxidizing Agent: The stoichiometry of the reaction is crucial.
-
Solution: Ensure you are using a sufficient molar excess of potassium permanganate. A common molar ratio is 2-3 equivalents of KMnO₄ per equivalent of the alkylbenzene.
-
-
Inefficient Mixing (in biphasic systems): If the reaction is run in a biphasic system (e.g., an organic solvent and water), poor mixing can limit the interaction between the reactants.
-
Use of a Phase-Transfer Catalyst (PTC): For reactions in biphasic systems, a PTC can be highly effective.
-
Explanation: A PTC, such as a quaternary ammonium salt, facilitates the transfer of the permanganate anion from the aqueous phase to the organic phase where the 4-chloro-3-methyltoluene is dissolved.[10][11] This dramatically increases the reaction rate.
-
Recommended PTCs: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts.
-
FAQ 3: My final product is impure. What are the likely impurities and how can I effectively remove them?
The primary impurities are typically unreacted starting material and byproducts from the oxidation process.
Likely Impurities:
-
Unreacted 4-chloro-3-methyltoluene: Being non-acidic, this is readily separated from the desired carboxylic acid.
-
Manganese Dioxide (MnO₂): This is a brown, insoluble byproduct from the reduction of potassium permanganate.[5]
-
Over-oxidation Products: While less common for this specific substrate, aggressive oxidation can potentially lead to ring-opening or other side reactions.
Purification Protocol:
-
Removal of Manganese Dioxide: After the reaction is complete, the MnO₂ precipitate should be removed by filtration. For easier filtration, it is sometimes beneficial to add a reducing agent like sodium bisulfite to the cooled reaction mixture to reduce the MnO₂ to the more soluble Mn²⁺ salts.
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with an aqueous base (e.g., 10% sodium hydroxide solution) to convert the this compound into its water-soluble sodium salt. The unreacted, non-acidic starting material will remain in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
-
Precipitation and Isolation:
-
Recrystallization (if necessary): For very high purity, the product can be recrystallized from a suitable solvent, such as an ethanol-water mixture.[7]
FAQ 4: How can I confirm the purity and identity of my final product?
Several analytical techniques can be used to assess the purity and confirm the structure of your synthesized this compound.
-
Melting Point: A sharp melting point that corresponds to the literature value (around 216 °C) is a good indicator of purity.[12]
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of the sample.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid functional group (a broad O-H stretch and a C=O stretch).
Section 2: Experimental Protocols & Data
Optimized Synthesis Protocol for this compound
This protocol details the oxidation of 4-chloro-3-methyltoluene using potassium permanganate with the aid of a phase-transfer catalyst.
Materials:
-
4-chloro-3-methyltoluene
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB)
-
Sodium bisulfite
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-methyltoluene, water, and a catalytic amount of TBAB.
-
Addition of Oxidant: While stirring vigorously, add potassium permanganate in portions to the reaction mixture. The addition should be controlled to manage the exothermic reaction.
-
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC. The disappearance of the purple color of the permanganate is also an indicator of reaction progression.
-
Quenching and Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Extract the organic layer with 10% aqueous sodium hydroxide.
-
Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated HCl to pH 1-2.
-
-
Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1 : 2.5 (4-chloro-3-methyltoluene : KMnO₄) | Ensures complete oxidation of the starting material. |
| Phase-Transfer Catalyst | 1-5 mol% (e.g., TBAB) | Facilitates the transfer of the oxidant to the organic phase, increasing the reaction rate.[10][11] |
| Reaction Temperature | Reflux | Provides the necessary activation energy for the oxidation of the alkyl group. |
| Reaction Time | 4-8 hours (monitor by TLC) | Sufficient time for the reaction to proceed to completion. |
| Work-up pH | 1-2 | Ensures complete protonation and precipitation of the carboxylic acid product.[6] |
Section 3: Visualizing the Workflow
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues during the synthesis of this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 12. lookchem.com [lookchem.com]
Technical Support Center: A Researcher's Guide to the Purification of 4-Chloro-3-methylbenzoic Acid
Welcome to the technical support center for 4-Chloro-3-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. Here, we address the common challenges associated with identifying and removing impurities from this compound, providing practical, experience-driven solutions in a direct question-and-answer format. Our focus is on not just the "how," but the fundamental "why," ensuring a deeper understanding of the purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your this compound is intrinsically linked to its synthetic route. The two most prevalent commercial syntheses are the oxidation of 4-chloro-3-methyltoluene and the chlorination of m-toluic acid.
-
From Oxidation of 4-chloro-3-methyltoluene: The primary impurities are often positional isomers that arise from isomeric starting materials in the chlorotoluene feed. Expect to find 2-chloro-5-methylbenzoic acid and 3-chloro-4-methylbenzoic acid . Incomplete oxidation can also lead to the presence of the starting material, 4-chloro-3-methyltoluene , and the intermediate aldehyde, 4-chloro-3-methylbenzaldehyde . Over-oxidation, though less common under controlled conditions, could potentially lead to phthalic acid derivatives.
-
From Chlorination of m-toluic acid: This route can also produce a mixture of isomers, with the primary byproduct being 2-chloro-3-methylbenzoic acid . Dichlorinated species may also be present in small quantities if the reaction is not carefully controlled. Unreacted m-toluic acid is another common impurity.
In both routes, residual solvents from the reaction and work-up are also to be expected.
Q2: I have a batch of this compound with a broad melting point. What is the most effective initial purification strategy?
A2: For solid carboxylic acids like this compound, recrystallization is the most powerful and cost-effective initial purification technique. The key is to select a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.
Given that your main impurities are likely isomers, a single-solvent recrystallization may not be sufficient. Fractional crystallization , a stagewise separation based on exploiting subtle differences in solubility, is often necessary. A good starting point for solvent screening would be polar protic solvents like ethanol or methanol mixed with water, or non-polar solvents like toluene.
Q3: My compound is streaking badly on a silica gel TLC plate. How can I get a clean separation?
A3: Streaking of carboxylic acids on silica gel is a classic problem caused by the acidic nature of both the analyte and the stationary phase. This leads to a distribution of the analyte between its protonated and deprotonated forms, resulting in tailing.
To rectify this, you must suppress the ionization of the carboxylic acid. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your mobile phase. This ensures that your compound remains in its protonated, less polar form, leading to a more compact and well-defined spot on the TLC plate.
Troubleshooting and In-depth Protocols
This section provides detailed experimental protocols and troubleshooting guides for the most common purification and analytical challenges.
Protocol 1: Purification by Fractional Recrystallization
Fractional crystallization is an iterative process that can be highly effective for separating isomers with similar polarities. The principle relies on the slight differences in their solubility in a given solvent system.
Objective: To separate this compound from its isomeric impurities.
Recommended Solvent System: A mixture of Ethanol and Water. Carboxylic acids are often soluble in alcohols like ethanol and insoluble in water. This allows for the creation of a solvent system with finely-tuned solvating power.
Step-by-Step Methodology:
-
Solubility Testing: In separate small vials, test the solubility of your crude material in both ethanol and water at room temperature and upon heating. The ideal scenario is high solubility in hot ethanol and low solubility in cold water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. This ensures the solution is saturated.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is now supersaturated.
-
Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution at the boiling point.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as the crystal lattice will have more time to selectively incorporate the correct molecule.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the first crop of crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Analysis: Analyze the purity of the first crop of crystals and the mother liquor by HPLC (see Protocol 3).
-
Further Cycles: Depending on the purity of the first crop, you may need to repeat the recrystallization process on this crop. The mother liquor, now enriched in the more soluble impurities, can also be concentrated and recrystallized to recover more of the target compound.
Troubleshooting Fractional Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point. The cooling rate is too fast, or the solvent is not ideal. | - Ensure the solvent has a boiling point lower than the melting point of your compound. - Slow down the cooling rate by insulating the flask. - Add slightly more of the primary solvent (ethanol) before cooling. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | - Use the absolute minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled in an ice bath. - Try a different solvent system where the solubility difference between hot and cold is more pronounced. |
| Poor Isomer Separation | The solubilities of the isomers are too similar in the chosen solvent system. | - Experiment with different solvent systems (e.g., toluene/hexane, acetic acid/water). - Perform multiple recrystallization cycles. - Combine recrystallization with another purification technique like column chromatography. |
Protocol 2: Purification by Acid-Base Extraction
This technique is highly effective for separating carboxylic acids from neutral or basic impurities, such as unreacted 4-chloro-3-methyltoluene.
Objective: To remove non-acidic impurities from crude this compound.
Causality: This method leverages the acidic proton of the carboxylic acid. By reacting it with a weak base (e.g., sodium bicarbonate), the acid is converted into its water-soluble carboxylate salt, allowing it to be extracted into an aqueous layer while neutral organic impurities remain in the organic layer.
Experimental Workflow Diagram
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your carboxylic acid into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the purified product by vacuum filtration, wash the solid with a small amount of cold deionized water, and dry thoroughly.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of your this compound and for monitoring the effectiveness of your purification steps. The key to separating positional isomers is to find a column and mobile phase combination that can exploit the subtle differences in their polarity and shape.
Objective: To develop a robust HPLC method for the separation and quantification of this compound and its common isomeric impurities.
Recommended Starting Method:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer. The acid is crucial to suppress the ionization of the carboxylic acids, leading to better peak shapes and retention.
-
Detector: UV detector set at a wavelength where all components have significant absorbance (e.g., 240 nm).
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid. Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve your sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
-
Analysis: Inject a blank (mobile phase), a standard of pure this compound, and your sample. The purity is typically determined by the area percent method.
Troubleshooting HPLC Separation of Isomers
Caption: Troubleshooting Logic for HPLC Isomer Separation.
Protocol 4: Purity Verification by ¹H NMR Spectroscopy
¹H NMR is a definitive tool for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main compound.
Objective: To confirm the identity of this compound and identify the presence of isomeric impurities.
Expected ¹H NMR Spectrum of this compound (in CDCl₃):
-
~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and its chemical shift is concentration-dependent.
-
~7.9 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.
-
~7.8 ppm (dd, 1H): Aromatic proton between the chloro and carboxylic acid groups.
-
~7.4 ppm (d, 1H): Aromatic proton ortho to the chloro group.
-
~2.4 ppm (s, 3H): Methyl group protons (-CH₃).
Identifying Isomeric Impurities:
The chemical shifts of the methyl and aromatic protons of the isomeric impurities will be slightly different. By comparing the spectrum of your sample to reference spectra of the potential impurities, you can identify their presence. For example, the methyl group of 2-chloro-5-methylbenzoic acid will likely appear at a slightly different chemical shift than that of the desired product.
Quantitative NMR (qNMR): If the signals of the impurities are well-resolved, you can use qNMR with a certified internal standard to accurately determine the purity of your material.
References
- University of Rochester.
- Fractional Crystalliz
- Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. [Link]
- SCION Instruments. HPLC Troubleshooting Guide. [Link]
- Royal Society of Chemistry. Supplementary Information - The Royal Society of Chemistry. [Link]
- PubChem. 3-Chloro-4-methylbenzoic Acid. [Link]
- PubChem. 2-Chloro-4-methylbenzoic acid. [Link]
Technical Support Center: 4-Chloro-3-methylbenzoic Acid Crystallization
Welcome to the technical support center for 4-Chloro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the crystallization of this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that are relevant to its crystallization?
Understanding the fundamental properties of this compound is the first step in designing a successful crystallization protocol. These parameters directly influence solvent selection, temperature gradients, and expected yield.
| Property | Value | Significance for Crystallization | Source |
| Molecular Formula | C₈H₇ClO₂ | Influences molecular weight and polarity. | [1][2] |
| Molecular Weight | 170.59 g/mol | Essential for calculating molarity and theoretical yield. | [1][2] |
| Appearance | White to light yellow or reddish crystalline powder | The color can indicate purity. A significant deviation from white may suggest impurities that need to be removed, possibly with charcoal. | [1][2] |
| Melting Point | 214-220 °C | A high melting point suggests strong crystal lattice energy. Oiling out is less likely unless very high-boiling point solvents are used. A depressed or broad melting range after crystallization indicates impurities. | [1][2] |
| pKa | ~4.04 (Predicted) | As a carboxylic acid, its solubility is highly pH-dependent. It will be significantly more soluble in basic aqueous solutions (as the carboxylate salt) than in neutral or acidic solutions. | [1] |
| LogP | ~2.35 | The positive LogP value indicates a preference for nonpolar environments, suggesting good solubility in many organic solvents. | [1] |
Q2: What are the primary safety precautions for handling this compound?
As a chlorinated aromatic carboxylic acid, proper handling is crucial. Based on GHS classifications, this compound presents several hazards.[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][4] Handle in a well-ventilated area or a chemical fume hood, especially when transferring the solid.
-
General Handling: Wash hands thoroughly after handling.[5][6] Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.[6]
Q3: What is a good starting point for selecting a crystallization solvent?
The ideal solvent should dissolve the compound well when hot but poorly when cold.[7] For this compound, its structure (an aromatic ring, a carboxylic acid, a chloro group, and a methyl group) provides clues. The molecule has both polar (carboxylic acid) and nonpolar (chlorinated aromatic ring) character.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): The carboxylic acid group can form hydrogen bonds with these solvents. Alcohols like ethanol or methanol are often good candidates. Water is generally a poor solvent for benzoic acids at room temperature but solubility increases significantly with heat, making it a viable option, often in a mixed solvent system.[8][9]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can dissolve the compound well but may not provide the steep solubility curve needed for high recovery. Acetone has been shown to be a good solvent for similar substituted benzoic acids.[10]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The substituted benzene ring suggests some solubility in these solvents. Toluene can be effective for crystallizing aromatic compounds.[8] Hexane is typically used as an anti-solvent in a mixed-solvent system.
-
Mixed Solvent Systems: A common and highly effective strategy is to use a solvent pair. For example, dissolve the compound in a "good" solvent (like hot ethanol or acetone) and then slowly add a "poor" or "anti-solvent" (like water or hexane) until the solution becomes cloudy (the saturation point), then reheat to clarify and cool slowly.[8][11]
Troubleshooting Guide: Crystallization Issues and Solutions
This section addresses specific problems you might encounter during the crystallization of this compound.
Q4: My compound "oiled out" into a liquid instead of forming solid crystals. What happened and how can I fix it?
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[11] In essence, you have created a supersaturated liquid phase of your compound instead of a crystalline solid phase. This is often caused by the solution being too concentrated or cooling too rapidly from a very high temperature, especially with lower-purity materials which have a lower effective melting point.
Solutions:
-
Re-heat and Add More Solvent: The most direct solution is to return the flask to the heat source, add more of the primary ("good") solvent to decrease the concentration, and ensure everything redissolves.[11] Then, allow the solution to cool much more slowly.
-
Modify the Solvent System: If using a single solvent, consider adding a small amount of a miscible co-solvent that reduces the overall solvating power, which can sometimes encourage crystallization over oiling.
-
Lower the Saturation Temperature: Try to achieve saturation at a lower temperature. This can be done by using a slightly larger volume of solvent so that the solution is not on the verge of precipitation at its boiling point.
`dot graph TD { rankdir="TB"; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} ` Caption: Workflow for addressing the issue of a compound oiling out.
Q5: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Causality: Crystal formation requires two stages: nucleation (the initial formation of a small, stable crystal seed) and growth. If no crystals form, it's typically due to either insufficient supersaturation (too much solvent was used) or a kinetic barrier to nucleation.[9]
Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the level of the solution.[11] The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation site.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[9] If none is available, dip the glass rod into the solution, remove it to let the solvent evaporate, and then re-insert the rod with its coating of microcrystals.
-
Reduce the Solvent Volume: If the above methods fail, you likely used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then attempt to cool it again.
-
Add an Anti-Solvent: If you are using a good solvent, you can try adding a miscible "anti-solvent" (in which the compound is insoluble) dropwise until persistent cloudiness appears. Then, add a few drops of the good solvent to redissolve the precipitate and cool slowly.
Q6: The crystallization was very rapid, forming a fine powder instead of distinct crystals. Is this a problem?
Causality: Yes, this is often a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of purification.[7][11] This is caused by cooling the solution too quickly or having a solution that is too concentrated, leading to massive, uncontrolled nucleation. An ideal crystallization should see crystals begin to form over 5-10 minutes and continue to grow over 20-30 minutes.[11]
Solutions:
-
Use More Solvent: The simplest fix is to start over by re-heating the solution and adding more solvent (perhaps 10-20% more than the minimum required for dissolution). This ensures the solution becomes supersaturated at a lower temperature and a slower rate.[11]
-
Slow Down the Cooling Process: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop first. You can further slow the process by insulating the flask (e.g., covering it with a beaker or wrapping it in glass wool).[9][12] Slow cooling favors crystal growth over nucleation, resulting in larger, purer crystals.[7]
`dot graph G { layout=neato; node [shape=circle, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} ` Caption: Relationship between cooling rate, nucleation, and crystal purity.
Q7: My final yield of crystals is very low. Where could my product have gone?
Causality: Low yield is a common issue and can result from several procedural missteps.[11]
Potential Causes & Solutions:
-
Excess Solvent: This is the most frequent cause. Using significantly more solvent than the minimum required to dissolve the solid when hot will result in a large portion of your compound remaining in the cold mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary. If you suspect you've used too much, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling again for a second crop of crystals.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities (like dust or activated charcoal) and were not quick enough, or if your funnel was cold, your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a stemless or short-stemmed funnel and pre-heat the funnel and the receiving flask with hot solvent vapor before filtering.[13] If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.
-
-
Incomplete Transfer: Significant product can be lost if not all crystals are quantitatively transferred from the crystallization flask to the filter funnel.
-
Solution: Use the cold mother liquor (the filtrate) to rinse the crystallization flask and pour this rinsing into the filter to recover any remaining crystals.
-
Experimental Protocol: Standard Recrystallization of this compound
This protocol provides a reliable starting point for purifying this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2), Beaker, Graduated cylinders
-
Hot plate
-
Short-stemmed or stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source (for crystal collection)
Procedure:
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. On a hot plate, add a minimal amount of hot ethanol (start with ~5-10 mL) and bring the solution to a gentle boil to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (a spatula tip). Re-heat the solution to boiling for a few minutes.[12]
-
Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration through a pre-heated, short-stemmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[13] Rinse the original flask and filter paper with a small amount of hot ethanol to recover any product.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot deionized water dropwise with swirling until a faint, persistent cloudiness appears. This indicates you have reached the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you are just below the saturation point at this high temperature.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Pure crystals should form. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal recovery.[12]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water or an ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.[9]
-
Drying: Allow air to be pulled through the crystals on the funnel for 10-15 minutes to help them dry. Then, transfer the crystals to a pre-weighed watch glass and allow them to dry completely (e.g., in a desiccator or a low-temperature oven).
-
Analysis: Once dry, determine the final mass to calculate the percent recovery and measure the melting point to assess purity.
References
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- LookChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). 4-(Chloromethyl)benzoic acid. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Guide for crystalliz
- Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. [Link]
- SOP: CRYSTALLIZ
- Recrystallization and Extractions of Organic Compounds. (2010). [Link]
- University of Colorado Boulder, Organic Chemistry. (n.d.).
- Recrystalliz
- The Recrystalliz
- CrystEngComm (RSC Publishing). (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. [Link]
- National Institutes of Health (NIH). (n.d.). 4-(3-Chloroanilino)benzoic acid. [Link]
- Florida A&M University. (2016).
- ACS Publications. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. [Link]
- Scribd. (n.d.).
- ResearchGate. (n.d.). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. [Link]
- PubMed. (2008).
- ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. [Link]
- PrepChem.com. (n.d.). Synthesis of 4-Chloro-3-mercaptobenzoic acid. [Link]
- Journal of Chemical & Engineering Data. (2021).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). 4-Chlorobenzoic acid. [Link]
- MeitY OLabs - YouTube. (2015).
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. scribd.com [scribd.com]
- 14. home.miracosta.edu [home.miracosta.edu]
Technical Support Center: Elevating the Purity of Synthesized 4-Chloro-3-methylbenzoic Acid
Welcome to the technical support center for the purification of 4-Chloro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of their synthesized compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly impact reaction yields and biological activity. This guide provides a systematic approach to identifying and resolving purity issues, ensuring you achieve the desired quality for your research and development needs.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. For this compound, potential impurities are largely dependent on the synthetic route. Common culprits include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds like 4-chloro-3-methyltoluene or other precursors.
-
Isomeric Byproducts: Incomplete regioselectivity during synthesis can lead to the formation of isomers, such as 3-chloro-4-methylbenzoic acid.
-
Over- or Under-oxidized Products: If the synthesis involves oxidation of a methyl group, residual aldehydes or the corresponding alcohol may be present.
-
Residual Solvents: Solvents used in the reaction or workup can become trapped in the crystalline solid.
To identify the specific impurities, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.
Q2: I performed a recrystallization, but the purity did not significantly improve. What went wrong?
Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on several factors.[2] If you're not seeing the desired improvement, consider the following:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a crystalline powder, suitable solvents could include ethanol-water mixtures or toluene.[1][3][4] Experiment with different solvent systems to find the optimal one for your specific impurity profile.
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
-
Incomplete Dissolution or Supersaturation: Ensure you use the minimum amount of hot solvent to fully dissolve the crude product. Using too much solvent will result in a lower yield. If crystals do not form upon cooling, it may be due to supersaturation. This can often be resolved by scratching the inside of the flask with a glass rod or adding a seed crystal.[5]
-
Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor that contains dissolved impurities.
Q3: My compound streaks on a silica gel TLC plate, making it difficult to monitor purification by column chromatography. How can I fix this?
Streaking of carboxylic acids on silica gel is a common problem due to the interaction between the acidic proton of the carboxyl group and the silica gel.[6] This can be overcome by adding a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to the mobile phase.[6][7] This suppresses the ionization of the carboxylic acid, leading to a more defined spot on the TLC plate and better separation on a column.
Q4: Acid-base extraction did not effectively remove a key impurity. What could be the reason?
Acid-base extraction is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities.[8] If an impurity persists, it's likely that it is also acidic and has a similar pKa to your target compound.
-
pKa Similarity: If the impurity is another carboxylic acid, simple extraction with a strong base like sodium hydroxide will extract both compounds into the aqueous layer. In such cases, a more nuanced approach is needed.
-
Phenolic Impurities: Phenols are less acidic than carboxylic acids.[9] It is possible to selectively extract the more acidic carboxylic acid using a weak base like sodium bicarbonate, leaving the less acidic phenol in the organic layer.[9]
A tiered extraction strategy using bases of different strengths can sometimes resolve these issues.
Frequently Asked Questions (FAQs)
What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a light yellow or white to off-white crystalline powder.[1][10] Its reported melting point is in the range of 214-220 °C.[1]
What are the key safety precautions when handling this compound?
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[11][12] Always handle this compound in a well-ventilated area, preferably a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14]
What is the solubility profile of this compound?
Which analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A C18 reversed-phase column is often suitable for carboxylic acids.[3][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any structurally similar impurities.[3]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent system should be determined empirically.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and water) at room and elevated temperatures to identify a suitable solvent or solvent pair. An ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature.[2] Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals with a small amount of cold solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.[6]
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the carboxylic acid has been removed. Combine the aqueous extracts.[6]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution is acidic (test with litmus paper). The this compound will precipitate out of the solution.[6][18]
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.[19]
Protocol 3: Purification by Column Chromatography
This method is useful for separating compounds with similar polarities.
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A common starting point for carboxylic acids is a mixture of hexanes and ethyl acetate, with the addition of 0.5-1% acetic acid to prevent streaking.[6]
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.[6]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[6]
Visualizing Purification Workflows
To aid in the selection of the appropriate purification strategy, the following diagrams illustrate the decision-making process and workflows.
Caption: Workflow for purification by recrystallization.
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- BenchChem. (2025). Application Notes and Protocols for the Column Chromatography of 1-Carbamoylpiperidine-3-carboxylic acid.
- PubChem. (n.d.). This compound.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chem-Impex. (n.d.). This compound.
- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- BenchChem. (2025). An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.
- LookChem. (n.d.). This compound.
- ChemBK. (2024). 3-Chloro-4-methylbenzoic acid.
- Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid.
- Fisher Scientific. (n.d.). This compound, 98%.
- ChemicalBook. (2025). This compound 7697-29-2 wiki.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid.
- MiraCosta College. (2010). Recrystallization and Extractions of Organic Compounds.
- Google Patents. (n.d.). US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives.
- Organic Syntheses. (n.d.). pentachlorobenzoic acid.
- Guidechem. (n.d.). This compound 7697-29-2 wiki.
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Reddit. (2019). I was told this'd be good to post here as well. My first recrystallized unknown solid. Done in my organic chemistry lab. Turned out to be benzoic acid!.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vernier.com [vernier.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lookchem.com [lookchem.com]
- 11. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. teledyneisco.com [teledyneisco.com]
- 17. home.miracosta.edu [home.miracosta.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives - Google Patents [patents.google.com]
Stability issues and degradation of 4-Chloro-3-methylbenzoic acid
Technical Support Center: 4-Chloro-3-methylbenzoic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges and potential degradation of this versatile chemical intermediate. The following sections provide answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols to ensure the integrity of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and fundamental stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][2][3] It is crucial to protect it from moisture and incompatible substances.
Q2: What are the primary factors that can cause the degradation of this compound?
A: The main degradation triggers are exposure to high temperatures, ultraviolet (UV) light, and strong oxidizing agents.[1][4][5][6] While stable under normal conditions, forcing conditions can lead to decomposition.[1]
Q3: Is this compound sensitive to light?
A: Yes, like other chlorobenzoic acids, it can be susceptible to photodegradation, particularly under UV irradiation.[4] In aqueous solutions, UV light can cause the replacement of the chlorine atom with a hydroxyl group, leading to the formation of 4-hydroxy-3-methylbenzoic acid and potentially further degradation to benzoic acid.[4] For this reason, solutions should be prepared and stored in amber glassware or protected from light.
Q4: How stable is this compound in common laboratory solvents?
A: In its solid form, it is generally stable.[1] When dissolved, its stability can depend on the solvent and storage conditions. In protic solvents like water or alcohols, photodegradation is a primary concern if exposed to UV light.[4] In aprotic solvents, it is generally more stable, but compatibility with other reagents in the solution should always be considered. Always prepare solutions fresh when possible for sensitive applications.
Q5: What are the known or predicted degradation products?
A: Based on studies of related chlorobenzoic acids, the primary degradation products depend on the stressor:
-
Photodegradation (UV): 4-Hydroxy-3-methylbenzoic acid and 3-methylbenzoic acid through reductive dechlorination.[4]
-
Thermal Degradation: At very high temperatures (>500 °C), decarboxylation is likely, yielding 2-chloro-toluene. Studies on benzoic acid show a breakdown to benzene and CO2, suggesting a similar pathway.[5][6]
-
Oxidative Degradation: Strong oxidation will likely break down the aromatic ring, but initial reactions could lead to hydroxylated species.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides structured advice for specific problems you may encounter during your experiments.
Q: My solid this compound has developed a reddish or off-white color. Is it still usable?
A: A change in color from the typical white powder can indicate the presence of impurities or minor degradation.[2]
-
Causality: The discoloration may not be from the degradation of the primary compound itself but from trace impurities that are less stable. However, it warrants investigation.
-
Recommended Action:
-
Purity Check: First, verify the purity of the material using an appropriate analytical method, such as HPLC with UV detection or melting point analysis. The melting point of pure this compound is 216 °C.[2][7] A significant depression or broadening of the melting range suggests impurity.
-
Recrystallization: If the purity is compromised, you can often purify the material by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Risk Assessment: For non-critical applications, a slightly discolored reagent might be acceptable. However, for quantitative studies, drug synthesis, or kinetic experiments, using material of the highest purity is essential.
-
Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing solutions of this compound. What are they?
A: The appearance of new peaks is a classic sign of degradation or contamination. The troubleshooting workflow below can help identify the source.
subgraph "Node Styles" style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#EA4335,stroke:#EA4335,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style I fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF style K fill:#4285F4,stroke:#4285F4,stroke-width:2px,fontcolor:#FFFFFF end
-
Expert Insight: The chloro and methyl substituents on the benzoic acid ring influence its electronic properties. The chlorine atom is an electron-withdrawing group, which can affect the stability of the aromatic ring.[8][9] This makes the C-Cl bond a potential site for photochemical reactions.[4]
Q: How does pH impact the stability of this compound in aqueous solutions?
A: The compound itself does not have functional groups that readily hydrolyze under typical environmental or laboratory pH conditions (pH 3-9).[10][11] However, pH is still a critical parameter:
-
Solubility: The pKa of this compound is predicted to be around 4.04.[2] At pH values above this, it will be deprotonated to its carboxylate salt, which is significantly more water-soluble.
-
Reaction Rates: The rate of certain degradation reactions, such as photocatalysis, can be pH-dependent. For example, studies on other chlorobenzoic acids have shown that photocatalytic degradation rates can be optimal under acidic conditions (e.g., pH 3.5).[12][13]
-
Recommendation: When working with aqueous solutions, always buffer them to a pH appropriate for your experiment and report this value, as it can influence reproducibility.
Section 3: In-Depth Technical Protocols
For researchers needing to rigorously assess stability or develop analytical methods, the following protocols provide a validated starting point.
Protocol 1: Forced Degradation (Stress Testing) Protocol
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and understand its degradation pathways. This is a critical step in developing a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
1M HCl, 1M NaOH, 30% H₂O₂
-
Amber and clear HPLC vials
-
pH meter, calibrated
-
Photostability chamber (with UV and visible light)
-
Oven or water bath
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Set Up Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor in an appropriate vial. Store a control sample (1 mL stock + 1 mL methanol/water) under ambient, protected conditions.
| Stress Condition | Procedure | Rationale |
| Acid Hydrolysis | Add 1M HCl. Heat at 80°C for 24 hours. | Tests stability in acidic environments. |
| Base Hydrolysis | Add 1M NaOH. Heat at 80°C for 24 hours. | Tests stability in basic environments. |
| Oxidation | Add 30% H₂O₂. Keep at room temperature for 24 hours. | Simulates oxidative stress. |
| Thermal Stress | Dilute with methanol/water (50:50). Heat at 80°C for 72 hours. | Evaluates intrinsic thermal stability. |
| Photostability | Dilute with methanol/water (50:50) in a clear vial. Expose to light in a photostability chamber. | Assesses sensitivity to light, a known issue for chlorobenzoic acids.[4] |
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a suitable stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of stressed samples to the control to identify degradation peaks.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
Objective: To provide a reliable HPLC method for separating this compound from its potential degradation products.
Instrumentation & Columns:
-
HPLC system with a PDA or UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Provides good peak shape for the acidic analyte and resolves polar degradation products. |
| Gradient | Start at 70:30 (A:B), ramp to 30:70 over 15 min, hold for 5 min. | A gradient is essential to elute both polar degradants and the more non-polar parent compound in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 240 nm | A wavelength near the absorbance maximum provides good sensitivity. |
| Injection Vol. | 10 µL | Adjust as needed based on concentration and sensitivity. |
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the parent peak.
-
Theoretical Plates: Should be > 2000 for the parent peak.
-
Resolution: The resolution between the parent peak and the closest eluting degradation peak should be > 2.0 to be considered a "stability-indicating" method.
References
- Crosby, D. G., & Leitis, E. (1969). Photodecomposition of chlorobenzoic acids. Journal of Agricultural and Food Chemistry, 17(5), 1033–1035. [Link]
- LookChem. (n.d.). This compound. [Link]
- Wang, W., et al. (2021). Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction. Saudi Journal of Biological Sciences, 28(1), 163–169. [Link]
- Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]
- Wang, W., et al. (2021). Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction.
- Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]
- ProQuest. (n.d.).
- Müller, R., Deckwer, W. D., & Hecht, V. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528–537. [Link]
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
- Chemistry LibreTexts. (2025). 6.3: Substituent Effects on Acidity. [Link]
- Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. [Link]
- Ajithkumar, P. V., & Kunhi, A. A. M. (2000). Pathways for 3-chloro- And 4-chlorobenzoate Degradation in Pseudomonas Aeruginosa 3mT.
- PubChem. (n.d.). This compound. [Link]
- Carl ROTH. (n.d.).
- Ishiyama, H., & Kudo, T. (2011). Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. Bioscience, Biotechnology, and Biochemistry, 75(7), 1346–1352. [Link]
- Ajithkumar, P. V., & Kunhi, A. A. M. (2000). Pathways for 3-chloro- and 4-chlorobenzoate degradationin Pseudomonas aeruginosa 3mT.
- Zameer, F., et al. (2010). Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC.
- ResearchGate. (2025). Degradation of 4-Chlorobenzoïc Acid in a Thin Falling Film Dielectric Barrier Discharge Reactor. [Link]
- Howard, P. H., & Meylan, W. M. (2010). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Toxicology and Chemistry, 29(12), 2635-2646. [Link]
- Chemcasts. (n.d.).
- Reddy, G. S., et al. (2012). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Young Pharmacists, 4(1), 35-40. [Link]
- Chemcasts. (n.d.). This compound (CAS 7697-29-2) – Thermophysical Properties. [Link]
- PubChem. (n.d.). 4-Chlorobenzoic Acid. [Link]
- Reineke, W., & Knackmuss, H. J. (1984). Microbial degradation of chloroaromatics: use of the meta-cleavage pathway for mineralization of chlorobenzene. Applied and Environmental Microbiology, 47(2), 395-402. [Link]
- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Taylor, R. (1974). The thermal decomposition of benzoic acid. International Journal of Chemical Kinetics, 6(5), 745-755. [Link]
- The Good Scents Company. (n.d.). 4-chlorobenzoic acid. [Link]
- NIST. (n.d.). 4-Chlorobenzoic acid, 3-methylbutyl ester. [Link]
- Google Patents. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. carlroth.com [carlroth.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 7697-29-2 [amp.chemicalbook.com]
- 8. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Avoiding common pitfalls in 4-Chloro-3-methylbenzoic acid reactions
Welcome to the technical support center for 4-Chloro-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. My goal is to provide you with field-proven insights and troubleshooting strategies, moving beyond simple protocols to explain the causality behind experimental choices. This resource is structured as a series of troubleshooting guides and FAQs to directly address the common pitfalls encountered in the laboratory.
A Word on Safety First
Before initiating any reaction, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a hazardous substance.
Always use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood[2][3].
Troubleshooting Guide 1: Esterification Reactions
Esterification of this compound, typically via Fischer esterification, is a common transformation. However, its equilibrium nature and the properties of the starting material can present challenges.
Q1: My Fischer esterification reaction is giving very low yields. What are the likely causes and how can I fix it?
A1: Low yield in Fischer esterification is a classic problem rooted in its reversible nature. The equilibrium must be actively driven towards the product side.
-
Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water. This water can hydrolyze the ester product, pushing the equilibrium back towards the starting materials. The relatively low reactivity of the sterically hindered carboxylic acid can also contribute.
-
Troubleshooting Steps:
-
Use Excess Alcohol: The most straightforward method is to use the alcohol as the solvent (a large excess, 5-10 equivalents or more). This shifts the equilibrium according to Le Châtelier's principle[4]. This is most practical for simple, inexpensive alcohols like methanol or ethanol.
-
Water Removal: For more complex alcohols where a large excess is not feasible, water must be removed as it forms.
-
Azeotropic Distillation: If using a solvent like toluene or cyclohexane, a Dean-Stark apparatus is highly effective at trapping the water-solvent azeotrope.
-
Drying Agents: While less common during the reaction itself, ensuring all reagents and glassware are scrupulously dry is critical.
-
-
Catalyst Choice: A strong acid catalyst is essential. Concentrated sulfuric acid is common, but solid acid catalysts like modified Montmorillonite K10 can also be effective, offering simpler workup and avoiding harsh mineral acids[5].
-
Reaction Time & Temperature: Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction by TLC or LC-MS to confirm it has reached completion. For solvent-free conditions with high-boiling alcohols, temperatures can range from 180-250°C[6].
-
Q2: I'm struggling with the purification of my ester. The final product is contaminated with unreacted starting material.
A2: This is a common workup issue. The acidic nature of the starting material provides a straightforward chemical handle for its removal.
-
Causality: this compound is a solid with limited solubility in many non-polar organic solvents used for extraction. If not effectively neutralized and removed, it can co-precipitate or co-extract with the desired ester product.
-
Optimized Workup Protocol:
-
Quench and Dilute: After cooling the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium hydroxide (NaOH).
-
Expert Tip: Add the base slowly and vent the funnel frequently, as CO₂ evolution from the neutralization of the acid catalyst and unreacted carboxylic acid can cause significant pressure buildup. Continue washing until the aqueous layer is basic (test with pH paper).
-
-
Brine Wash & Dry: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Troubleshooting Guide 2: Amide Coupling Reactions
Amide bond formation is one of the most frequently performed reactions in drug discovery. While numerous "coupling reagents" exist, success hinges on understanding the activation mechanism and potential side reactions.[7]
Q1: My amide coupling reaction using a carbodiimide (e.g., DCC, EDC) is messy and gives a low yield. What's going wrong?
A1: Carbodiimide-mediated couplings are powerful but prone to specific side reactions if not controlled properly.
-
Causality: The primary mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can either react with the desired amine to form the amide or undergo intramolecular rearrangement to a stable N-acylurea byproduct, which is unreactive and consumes your starting material.
-
Troubleshooting & Optimization:
-
Use an Additive: The formation of the N-acylurea byproduct can be largely suppressed by adding a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives intercept the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine.
-
Order of Addition: The preferred order is to pre-activate the carboxylic acid. First, dissolve the this compound and the additive (e.g., HOBt) in a suitable solvent (DMF, DCM). Then, add the carbodiimide (EDC or DCC). Stir this mixture for 15-30 minutes at 0 °C to allow the active ester to form before adding the amine.
-
Base Selection: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required, especially if the amine starting material is a hydrochloride salt. Use 1.1-1.5 equivalents.
-
Solvent Choice: Ensure all reagents are fully dissolved. DMF is a common choice for its excellent solvating properties, but DCM can also be used. Ensure the solvent is anhydrous.
-
Q2: I used DCC for my coupling and now I can't get rid of the dicyclohexylurea (DCU) byproduct from my product.
A2: DCU is notoriously insoluble in many common organic solvents, making its removal a classic purification challenge.
-
Causality: The hydration of DCC during the reaction produces DCU, a white solid that often precipitates directly from the reaction mixture.
-
Removal Strategies:
-
Filtration: The simplest method is to filter the reaction mixture before workup. Diluting with a solvent in which your product is soluble but DCU is not (like DCM or ethyl acetate) can improve precipitation.
-
Solvent Selection for Purification: DCU has very low solubility in acetonitrile (MeCN). If your product is soluble in MeCN, you can often triturate the crude material with cold MeCN and filter off the DCU.[8]
-
Alternative Reagents: To avoid this issue entirely, use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and easily removed during the aqueous workup.
-
Amide Coupling Workflow
Caption: Key steps in a typical amide coupling reaction.
Troubleshooting Guide 3: Electrophilic Aromatic Substitution (EAS)
The electronic properties of the chloro, methyl, and benzoic acid groups all influence the regiochemical outcome of EAS reactions like nitration.
Q1: I'm trying to nitrate this compound. Where will the nitro group add and how can I avoid side products?
A1: The regioselectivity is determined by the cumulative directing effects of the existing substituents. The primary challenge in nitration is controlling the reaction's exothermicity.
-
Causality & Regioselectivity:
-
-COOH group: Is a meta-director and strongly deactivating.
-
-Cl group: Is an ortho, para-director and deactivating.
-
-CH₃ group: Is an ortho, para-director and activating. The positions ortho and para to the powerful activating methyl group are key. The position ortho to the methyl group (C2) is sterically hindered by the adjacent carboxylic acid. The other ortho position (C6) and the para position (C4, already substituted) are influenced by the other groups. The most likely product is 4-chloro-3-methyl-2-nitrobenzoic acid and/or 4-chloro-3-methyl-6-nitrobenzoic acid , resulting from the directing effects of the methyl and chloro groups overwhelming the deactivating carboxylic acid group.
-
-
Controlling Side Reactions:
-
Strict Temperature Control: Nitration is highly exothermic. The reaction must be maintained at a low temperature (typically 0-10 °C) during the addition of the nitrating mixture (HNO₃/H₂SO₄).[9][10] A runaway reaction will lead to dinitration and oxidative decomposition of the methyl group.[9]
-
Slow Reagent Addition: The nitrating mixture must be added dropwise to the solution of the benzoic acid in sulfuric acid with vigorous stirring to ensure efficient heat dissipation.[9][11]
-
Anhydrous Conditions: The presence of water can inhibit the formation of the critical nitronium ion (NO₂⁺), slowing the desired reaction.[9][12] Use concentrated acids and dry glassware.
-
Workup: The reaction is typically quenched by pouring it carefully over a large amount of crushed ice. The product precipitates and can be collected by filtration.[9][11]
-
Frequently Asked Questions (FAQs)
Q: Can I use Grignard or organolithium reagents directly with this compound?
A: No, this is a classic pitfall. Organometallic reagents like Grignards and organolithiums are extremely strong bases.[13][14] They will react instantly with the acidic proton of the carboxylic acid in a simple acid-base reaction, destroying the reagent and forming a carboxylate salt.[15] To perform additions to the carbonyl group, you must first convert the carboxylic acid to a less acidic derivative, such as an ester or an acyl chloride.
Q: Is decarboxylation a risk with this compound?
A: Under typical laboratory conditions for esterification or amidation, decarboxylation is not a significant concern. Aromatic decarboxylation is generally difficult and requires very high temperatures (often >250 °C) or specific catalytic systems.[16][17] The rate of decarboxylation for simple benzoic acids at temperatures below 400 °C is very low.[16] However, under extreme thermal stress, it could become a minor decomposition pathway.
Q: What is the best general method for purifying the crude this compound or its derivatives?
A: For the acid itself and many of its solid derivatives, recrystallization is the most effective purification technique.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, an ethanol-water mixture is often suitable.[18]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration and wash with a small amount of cold solvent.[18] For non-crystalline products, column chromatography is the method of choice.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common reaction issues.
Data Summary & Protocols
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [19] |
| Melting Point | 214-220 °C | [19] |
| Appearance | Light yellow crystalline powder | [19] |
| pKa (Predicted) | 4.04 ± 0.10 | [20] |
Protocol: Synthesis of Methyl 4-chloro-3-methylbenzoate
This protocol is a representative example of a Fischer esterification.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH, anhydrous, ~20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 5.0 g).
-
Add methanol (e.g., 25 mL). Stir the suspension.
-
Carefully and slowly add concentrated sulfuric acid (e.g., 0.25 mL) to the stirring mixture.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water (~100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts in a separatory funnel.
-
Wash the organic layer with saturated aq. NaHCO₃ (2 x 50 mL) or until bubbling ceases.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester, which can be further purified by recrystallization or chromatography if necessary.
References
- PubChem.this compound.
- Chem-Impex.this compound.
- Google Patents.CN108358776A - The preparation method of 4 chloromethyl benzoic acid chlorides.
- LookChem.this compound.[Link]
- ResearchGate.Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.[Link]
- Chemistry LibreTexts.Carboxylic Derivatives - Reaction with Organometallic Reagents.[Link]
- Organic Chemistry Portal.
- ACS Publications.Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.[Link]
- NIH National Library of Medicine.
- Michigan State University Department of Chemistry.
- Organic Chemistry Tutor.Reaction of Carboxylic Acids with Organometallic Reagents.[Link]
- Royal Society of Chemistry.Amide bond formation: beyond the myth of coupling reagents.[Link]
- Michigan State University Department of Chemistry.Main Group Organometallic Compounds.[Link]
- Reddit.amide coupling help : r/Chempros.[Link]
- PrepChem.com.A--Preparation of 4-chloro-3-nitrobenzoic acid.[Link]
- International Journal of Scientific & Technology Research.
- Chemical Society Reviews.Amide bond formation: beyond the myth of coupling reagents.[Link]
- University of Toronto.
- Truman State University.
- Google Patents.WO2019059801A1 - Method for preparing benzoic acid esters.
- Master Organic Chemistry.
Sources
- 1. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. One moment, please... [ijstr.org]
- 6. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 7. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. prepchem.com [prepchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Reactivity [www2.chemistry.msu.edu]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemimpex.com [chemimpex.com]
- 20. lookchem.com [lookchem.com]
Technical Support Center: Industrial Scale-Up of 4-Chloro-3-methylbenzoic Acid Production
This technical support guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling the synthesis of 4-Chloro-3-methylbenzoic acid from the laboratory to industrial production. We will address common challenges through a practical, problem-oriented Q&A format, providing not just solutions but the fundamental reasoning behind them to empower your scale-up decisions.
Section 1: Synthesis and Process Overview
The predominant industrial route to this compound (4,3-CMBA) involves the oxidation of 4-chloro-3-methyltoluene. While various oxidizing agents can be used, this guide will focus on challenges common to strong oxidation processes (e.g., using nitric acid or permanganate salts), which are frequently employed in bulk manufacturing.
The overall process involves the selective oxidation of the methyl group to a carboxylic acid while leaving the aromatic ring and its chloro-substituent intact. This transformation, while straightforward on paper, presents significant control challenges at scale.
Managing exothermic reactions during 4-Chloro-3-methylbenzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Exothermic Reactions
Welcome to the technical support center for the synthesis of 4-Chloro-3-methylbenzoic acid. This guide, developed for professionals in research and drug development, provides in-depth technical advice on managing the significant exothermic risks associated with this synthesis. As Senior Application Scientists, our goal is to equip you with the knowledge to perform this reaction safely and efficiently by understanding the underlying chemical principles.
Section 1: Understanding the Exothermicity
The synthesis of this compound, a valuable intermediate in the production of agrochemicals and pharmaceuticals, typically involves the side-chain oxidation of 4-chloro-3-methyltoluene.[1] This transformation is most commonly achieved using a strong oxidizing agent, with potassium permanganate (KMnO₄) being a frequent choice.
The powerful oxidation of the methyl group to a carboxylic acid is a highly exothermic process. The reaction releases a substantial amount of energy as heat, which, if not properly controlled, can lead to a rapid increase in temperature. This uncontrolled temperature escalation, known as a thermal runaway, can cause the solvent to boil violently, increase pressure within the reactor, and potentially lead to equipment failure or hazardous chemical release.[2][3][4] The primary cause of the exotherm is the formation of strong carbon-oxygen and oxygen-hydrogen bonds in the benzoic acid product, which is energetically much more favorable than the carbon-hydrogen bonds of the starting material's methyl group.
Section 2: Proactive Thermal Management: Protocols and Best Practices
Preventing a thermal runaway is always preferable to reacting to one.[3][5] A robust experimental design is the first and most critical line of defense.[4][6]
Experimental Protocol: Controlled Oxidation of 4-chloro-3-methyltoluene
This protocol emphasizes safety and temperature control.
1. Reactor Setup:
-
Use a jacketed glass reactor connected to a cryostat or a cooling bath with a large capacity (e.g., ice/water or ice/salt mixture).
-
Ensure efficient overhead stirring. Inadequate mixing can create localized "hot spots" where the concentration of the oxidant is high, initiating a runaway.[2]
-
Equip the reactor with a calibrated thermometer or thermocouple placed directly in the reaction mixture, a reflux condenser, and a pressure-equalizing dropping funnel for the addition of the oxidant.
-
Work in a certified fume hood with the sash positioned as a blast shield.[7]
2. Reagent Charging:
-
Charge the reactor with 4-chloro-3-methyltoluene and the chosen solvent (e.g., water, pyridine, or a mixture).
-
Begin stirring and cool the mixture to the initial setpoint temperature (e.g., 0-5 °C) before starting the oxidant addition.
3. Controlled Oxidant Addition:
-
Prepare a solution of potassium permanganate in water. Note: Potassium permanganate is a strong oxidizer that can accelerate the burning of combustible materials.[8][9]
-
Add the KMnO₄ solution dropwise via the dropping funnel. The rate of addition is the primary means of controlling the rate of heat generation.[4]
-
Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow, predetermined range (e.g., ±2 °C of the setpoint).
4. Monitoring and Completion:
-
The reaction progress can be monitored by observing the disappearance of the purple permanganate color as it is consumed.
-
After the addition is complete, continue to stir the mixture and monitor the temperature. A secondary, less intense exotherm may occur as the reaction goes to completion.
-
Do not dismantle the cooling setup until the internal temperature is stable and close to the bath temperature.
Data Presentation: Key Reaction Control Parameters
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Initial Temperature | 0 - 10 °C | Starting at a low temperature provides a larger thermal buffer, allowing more time to react to an unexpected temperature increase. |
| Oxidant Addition Rate | Slow, dropwise addition | This is the most critical control parameter. The rate of heat generation is directly proportional to the rate of reactant addition.[4] |
| Stirring Speed | > 300 RPM (Varies by scale) | Vigorous stirring is essential to ensure rapid heat transfer from the reaction mixture to the cooling jacket and to prevent localized hot spots.[2] |
| Maximum Temperature | Do not exceed 40-50 °C | Higher temperatures can dramatically increase the reaction rate, leading to an exponential increase in heat generation and potential side reactions. |
| Cooling System | Jacketed reactor with cryostat or large capacity ice/salt bath | The cooling system must have sufficient capacity to remove the heat generated by the reaction at its maximum anticipated rate.[3] |
Section 3: Troubleshooting Guide (Q&A)
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction temperature is rising rapidly and is not responding to the cooling bath. What should I do?
A1: This is a potential thermal runaway. Immediate and decisive action is required.
-
Step 1: Stop Reagent Addition. Immediately close the stopcock on the dropping funnel to halt the introduction of the oxidant. This stops adding fuel to the reaction.[4]
-
Step 2: Maximize Cooling. If using a cryostat, set it to its lowest possible temperature. If using an ice bath, add more ice and salt (if applicable) to increase its cooling capacity.
-
Step 3: Prepare for Emergency Quenching. If the temperature continues to rise uncontrollably, a "reaction quench" is necessary. This involves adding a substance that will stop the reaction quickly.[10][11] For a permanganate oxidation, a chilled solution of sodium bisulfite or another reducing agent can be carefully added to neutralize the unreacted permanganate. Always have a pre-prepared quenching agent ready before starting an exothermic reaction.
-
Step 4: Alert Personnel. Inform colleagues and safety personnel of the situation. Do not work alone when performing potentially hazardous reactions.[7]
Q2: The reaction mixture has become a thick, unstirrable slurry of manganese dioxide (MnO₂). Is this dangerous?
A2: Yes, this is a significant safety concern. MnO₂ is a byproduct of the permanganate oxidation.
-
Cause: The concentration of reactants may be too high, leading to the precipitation of large amounts of solid MnO₂.
-
Risk: If stirring stops, heat transfer from the mixture to the cooling jacket will become highly inefficient. This can easily lead to a thermal runaway within the unstirred mass.[2]
-
Solution:
-
Immediately stop the addition of the oxidant.
-
Add more pre-chilled solvent to the reactor to try and re-slurry the mixture and restore effective stirring.
-
If stirring cannot be re-established, the reaction must be terminated. Carefully quench the reaction by slowly adding a reducing agent.
-
Q3: The reaction seems to have stopped, and the purple color of permanganate persists. Can I add more oxidant or increase the temperature?
A3: Proceed with extreme caution.
-
Analysis: A stalled reaction could be due to several factors, but it may also indicate an accumulation of unreacted reagents.[4][5] A sudden initiation of this accumulated material could lead to a violent exotherm.
-
Action:
-
Do NOT add a large amount of oxidant at once.
-
First, try to restart the reaction by slightly increasing the temperature by 2-3 °C. Monitor closely for any sign of an exotherm.
-
If this is ineffective, add a very small, measured amount of oxidant and observe the temperature and color change carefully.
-
The safest approach is often to work up the reaction as-is and accept a lower yield rather than risk a runaway.
-
Section 4: Visual Workflow
The following diagram outlines a logical workflow for responding to a thermal excursion during the reaction.
Caption: Emergency response workflow for a thermal excursion event.
Section 5: Frequently Asked Questions (FAQs)
Q: Are there alternative, potentially safer, oxidizing agents for this synthesis? A: While KMnO₄ is common, other methods exist. Oxidation using nitric acid has been reported, which can sometimes offer better temperature control in a semi-batch process, but it comes with its own set of hazards (e.g., corrosive, releases NOx gases).[12] Catalytic air oxidation processes are used industrially but are often not feasible on a lab scale. The choice of oxidant should be made after a thorough risk assessment.
Q: How does reaction scale-up affect exotherm management? A: Scaling up a reaction is not linear. As the volume of a reactor increases, the surface area available for heat exchange does not increase at the same rate. This means that dissipating heat becomes progressively more difficult at a larger scale. Any scale-up must be preceded by careful calorimetric studies (e.g., Reaction Calorimetry - RC1) to understand the heat of reaction and the maximum rate of heat evolution.
Q: What is the best way to quench a completed permanganate reaction before workup? A: Once the reaction is complete (as indicated by TLC or another method), the excess permanganate and the MnO₂ byproduct must be addressed. A common and effective method is the slow addition of a saturated solution of sodium bisulfite or sodium metabisulfite. This should be done while the reaction mixture is still cool, as the quenching process itself can be exothermic.[10] Other options include isopropanol or oxalic acid.
References
- Title: Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review Source: ResearchG
- Title: How To Run A Reaction: The Quench Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: Review on loss prevention of chemical reaction thermal runaway Principles and applic
- Title: Practical approach to prediction and prevention of runaway reactions Source: World Journal of Advanced Research and Reviews URL:[Link]
- Title: Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention Source: IRJET URL:[Link]
- Title: Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review Source: ResearchG
- Title: Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste Source: University of Notre Dame URL:[Link]
- Title: Quenching Reactive Substances Source: Virginia Tech Chemistry Department URL:[Link]
- Title: The preparation method of 4- chloromethyl benzoic acid chlorides Source: Google Patents URL
- Title: Quenching Reactive Metal Still Bottoms Standard Operating Procedure Source: University of Nebraska-Lincoln URL:[Link]
- Title: 8.10: Fast Reactions in Solution Source: Chemistry LibreTexts URL:[Link]
- Title: Safety Data Sheet: Potassium permangan
- Title: Potassium Permangan
- Title: Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri Source: Royal Society of Chemistry URL:[Link]
- Title: pa Relationship in the Oxidation of Substituted Toluenes by CeiV Source: Zenodo URL:[Link]
- Title: Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction Source: PubMed URL:[Link]
- Title: Carus Webinar: Safety and Handling of Permangan
- Title: H-Abstraction reactions by OH, HO2, O, O2 and benzyl radical addition to O2 and their implications for kinetic modelling of toluene oxid
- Title: Oxidation of Substituted Toluenes by Nitric Acid Source: ResearchG
- Title: Initial steps in the OH-oxidation mechanism of toluene Source: ResearchG
- Title: Toluene - Wikipedia Source: Wikipedia URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Review on loss prevention of chemical reaction thermal runaway Principles and application [maxapress.com]
- 3. wjarr.com [wjarr.com]
- 4. irjet.net [irjet.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Potassium Permanganate | KMnO4 | CID 516875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Minimizing isomeric impurities in 4-Chloro-3-methylbenzoic acid synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-Chloro-3-methylbenzoic acid (CMBA). As a crucial intermediate in the pharmaceutical and agrochemical industries, achieving high isomeric purity is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered during synthesis and purification. Our approach is grounded in mechanistic principles to empower users to not only solve immediate issues but also to proactively control their synthetic outcomes.
Troubleshooting Guide: Isomeric Impurity Minimization
This section addresses specific problems that can arise during the synthesis of this compound, particularly those related to the formation of unwanted isomers. The most common and industrially relevant synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of m-chlorotoluene with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4'-Chloro-3'-methylacetophenone.[3][4][5]
-
Oxidation: Conversion of the intermediate acetophenone to the final carboxylic acid, often via a haloform reaction (e.g., using sodium hypochlorite) or other strong oxidizing agents.[6]
The primary challenge lies in controlling the regioselectivity of the initial Friedel-Crafts acylation step.
Question 1: My final product is contaminated with a significant amount of 2-Chloro-5-methylbenzoic acid. What is causing this, and how can I prevent it?
Answer:
Root Cause Analysis: The formation of the 2-Chloro-5-methyl isomer originates from the initial Friedel-Crafts acylation step. The starting material, m-chlorotoluene, has two activating/directing groups: a methyl group (-CH₃) and a chloro group (-Cl).
-
Methyl Group (-CH₃): An activating, ortho, para-director.
-
Chloro Group (-Cl): A deactivating, ortho, para-director.
The incoming electrophile (the acylium ion, CH₃CO⁺) will be directed to positions ortho or para to these groups. The desired product results from acylation at the C4 position, which is para to the strongly directing methyl group and ortho to the chloro group. However, acylation can also occur at the C6 position, which is ortho to the methyl group and ortho to the chloro group, leading to the precursor of the 2-Chloro-5-methylbenzoic acid impurity. This pathway is often promoted by high reaction temperatures and less selective reaction conditions which can overcome the steric hindrance at this position.
Diagram: Regioselectivity in Friedel-Crafts Acylation
Caption: Formation of desired vs. isomeric acetophenone intermediate.
Mitigation Strategies:
-
Temperature Control: Maintain a low reaction temperature (typically between 0°C and 5°C) during the addition of the acylating agent and catalyst. Lower temperatures enhance the kinetic control of the reaction, favoring the sterically less hindered and electronically more favorable C4 position.
-
Rate of Addition: Add the acyl chloride and Lewis acid mixture slowly to the m-chlorotoluene. This maintains a low concentration of the reactive electrophile, preventing localized temperature spikes and reducing side reactions.
-
Catalyst Choice: While aluminum trichloride (AlCl₃) is standard, its high reactivity can sometimes reduce selectivity. Experimenting with milder Lewis acids, such as ferric chloride (FeCl₃), may provide a better impurity profile, although reaction times may need to be extended.[4][5]
Question 2: My reaction yields multiple isomers and poly-acylated byproducts, resulting in a complex mixture. How can I improve the selectivity?
Answer:
Root Cause Analysis: The formation of multiple products points to issues with reaction control. Poly-acylation occurs because the product of the first acylation (the acetophenone) is still susceptible to a second electrophilic attack. A complex isomeric mixture suggests that the reaction conditions are harsh enough to overcome the subtle energetic differences between the possible sites of substitution.
Mitigation Strategies:
-
Stoichiometry is Critical: Use a slight molar excess of the m-chlorotoluene relative to the acylating agent. This ensures the electrophile is more likely to react with the starting material rather than the already acylated product, thus minimizing poly-acylation. Avoid using a large excess of the Lewis acid catalyst, as this can increase the reaction rate uncontrollably and lead to side products.[3]
-
Solvent Selection: The choice of solvent can influence the reactivity of the catalyst and the solubility of the intermediates. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Using a solvent that can moderate the Lewis acid's activity, such as nitromethane, can sometimes improve selectivity, but requires careful optimization.
-
Quenching Procedure: Ensure the reaction is properly quenched by slowly and carefully pouring the reaction mixture into ice-cold water or dilute acid. This deactivates the catalyst immediately and prevents further reactions or product degradation during workup.
Question 3: What is the most effective method for purifying the final this compound to remove residual isomeric impurities?
Answer:
Recrystallization Protocol: Recrystallization is the most effective and scalable method for purifying solid organic compounds like CMBA by exploiting differences in solubility between the desired product and impurities.[7]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the CMBA readily at high temperatures but poorly at low temperatures. An ethanol/water mixture is often highly effective.
-
Dissolution: Place the crude CMBA in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath will cause the impurities to crash out with the product.
-
Isolation: Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any surface impurities.
-
Drying: Dry the purified crystals under vacuum. Confirm purity using an appropriate analytical method.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best suited for quantifying the isomeric purity of this compound?
A: High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy, precision, and ability to separate structurally similar isomers.[8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires a derivatization step to convert the non-volatile benzoic acid into a more volatile ester.[8][11]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a stationary and a mobile phase. | Separation based on volatility and interaction with a stationary phase. |
| Derivatization | Not required for benzoic acids. | Required (e.g., esterification) to increase volatility. |
| Resolution | Excellent for positional isomers. | High, but dependent on successful derivatization. |
| Best For | Routine quality control, purity assessment, and high-throughput analysis.[8] | Trace analysis and structural confirmation of unknown impurities. |
| Typical Conditions | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water with 0.1% TFA; Detector: UV at 235 nm.[9] | Column: DB-5ms or similar; Derivatization: with BSTFA or diazomethane. |
Q2: What is the overall workflow for synthesizing high-purity this compound?
A: The workflow involves a sequence of controlled reaction, workup, and purification steps.
Diagram: Synthesis and Purification Workflow
Caption: Step-by-step workflow for high-purity CMBA synthesis.
References
- Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.Journal of The American Society for Mass Spectrometry. [Link]
- The preparation method of 4- chloromethyl benzoic acid chlorides.
- How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid?Quora. [Link]
- This compound.LookChem. [Link]
- Friedel–Crafts reaction.Wikipedia. [Link]
- This compound | C8H7ClO2 | CID 282989.PubChem. [Link]
- Friedel-Crafts acylation of aromatic groups to give ketones.Master Organic Chemistry. [Link]
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.Chemistry LibreTexts. [Link]
- Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.Royal Society of Chemistry. [Link]
- 4'-Chloro-3'-methylacetophenone.ChemBK. [Link]
- EAS Reactions (3)
- Method for producing ortho-alkylated benzoic acid derivatives.
- pentachlorobenzoic acid.Organic Syntheses Procedure. [Link]
- HPLC Methods for analysis of Benzoic acid.
- (PDF) 4-(3-Chloroanilino)benzoic acid.
- 4'-chloro-3'-methylacetophenone.Stenutz. [Link]
- A--Preparation of 4-chloro-3-nitrobenzoic acid.PrepChem.com. [Link]
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- 4'-Chloro-3'-methylacetophenone | C9H9ClO | CID 592743.PubChem. [Link]
- An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).
- The Importance of this compound as a Building Block in Organic Synthesis.NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
Impact of solvent choice on 4-Chloro-3-methylbenzoic acid reaction outcomes
Welcome to the technical support center for 4-Chloro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white crystalline solid.[1] Its solubility is dictated by the polarity of the solvent and the pH of the medium. Like other substituted benzoic acids, it exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as polar protic solvents like methanol and ethanol.[2] Its solubility tends to be lower in less polar solvents like ethyl acetate and significantly limited in non-polar solvents such as toluene and hexanes.[2]
Q2: How does pH affect the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is highly dependent on pH. As a carboxylic acid, it is sparingly soluble in neutral or acidic water. However, under basic conditions (pH > pKa), the carboxylic acid group deprotonates to form the corresponding carboxylate salt. This ionic salt is significantly more polar and, therefore, much more soluble in water.[2] This property is often exploited during aqueous workups to separate it from non-acidic impurities.
Q3: How does the choice between a protic and an aprotic solvent impact the reactivity of nucleophiles with derivatives of this acid?
A3: The solvent's ability to form hydrogen bonds is a critical factor.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can form hydrogen bonds.[3] They create a "solvent cage" around anionic nucleophiles, stabilizing them and thus lowering their reactivity.[4][5] This effect can slow down reactions that rely on a strong, unencumbered nucleophile, such as S_N2 reactions.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) do not have acidic protons and cannot act as hydrogen-bond donors.[6] They dissolve ionic nucleophiles but do not solvate the anion as strongly.[6] This leaves the nucleophile "naked" and highly reactive, which significantly accelerates the rate of S_N2 reactions.[5][7]
Q4: I am observing no reaction or a very slow reaction. Could the solvent be the issue?
A4: Absolutely. The most common solvent-related issue is poor solubility of one or more reactants. If your this compound, coupling agent, or substrate is not fully dissolved, the reaction will be slow or may not proceed at all due to the heterogeneous nature of the mixture.[7] Always ensure you select a solvent in which all components are soluble at the desired reaction temperature.[8] If solubility is an issue, consider switching to a more polar solvent like DMF or DMSO.
Troubleshooting Guides for Common Reactions
This section addresses specific issues you might encounter in common synthetic transformations involving this compound.
Amide Coupling Reactions
Issue: Low yield of the desired amide product and/or formation of an unexpected imide side-product.
Potential Cause & Troubleshooting Strategy:
-
Poor Solubility: As mentioned in the FAQs, ensure all reagents, including the acid, amine, and coupling agents, are fully dissolved. Traditional solvents like dichloromethane (DCM) or DMF are effective, but greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have also been successfully employed.[9][10][11]
-
Solvent-Controlled Selectivity: The solvent can directly influence the reaction pathway. In some cases with related aromatic acids, halogenated solvents have been shown to favor the formation of the desired primary amide, while non-halogenated solvents unexpectedly led to the formation of an imide.[12] If you are observing imide formation, a switch from a solvent like dioxane or THF to DCM or dichloroethane (DCE) may resolve the issue.[12]
-
Reagent Deactivation: Amide coupling reagents are often moisture-sensitive. Ensure you are using an anhydrous solvent, as water can hydrolyze the activated acid intermediate and halt the reaction.
Esterification Reactions
Issue: The reaction does not go to completion, resulting in a low yield of the ester.
Potential Cause & Troubleshooting Strategy:
-
Equilibrium and Water Removal: Fischer esterification is a reversible reaction where water is a byproduct. According to Le Châtelier's principle, the removal of water is essential to drive the reaction toward the product.
-
Solvent Choice: Using a high-boiling aromatic solvent like toluene in conjunction with a Dean-Stark apparatus allows for the azeotropic removal of water, which is a highly effective strategy.[13]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at a high temperature can be advantageous.[14] This approach not only simplifies the reaction setup but also helps to drive off the water as it forms.[14]
-
-
Catalyst Incompatibility: Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is soluble and active in your chosen solvent system.
Nucleophilic Substitution Reactions (on derivatives)
Issue: The desired substitution product is not forming, or elimination side-products are observed. (This typically applies to derivatives, e.g., 4-chloro-3-methylbenzyl halides).
Potential Cause & Troubleshooting Strategy:
-
Mismatch of Solvent and Mechanism: The outcome of a nucleophilic substitution is heavily dependent on the solvent's ability to support the desired S_N1 or S_N2 pathway.
-
For S_N2 (favored by strong nucleophiles): Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents enhance the nucleophile's reactivity.[7] Using a protic solvent will slow the reaction dramatically.[3]
-
For S_N1 (favored by weak nucleophiles and stable carbocations): Use a polar protic solvent like water, methanol, or ethanol. These solvents excel at stabilizing the carbocation intermediate that forms in the rate-determining step.[3][7]
-
-
Base-Induced Elimination: If you are using a strongly basic nucleophile, an E2 elimination reaction can compete with substitution.[7] The choice of a less hindered base or a solvent that disfavors the E2 transition state may be necessary.
Data Presentation
Table 1: Qualitative Solubility Profile of this compound
This table is compiled based on the known properties of structurally similar substituted benzoic acids.
| Solvent | Solvent Type | Qualitative Solubility | Rationale & Notes |
| Water (neutral) | Polar Protic | Sparingly Soluble | Limited solubility in neutral water, but increases significantly in basic solutions due to salt formation.[2] |
| Methanol / Ethanol | Polar Protic | Soluble | The polar hydroxyl group interacts well with the carboxylic acid.[2] |
| Acetone | Polar Aprotic | Soluble | A good general-purpose solvent for many substituted benzoic acids.[15] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A highly polar solvent capable of dissolving a wide range of compounds.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, often used when high solubility of all reactants is required.[2] |
| Dichloromethane (DCM) | Non-Polar | Sparingly Soluble | Generally poor solubility for free carboxylic acids.[2] |
| Toluene | Non-Polar | Poorly Soluble | Non-polar nature is not conducive to dissolving the polar carboxylic acid.[2] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Amide Coupling
This protocol provides a general guideline. Optimization of solvent, base, and coupling agent is often necessary.
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv.).
-
Add an appropriate anhydrous solvent (e.g., DMF, 5-10 mL per gram of acid) and stir until fully dissolved.
-
Add the desired amine (1.1 equiv.) and a suitable coupling agent (e.g., HATU, 1.2 equiv.).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.) to the stirred mixture.[9]
-
Allow the reaction to stir at room temperature for 5-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, which may involve partitioning with an organic solvent (e.g., ethyl acetate) and washing with dilute acid, base, and brine to purify the product.
Diagram 1: Solvent Selection Workflow for Reactions
This diagram provides a logical decision-making process for selecting an appropriate solvent system.
Caption: A decision tree for selecting an optimal solvent based on reaction type.
Diagram 2: Effect of Solvent on S_N2 Reaction Energy Profile
This diagram illustrates how solvent choice impacts the activation energy of an S_N2 reaction.
Caption: Protic solvents raise the S_N2 activation energy by solvating the nucleophile.
References
- Nucleophilic Substitution Reactions
- Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformami
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester
- GRIGNARD REACTION – Synthesis of Benzoic Acid
- organic synthesis: benzoic acid via a grignard reaction
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing)
- Grignard Reaction
- Nucleophilicity and Solvent Effects - Chemistry LibreTexts
- Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionaliz
- Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions
- Green Solvent Selection for Suzuki-Miyaura Coupling of Amides - Research With Rutgers
- Solubility of crystalline nonelectrolyte solutes in organic solvents: Mathematical correlation of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid solubilities with the Abraham solvation parameter model - ResearchG
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid C
- An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid - Benchchem
- Solvent effects - Wikipedia
- WO2019059801A1 - Method for preparing benzoic acid esters - Google P
- Grignard Reaction Experiment Part 1, Prelab - YouTube
- 4-Methylbenzene-1-sulfonic Acid-catalyzed Esterification of Benzoic Acid with Dodecan-1-ol in the Absence of Solvent - CORE
- Optimization of reaction conditions for nucleophilic substitution on 2-(Chloromethyl)benzoic acid - Benchchem
- 4-Chlorobenzoic acid - Wikipedia
- Solvent effects on the reactivity of 4-Chloro-3-nitrobenzaldehyde - Benchchem
- This compound 7697-29-2 wiki - Guidechem
- This compound | C8H7ClO2 | CID 282989 - PubChem
- Solubility of 4-Methylbenzoic Acid between 288 K and 370 K - ResearchG
- 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem
- Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.
- SAFETY D
- Effects of solvent polarity on the acid dissociation constants of benzoic acids - PubMed
- Overcoming solubility issues with 4-Fluoro-3-hydroxybenzoic acid in reactions - Benchchem
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 14. One moment, please... [ijstr.org]
- 15. pubs.acs.org [pubs.acs.org]
Catalyst selection and optimization for 4-Chloro-3-methylbenzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The information herein is structured to address specific experimental challenges and foundational questions in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and strategic decisions in the synthesis of this compound.
Q1: What is the most common and industrially viable method for synthesizing this compound?
The most prevalent and commercially scalable method is the catalytic aerobic oxidation of the corresponding substituted toluene, 4-chloro-3-methyltoluene. This process is favored due to the low cost of the starting material and the use of molecular oxygen (typically from air) as the terminal oxidant, which is both economical and environmentally friendly.[1] The reaction is typically performed in the liquid phase using a solvent like acetic acid and is catalyzed by a synergistic system of transition metal salts.[2][3]
Q2: What is the mechanistic role of the Cobalt (Co) and Manganese (Mn) catalyst system in the oxidation of 4-chloro-3-methyltoluene?
The Co/Mn system is a cornerstone of industrial aromatic oxidation and operates via a free-radical chain mechanism. The synergy between the two metals is crucial for both initiation and propagation.
-
Initiation: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group of 4-chloro-3-methyltoluene. The higher oxidation state of the metal catalyst, typically Co(III) or Mn(III), acts as the primary oxidant to generate the initial benzyl radical.[4]
-
Propagation: This benzyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical. The peroxyl radical then abstracts a hydrogen from another molecule of the starting material, creating a hydroperoxide and a new benzyl radical, thus propagating the chain.
-
Catalyst Regeneration: The hydroperoxide is then decomposed by the lower oxidation state metal catalysts (Co(II) or Mn(II)) to generate more radicals, which continue the chain reaction. The Co(II)/Co(III) and Mn(II)/Mn(III) redox cycles are central to this process. Manganese is particularly effective in the formation of the key phthalimido-N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI) when it is used as a co-catalyst, which facilitates hydrogen abstraction.[4]
-
Synergy: Cobalt salts are generally more effective at decomposing hydroperoxides, while manganese salts can be more efficient at activating the C-H bond of the methyl group. Using them in combination often leads to higher conversion rates and better selectivity than using either metal alone.[2][5]
The overall transformation proceeds from toluene to benzyl alcohol, then to benzaldehyde, and finally to the desired benzoic acid.
Diagram: Simplified Catalytic Cycle for Co/Mn Oxidation A diagram illustrating the key steps in the metal-catalyzed radical oxidation of an alkylbenzene.
Q3: How do key reaction parameters like temperature, pressure, and solvent affect the yield and purity of this compound?
Optimizing reaction parameters is critical for maximizing yield and minimizing by-products.
| Parameter | Effect on Reaction | Typical Range & Rationale |
| Temperature | Directly influences reaction rate and selectivity. Too low, and the reaction is impractically slow. Too high, and it can lead to decarboxylation of the product or unwanted side-chain and ring chlorination. | 140-180°C : This range provides sufficient energy to overcome the activation barrier for C-H bond cleavage without promoting significant thermal degradation.[1][2] |
| Pressure | Primarily affects the concentration of dissolved oxygen in the liquid phase. Higher pressure increases oxygen solubility, which can accelerate the reaction rate. | 1.0-2.0 MPa (10-20 atm) : Ensures that the reaction is not limited by oxygen mass transfer from the gas to the liquid phase.[2][3] |
| Catalyst Conc. | The ratio of Co/Mn and the total amount of catalyst determine the rate of radical formation and decomposition of intermediates. | Co:Mn Molar Ratio 1:1 to 5:5 : A synergistic effect is often observed. Total catalyst loading is typically low (e.g., 1:10000 catalyst to substrate molar ratio) to balance activity and cost.[2] |
| Solvent | The solvent must be stable under oxidizing conditions and able to dissolve the reactants and catalyst. | Acetic Acid : Commonly used because it is relatively stable, effectively dissolves the metal acetate catalysts, and its polarity can facilitate the reaction steps.[2][3] |
Q4: What are the primary impurities or by-products I should expect during the synthesis?
The main impurities arise from incomplete or over-oxidation, as well as side reactions.
-
4-chloro-3-methylbenzaldehyde: The intermediate aldehyde formed during the oxidation of the corresponding benzyl alcohol. Its presence indicates incomplete oxidation.[1]
-
4-chloro-3-methylbenzyl alcohol: The initial product of methyl group oxidation. Its presence also signals an incomplete reaction.[1]
-
4-Carboxybenzaldehyde Isomers (from over-oxidation): While less common for this specific molecule, in similar systems, deep oxidation can occur if other oxidizable sites are present.[1]
-
Unreacted Starting Material (4-chloro-3-methyltoluene): Inefficient catalysis or suboptimal conditions will result in leftover starting material.
-
Coupling Products: Radical-radical coupling can lead to the formation of dimeric species, such as bibenzyl derivatives, though typically in small amounts.
Effective purification, primarily through recrystallization or acid-base extraction, is necessary to remove these impurities.[6]
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the experimental process.
Problem 1: Low or no conversion of the starting material (4-chloro-3-methyltoluene).
Low conversion is a common issue that can often be traced back to catalyst activity or reaction initiation.
| Potential Cause | Troubleshooting Step & Scientific Rationale | Expected Outcome |
| Catalyst Deactivation | Action: Use fresh, high-purity cobalt and manganese salts (e.g., acetates). Rationale: The catalysts are redox-active species. Impurities or improper storage can lead to the formation of inactive oxides or complexes, preventing the crucial Co(II)/Co(III) and Mn(II)/Mn(III) cycling. | A significant increase in the conversion of the starting material. |
| Presence of Inhibitors | Action: Ensure the starting material and solvent are free from radical scavengers (e.g., phenols, certain sulfur compounds). Rationale: The reaction proceeds via a free-radical mechanism. Inhibitors will quench the radical chain, effectively stopping the propagation cycle before it can gain momentum. | The reaction initiates properly and proceeds to completion. |
| Insufficient Initiation | Action: Add a small amount of a radical initiator, such as acetaldehyde or a hydroperoxide.[3] Rationale: Sometimes, the initial formation of radicals from the catalyst and substrate is slow (a long induction period). An initiator provides an initial burst of radicals to kickstart the chain reaction. | A reduction or elimination of the induction period and a steady reaction rate. |
| Poor Oxygen Mass Transfer | Action: Increase the stirring rate and/or the oxygen pressure. Rationale: The reaction is dependent on dissolved oxygen. If the rate of oxygen consumption exceeds its rate of dissolution, the reaction will become mass-transfer limited. Vigorous stirring and higher pressure enhance the gas-liquid interface and oxygen solubility.[2] | An increase in the overall reaction rate and conversion. |
Diagram: Troubleshooting Workflow for Low Conversion A decision tree to diagnose and solve issues related to low reaction conversion.
Problem 2: Low selectivity towards this compound (high levels of aldehyde or alcohol intermediates).
Poor selectivity indicates that the oxidation process is stalling at an intermediate stage.
| Potential Cause | Troubleshooting Step & Scientific Rationale | Expected Outcome |
| Insufficient Reaction Time or Temperature | Action: Increase the reaction time or modestly increase the temperature (e.g., by 5-10°C). Rationale: The oxidation of the aldehyde to the carboxylic acid is a distinct step in the overall sequence and has its own activation energy. Insufficient thermal energy or time may cause intermediates to accumulate.[6] | A decrease in aldehyde/alcohol impurities and a corresponding increase in the desired acid product. |
| Catalyst Ratio Suboptimal | Action: Adjust the Co:Mn molar ratio. Rationale: Different metal catalysts can have varying efficiencies for different oxidation steps (alcohol to aldehyde, aldehyde to acid). Optimizing the ratio can ensure that no single step becomes a bottleneck. For instance, some systems benefit from a higher cobalt concentration for the final oxidation step. | Improved conversion of intermediates to the final product, enhancing overall selectivity. |
| Water Content | Action: Control the water content in the acetic acid solvent. Rationale: While a small amount of water can sometimes be beneficial, excessive water can alter the catalyst's coordination sphere and reactivity, potentially slowing the final oxidation steps. | More consistent and higher selectivity towards the carboxylic acid. |
Problem 3: Difficulty in purifying the final product.
Purification challenges often arise from the presence of structurally similar impurities or poor crystallization behavior.
| Potential Cause | Troubleshooting Step & Scientific Rationale | Expected Outcome |
| Presence of Non-Acidic Impurities | Action: Perform an acid-base extraction. Rationale: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate). The desired carboxylic acid will form a water-soluble carboxylate salt and move to the aqueous layer, leaving non-acidic impurities (like unreacted toluene) behind. The pure acid is then precipitated by re-acidifying the aqueous layer.[6] | A significant increase in purity by removing neutral and basic impurities. |
| Co-crystallization of Impurities | Action: Choose an appropriate recrystallization solvent and control the cooling rate. Rationale: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Slow cooling allows for the formation of a more ordered, pure crystal lattice, excluding impurities.[6][7] Common solvents include ethanol/water mixtures or toluene. | A crystalline product with a sharp melting point and high purity.[8] |
| Persistent Color | Action: Treat the recrystallization solution with a small amount of activated carbon. Rationale: Colored impurities are often large, conjugated organic molecules. Activated carbon has a high surface area and can adsorb these molecules, which can then be removed by hot filtration before crystallization. | A colorless or white crystalline final product. |
Experimental Protocols
Protocol 1: Catalytic Oxidation of 4-Chloro-3-methyltoluene
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety precautions.
Materials:
-
4-chloro-3-methyltoluene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Glacial acetic acid
-
High-pressure reactor (e.g., Parr autoclave) equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer.
Procedure:
-
Reactor Charging: To a high-pressure reactor, add 4-chloro-3-methyltoluene (1.0 mol), glacial acetic acid (solvent, typically 2-3 times the mass of the substrate), cobalt(II) acetate tetrahydrate (e.g., 0.0005 mol), and manganese(II) acetate tetrahydrate (e.g., 0.0005 mol).[2]
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen to remove air, followed by purging with pure oxygen.
-
Pressurization and Heating: Pressurize the reactor with pure oxygen to the desired pressure (e.g., 1.5 MPa).[2] Begin stirring and heat the reactor to the target temperature (e.g., 160°C).[1]
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as oxygen is consumed. Maintain the pressure by periodically re-pressurizing with oxygen. The reaction can also be monitored by taking aliquots (if the reactor allows) and analyzing them by GC or HPLC.
-
Reaction Completion: After the desired reaction time (typically 3-6 hours) or when oxygen uptake ceases, terminate the heating.[2]
-
Cooling and Depressurization: Allow the reactor to cool to room temperature. Carefully and slowly vent the excess pressure.
-
Work-up: Transfer the reaction mixture from the reactor. The product can be isolated by pouring the mixture into ice water, which will cause the crude this compound to precipitate.[9]
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove residual acetic acid and catalyst salts.[7] The crude product can then be dried before purification.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flask, heating mantle, condenser, Büchner funnel
Procedure:
-
Dissolution: Place the crude, dried this compound into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight of the crude product). Swirl the mixture and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[7] Dry the crystals in a vacuum oven to obtain the pure this compound.[9]
-
Purity Check: Confirm the purity of the final product by measuring its melting point (literature value: ~216°C) and using spectroscopic techniques (NMR, IR).[8]
References
- He, H., et al. (2017). Oxidation of alkyl benzenes by a flavin photooxidation catalyst on nanostructured metal-oxide films. Proceedings of the National Academy of Sciences.
- Ali, M. E., et al. (n.d.). Catalytic Oxidation of Alkyl Benzene. ResearchGate.
- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Scientific.Net. (n.d.). Catalytic Oxidation of Alkyl Benzene.
- Wang, L., et al. (2016). Liquid phase oxidation of toluene catalyzed by Co/Mn/Zr composite catalyst. ResearchGate.
- Zhang, Q., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Royal Society of Chemistry.
- Li, Q., et al. (2022). Nanosheet-state cobalt-manganese oxide with multifarious active regions derived from oxidation-etching of metal organic framework precursor for catalytic combustion of toluene. ResearchGate.
- Google Patents. (n.d.). US3040101A - Oxidation of alkylbenzenes.
- George, S. D., et al. (n.d.). Direct liquid-phase side-chain oxidation of alkylbenzenes over [Pd(phen)(OAc)(2)] catalyst. ResearchGate.
- Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
- LookChem. (n.d.). This compound.
- PubMed. (2022). Nanosheet-state cobalt-manganese oxide with multifarious active regions derived from oxidation-etching of metal organic framework precursor for catalytic combustion of toluene.
Sources
- 1. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N -alkyl pyridinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08185B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring the Synthesis of 4-Chloro-3-methylbenzoic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methylbenzoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when monitoring the reaction's progress. Our focus is on the common synthetic route involving the oxidation of 4-chloro-3-methyltoluene.
Section 1: Core Principles of Reaction Monitoring (FAQs)
This section addresses fundamental questions about selecting and interpreting analytical data during the synthesis.
Q1: What are the most effective methods for monitoring the conversion of 4-chloro-3-methyltoluene to this compound?
The choice of monitoring technique depends on the available equipment and the desired level of precision. The three most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Thin-Layer Chromatography (TLC): An excellent, rapid, and cost-effective method for qualitative analysis.[1][2] It is ideal for quickly determining the presence or absence of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data, allowing you to determine the precise percentage of starting material consumed and product formed. It is highly effective for analyzing aromatic carboxylic acids.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for both separation and identification of components in the reaction mixture, including starting material, product, and any potential side products or intermediates.[5][6] Note that the carboxylic acid product often requires derivatization to improve its volatility for GC analysis.[7]
Q2: How do I decide which monitoring technique is best for my specific experimental setup?
Your decision should be based on a balance of speed, cost, and the type of information you need.
-
For rapid, real-time checks: Use TLC . It requires minimal sample preparation and gives a result in minutes, making it perfect for determining if a reaction has gone to completion at the bench.[8]
-
For purity assessment and accurate quantification: Use HPLC . It is the gold standard for determining the purity of the final product and for kinetic studies where precise conversion rates are needed.
-
For identifying unknown impurities or byproducts: Use GC-MS . The mass spectrum provides structural information that is invaluable for troubleshooting unexpected reaction outcomes.[7]
Q3: What indicates a "complete" reaction when using these techniques?
A complete reaction is indicated by the consumption of the limiting reactant.
-
On a TLC plate: The spot corresponding to the starting material (4-chloro-3-methyltoluene) should be completely absent in the reaction mixture lane.[8]
-
In an HPLC chromatogram: The peak corresponding to the starting material should integrate to less than your defined threshold (e.g., <1% of total peak area), and the product peak should be maximized.
-
In a GC-MS total ion chromatogram: The peak for the starting material should be absent, assuming it is volatile enough to be detected.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during reaction monitoring.
TLC-Specific Issues
Q4: My spots are streaking on the TLC plate. What is the cause and how can I fix it?
Streaking is typically caused by the high polarity of the product, this compound, which interacts very strongly with the silica gel stationary phase.
Causality: Carboxylic acids can engage in strong hydrogen bonding with the silica gel. Furthermore, if the sample is too concentrated, it can overload the stationary phase.
Solution:
-
Add Acid to the Mobile Phase: Incorporate a small amount (0.5-1%) of acetic or formic acid into your eluent. The acid protonates the carboxylate anion, reducing its polarity and interaction with the silica, resulting in more compact spots.
-
Dilute Your Sample: Ensure the aliquot taken from the reaction mixture is sufficiently diluted before spotting.
-
Optimize the Solvent System: If streaking persists, adjust the polarity. A common starting point is a mixture of a non-polar solvent (like Hexane or Toluene) and a polar solvent (like Ethyl Acetate). Gradually increase the proportion of the polar solvent.
Q5: I can't get good separation between my starting material and product spots. What should I do?
Poor separation means the mobile phase is not optimal for the polarity difference between your compounds. The starting material, 4-chloro-3-methyltoluene, is non-polar, while the product is very polar.
Causality: If the eluent is too polar, both spots will travel high up the plate with little separation (high Rf values). If it's too non-polar, the product spot will remain at the baseline (low Rf) while the starting material moves up.
Solution: You need a solvent system of intermediate polarity.
-
Start with a 4:1 Hexane:Ethyl Acetate mixture. This should show the starting material moving significantly off the baseline while the product stays near the origin.
-
Gradually increase polarity. Move to 3:1, 2:1, and 1:1 ratios of Hexane:Ethyl Acetate.
-
Add a stronger polar solvent if needed. If the product still doesn't move, try a system like 9:1 Dichloromethane:Methanol.
-
Remember to add a small amount of acid to the chosen system to prevent streaking of the acid product.
| Compound | Expected Rf in 2:1 Hexane:Ethyl Acetate + 1% Acetic Acid | Rationale |
| 4-chloro-3-methyltoluene (Starting Material) | ~0.7 - 0.8 | Low polarity, travels with the solvent front. |
| This compound (Product) | ~0.2 - 0.3 | High polarity, strong interaction with silica gel. |
| 4-chloro-3-methylbenzaldehyde (Intermediate) | ~0.4 - 0.5 | Intermediate polarity between the start and end materials. |
Q6: I see an unexpected third spot appearing between my starting material and product. What is it likely to be?
An intermediate spot often indicates an incomplete oxidation.
Causality: The oxidation of a methyl group to a carboxylic acid proceeds through an alcohol and then an aldehyde intermediate (4-chloro-3-methylbenzyl alcohol and 4-chloro-3-methylbenzaldehyde). The aldehyde is the most probable species to accumulate and be observed, as it is more stable than the alcohol under many oxidizing conditions.
Solution:
-
Confirm Identity: If possible, run a GC-MS analysis on the reaction mixture to confirm the mass of the intermediate.
-
Adjust Reaction Conditions: The presence of a stable intermediate suggests the reaction may be stalling. Consider increasing the reaction temperature, adding more oxidizing agent, or extending the reaction time to push the conversion to the final carboxylic acid product.
HPLC & GC-MS Issues
Q7: My carboxylic acid peak is broad or tailing in my reverse-phase HPLC analysis. How can I improve the peak shape?
Peak tailing for acidic compounds is a common issue in reverse-phase HPLC.
Causality: This is often caused by secondary interactions between the negatively charged carboxylate group and residual, un-capped silanol groups on the C18 stationary phase. This leads to inconsistent retention and a tailed peak shape.
Solution:
-
Acidify the Mobile Phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both your aqueous and organic mobile phases (e.g., water and acetonitrile).[3] The low pH ensures the carboxylic acid remains fully protonated (neutral), minimizing interactions with silanols and resulting in sharp, symmetrical peaks.
-
Check Column Health: A degraded column can also lead to poor peak shape. If acidifying the mobile phase doesn't help, consider flushing the column or replacing it.
Q8: My GC-MS analysis shows multiple peaks, and I suspect side reactions. What are the likely culprits?
Beyond incomplete oxidation, other side reactions can occur depending on your specific reagents.
Causality:
-
Over-oxidation: Harsh conditions could lead to degradation of the aromatic ring.
-
Dimerization/Polymerization: Under certain conditions, radical reactions can lead to polymeric materials.
-
Reactions with Solvent: The solvent (e.g., acetic acid) could potentially participate in side reactions.[9]
Solution:
-
Analyze the Mass Spectra: Carefully examine the mass spectrum of each unexpected peak. The molecular ion peak (M+) and fragmentation pattern are critical clues to the identity of the byproduct. Compare these spectra with databases like the NIST Mass Spectral Library.[5][10]
-
Review the Reaction Conditions: High temperatures or an excessive amount of a powerful oxidizing agent are common causes of side reactions.[9] Consider running the reaction under milder conditions to improve selectivity.
Section 3: Standard Operating Protocols
Protocol 1: Reaction Monitoring by TLC
This protocol provides a step-by-step guide for using TLC to monitor the reaction.[2]
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" for Starting Material, "CO" for Co-spot, and "RM" for Reaction Mixture.[2]
-
Sample Preparation:
-
Prepare a dilute solution of your starting material (4-chloro-3-methyltoluene) in a suitable solvent like ethyl acetate.
-
Carefully withdraw a small aliquot (a few drops) from your reaction vessel using a glass capillary or pipette. Dilute this aliquot in a vial with the same solvent.
-
-
Spotting:
-
Using a clean capillary tube, spot the diluted starting material onto the "SM" lane.
-
Spot the diluted reaction mixture onto the "RM" lane.
-
On the "CO" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[8]
-
-
Development: Place a small amount of the prepared mobile phase (e.g., 2:1 Hexane:Ethyl Acetate + 1% Acetic Acid) into a developing chamber. The solvent level must be below your baseline. Carefully place the TLC plate in the chamber and cover it.
-
Elution & Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately draw a pencil line to mark the solvent front. Allow the plate to dry completely.
-
Analysis: Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots. Circle the spots with a pencil. The reaction is complete when the SM spot is absent from the RM lane.
Protocol 2: Example HPLC Method
This method is a starting point and may require optimization for your specific instrument.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: The polar product (this compound) will elute earlier than the non-polar starting material (4-chloro-3-methyltoluene).
Section 4: Visualizations & Data
References
- PrepChem. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (2018). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound as a Building Block in Organic Synthesis.
- Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps.
- PrepChem. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid.
- Google Patents. (2003). US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives.
- SIELC Technologies. (2018). Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Supporting information. (n.d.).
- Organic Syntheses Procedure. (n.d.). pentachlorobenzoic acid.
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Fisher Scientific. (n.d.). This compound, 98%.
- Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C.
- ResearchGate. (2023). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- LookChem. (n.d.). This compound.
- NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST Chemistry WebBook.
- PrepChem. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- PubMed Central. (2022). Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases.
- Eurisotop. (n.d.). 4-CHLORO-3-METHYLPHENOL.
- ResearchGate. (2023). Selective Oxidation of p -Chlorotoluene Catalyzed by Co/Mn/Br in Acetic Acid−Water Medium.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]
Validation & Comparative
A-1. Validating the Structure of 4-Chloro-3-methylbenzoic acid using NMR Spectroscopy: A Comparative Guide
<
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For substituted aromatic compounds like 4-Chloro-3-methylbenzoic acid, a key intermediate in the synthesis of various bioactive molecules, even minor ambiguities in its structure can lead to significant deviations in downstream applications.[1] This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of this compound, supported by detailed experimental protocols and data interpretation.
The Imperative of Structural Validation
The isomeric possibilities for a disubstituted chloromethylbenzoic acid underscore the necessity for precise analytical methods. Positional isomers can exhibit vastly different chemical and biological properties. Therefore, relying on a single analytical technique can be misleading. A multi-faceted approach, with NMR at its core, provides the highest level of confidence in structural assignment.
NMR Spectroscopy: The Gold Standard for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3]
¹H NMR: Unraveling the Proton Framework
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each of the non-equivalent protons. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are key to the structural assignment.[3]
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum, generally between 9 and 12 ppm.[4] Its broadness is a result of hydrogen bonding and chemical exchange with residual water or other protic species in the solvent.[3]
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region, typically between 7 and 8 ppm.[5] Their precise chemical shifts and splitting patterns are dictated by the electronic effects of the chloro, methyl, and carboxylic acid substituents.[6] The electron-withdrawing nature of the carboxylic acid and chloro groups will deshield the ortho and para protons, shifting them downfield, while the electron-donating methyl group will shield its ortho and para protons, shifting them upfield.[6]
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm.[4]
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of 160-180 ppm.[4][7] This is a characteristic chemical shift for carboxylic acids and their derivatives.[8]
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will resonate in the aromatic region, generally between 125 and 150 ppm.[7] The chemical shifts of these carbons are influenced by the attached substituents. The carbon atoms directly bonded to the chloro, methyl, and carboxylic acid groups (ipso-carbons) will have distinct chemical shifts compared to the other aromatic carbons.[9][10]
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield aliphatic region of the spectrum, typically between 10 and 30 ppm.[7]
Experimental Protocol: Acquiring High-Quality NMR Data
A robust experimental protocol is critical for obtaining high-resolution NMR spectra that allow for unambiguous structural interpretation.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals that complicate spectral analysis.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzoic acid derivatives.[11] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[12]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.6 mL of solvent is typically sufficient for small molecules.[11][12] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[12]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.[13]
-
Filtration: To ensure a homogeneous solution and prevent interference with the instrument's shimming, filter the sample into a clean, high-quality 5 mm NMR tube using a pipette with a cotton or glass wool plug.[14]
Instrumental Parameters
Modern NMR spectrometers offer a suite of automated and manual parameter adjustments. For routine structural validation of small molecules, standard acquisition parameters are often sufficient. However, optimization may be required for dilute samples or for specific experiments.
Data Interpretation: Decoding the Spectra
The validation of the this compound structure hinges on the detailed analysis of the acquired NMR data.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |
| H-2 | ~7.9 | d | 1H | J(H2-H6) ≈ 2 Hz |
| H-5 | ~7.4 | d | 1H | J(H5-H6) ≈ 8 Hz |
| H-6 | ~7.8 | dd | 1H | J(H6-H5) ≈ 8 Hz, J(H6-H2) ≈ 2 Hz |
| -CH₃ | ~2.4 | s | 3H | - |
| -COOH | ~11-12 | br s | 1H | - |
Note: Predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.
The splitting pattern of the aromatic protons is particularly informative. The proton at position 2 (H-2), being meta to H-6, is expected to be a doublet with a small coupling constant (meta-coupling, ⁴J).[15] The proton at position 5 (H-5), being ortho to H-6, will be a doublet with a larger coupling constant (ortho-coupling, ³J).[16] The proton at position 6 (H-6) will be a doublet of doublets due to coupling with both H-2 and H-5.[16]
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170 |
| C-1 | ~130 |
| C-2 | ~132 |
| C-3 | ~138 |
| C-4 | ~135 |
| C-5 | ~128 |
| C-6 | ~131 |
| -CH₃ | ~20 |
Note: Predicted chemical shifts are estimates and can be influenced by the solvent.
The presence of eight distinct signals in the ¹³C NMR spectrum would confirm the proposed structure, which has eight unique carbon atoms.
Visualizing the Structure and Proton Relationships
Caption: Molecular structure of this compound.
Caption: J-coupling relationships between aromatic protons.
Comparison with Alternative Analytical Techniques
While NMR is paramount for definitive structural elucidation, other techniques provide valuable, albeit less detailed, information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount required. | Does not differentiate between isomers, provides limited structural connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -COOH, C=O, C-Cl). | Fast, non-destructive, provides information on bonding. | Provides limited information on the overall molecular structure and connectivity, not suitable for isomer differentiation. |
| Elemental Analysis | Elemental composition (%C, %H, %O, %Cl). | Confirms the empirical and molecular formula. | Does not provide any information about the molecular structure or isomerism. |
As the table illustrates, while techniques like Mass Spectrometry and IR Spectroscopy can confirm the presence of the correct molecular formula and functional groups, they fall short in distinguishing between the various possible isomers of chloromethylbenzoic acid. NMR spectroscopy, with its ability to probe the precise chemical environment of each proton and carbon, is the only technique that can definitively confirm the 4-chloro-3-methyl substitution pattern.
Conclusion
The structural validation of synthesized compounds is a non-negotiable aspect of chemical and pharmaceutical research. For this compound, a combination of analytical techniques is prudent, but NMR spectroscopy remains the indispensable tool for unambiguous isomer determination. The detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, integration, and coupling patterns, provides a comprehensive and definitive structural fingerprint of the molecule. This guide underscores the rationale behind experimental choices in NMR spectroscopy and provides a framework for the confident structural elucidation of substituted aromatic compounds.
References
- Taylor & Francis Online. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
- Oregon State University. (n.d.). ¹H NMR Chemical Shift.
- YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
- Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?.
- University of Regensburg. (n.d.). H NMR Spectroscopy.
- PubMed. (n.d.). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study.
- JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.
- PubChem. (n.d.). This compound.
- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- University of Ottawa. (n.d.). NMR Sample Preparation.
- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
- Organic Chemistry Data. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling.
- LookChem. (n.d.). This compound.
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
- Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/molecule_isomers/C13NMRsp benzoic_acid.htm]([Link] benzoic_acid.htm)
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubMed. (2023, April). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [https://www.docbrown.info/page06/molecule_isomers/H1NMRsp benzoic_acid.htm]([Link] benzoic_acid.htm)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sites.bu.edu [sites.bu.edu]
- 15. acdlabs.com [acdlabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
The Principles of IR Characterization for Aromatic Carboxylic Acids
An In-Depth Guide to the Infrared Spectroscopic Characterization of 4-Chloro-3-methylbenzoic Acid: A Comparative Analysis
As researchers and professionals in drug development, the unambiguous characterization of molecular structure is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the rapid and reliable identification of functional groups, providing a molecular fingerprint that is invaluable for synthesis confirmation, quality control, and reaction monitoring. This guide provides an in-depth analysis of the IR spectrum of this compound, framed within a comparative context to elucidate the subtle yet significant effects of aromatic substitution on vibrational frequencies.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it resides in. For an aromatic carboxylic acid like this compound, we anticipate several key vibrational modes that define its IR spectrum.
The carboxylic acid group is particularly distinctive. Due to strong intermolecular hydrogen bonding, which forms a centrosymmetric dimer, the hydroxyl (O-H) stretching vibration appears as an exceptionally broad and characteristic band, typically spanning from 3300 to 2500 cm⁻¹.[1][2] This broadness is a direct result of the hydrogen-bonded network. The carbonyl (C=O) stretch is another prominent feature, appearing as a strong, sharp peak. Its position is sensitive to the electronic environment; conjugation with the aromatic ring typically lowers its frequency to the 1710-1680 cm⁻¹ range.[1]
Experimental Workflow: From Sample to Spectrum
A reliable spectrum is contingent on meticulous sample preparation. The following workflow outlines the critical steps for acquiring a high-quality IR spectrum using the KBr pellet method, a self-validating protocol that ensures data integrity. An alternative, modern approach using Attenuated Total Reflectance (ATR) is also discussed.
Caption: Workflow for IR spectral analysis using the KBr pellet method.
Detailed Experimental Protocol: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a traditional and highly effective technique for analyzing solid samples.[3] The principle relies on mixing a small amount of the solid sample with pure, dry KBr powder and compressing it under high pressure to form a thin, transparent disc that is ideal for transmission IR spectroscopy.[4][5]
Materials and Equipment:
-
This compound
-
Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried in an oven and stored in a desiccator.[6]
-
Agate mortar and pestle
-
Pellet die set
-
Hydraulic press
-
FTIR Spectrometer
Procedure:
-
Drying: Gently heat the die set and mortar/pestle under a heat lamp or in a low-temperature oven to drive off adsorbed moisture. Allow them to cool to room temperature in a desiccator.[4] KBr is hygroscopic, and any absorbed water will show strong absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure the sample's spectrum.[4][6]
-
Grinding: Place 1-2 mg of this compound into the agate mortar and grind it into the finest powder possible. This step is crucial for minimizing light scattering and achieving a high-quality spectrum.[3]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the ground sample to ensure a uniform dispersion of the analyte within the KBr matrix.[3]
-
Pressing: Assemble the pellet die and transfer the mixture into it. Place the die into the hydraulic press and gradually apply pressure of 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to fuse into a solid, transparent disc.[4][5]
-
Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum first, then the sample spectrum.
Alternative Protocol: Attenuated Total Reflectance (ATR)
ATR-FTIR is a more modern technique that requires minimal to no sample preparation.[7] The solid sample is simply placed onto an ATR crystal (like diamond or germanium) and pressure is applied to ensure good contact.[8] An infrared beam is passed through the crystal, where it undergoes total internal reflection at the crystal-sample interface. At each reflection, an "evanescent wave" penetrates a few micrometers into the sample, allowing for the absorption spectrum of the surface layer to be measured.[8][9] This method is fast, non-destructive, and excellent for routine analysis.[7]
Spectral Interpretation: this compound
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
Caption: Key vibrational modes for this compound.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3300 - 2500 | Broad, Strong | O-H stretch from hydrogen-bonded carboxylic acid dimer |
| ~3070 | Medium-Weak | Aromatic C-H stretch |
| ~2950 | Medium-Weak | Methyl (CH₃) C-H stretch |
| ~1690 | Strong, Sharp | C=O (carbonyl) stretch, conjugated with the aromatic ring |
| ~1605, ~1470 | Medium | Aromatic C=C ring stretches |
| ~1420 | Medium | In-plane O-H bend coupled with C-O stretch |
| ~1290 | Strong | C-O stretch coupled with in-plane O-H bend |
| ~920 | Broad, Medium | Out-of-plane O-H bend |
| ~820 | Strong | C-H out-of-plane bend (related to substitution pattern) |
| ~750 | Medium | C-Cl stretch |
(Note: Exact peak positions can vary slightly based on the sampling method and physical state of the sample. Data synthesized from typical values for substituted benzoic acids).[10][11]
Comparative Analysis: The Influence of Substituents
To fully appreciate the spectrum of this compound, it is instructive to compare it with its parent molecule, benzoic acid, and its singly-substituted analogues. This comparison highlights how different functional groups electronically influence the vibrational frequencies of neighboring bonds.
Table 2: Comparison of Key IR Peaks for Benzoic Acid and its Derivatives (cm⁻¹)
| Vibrational Mode | Benzoic Acid | 3-Methylbenzoic Acid | 4-Chlorobenzoic Acid | This compound |
| O-H Stretch | 3300-2500 (Broad)[12] | 3300-2500 (Broad)[13] | 3300-2500 (Broad)[14] | 3300-2500 (Broad) |
| C=O Stretch | ~1685[1] | ~1688[13] | ~1680[14] | ~1690 |
| C-O Stretch | ~1292[1] | ~1295[13] | ~1300[14] | ~1290 |
| C-Cl Stretch | N/A | N/A | ~760[15] | ~750 |
Analysis of Trends:
-
O-H and C-O Stretching: The characteristic broad O-H stretch and the strong C-O stretching bands are consistently present across all four compounds, confirming the presence of the carboxylic acid dimer structure.[1] Their positions are relatively insensitive to the substitution on the ring.
-
C=O Carbonyl Stretch: This peak provides the most insight.
-
In benzoic acid , the carbonyl frequency is at ~1685 cm⁻¹ due to conjugation with the phenyl ring.[1]
-
3-Methylbenzoic acid shows a very similar C=O frequency. The methyl group at the meta-position is weakly electron-donating via induction but has a minimal effect on the resonance conjugation with the carbonyl group.
-
4-Chlorobenzoic acid exhibits a slightly lower C=O frequency (~1680 cm⁻¹). The chlorine atom is electron-withdrawing by induction but can donate electron density through resonance from its para position. This complex interplay slightly alters the bond order of the carbonyl group.
-
In This compound , the combined inductive effects of the chloro and methyl groups result in a C=O stretch that remains in the expected conjugated region, with its exact position reflecting the net electronic influence of both substituents.
-
Conclusion
The IR spectrum provides a definitive and data-rich method for the characterization of this compound. The presence of the hallmark broad O-H stretch, a strong conjugated C=O stretch around 1690 cm⁻¹, and absorptions corresponding to C-Cl and methyl C-H bonds collectively confirm its molecular identity. By comparing its spectrum to those of benzoic acid, 4-chlorobenzoic acid, and 3-methylbenzoic acid, we can observe the subtle electronic effects of ring substituents on key vibrational frequencies. This comparative approach, grounded in a robust experimental protocol, exemplifies the power of IR spectroscopy as a primary tool for structural elucidation in scientific research and development.
References
- Olori, A., Di Pietro, P. and Campopiano, A. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Academic Research.
- ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press.
- Shimadzu. KBr Pellet Method.
- Specac. Making KBr Pellets for FTIR: Step by Step Guide. Specac Ltd.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Doc Brown's Chemistry. infrared spectrum of benzoic acid. Doc Brown's Chemistry.
- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies.
- AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. AZoM.com.
- Specac.
- NIST. 4-Chlorobenzoic acid, 4-tolyl ester. NIST Chemistry WebBook.
- PubChem. 4-Chlorobenzoic Acid.
- Hayashi, S., & Kimura, N.
- ResearchGate. ATR-FTIR spectra of solid samples after filtration.
- ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Slideshare.
- ChemicalBook. 4-Chlorobenzoic acid(74-11-3) IR Spectrum. ChemicalBook.
- ChemicalBook. This compound(7697-29-2)IR1. ChemicalBook.
- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments.
- SpectraBase. 4-Chlorobenzoic acid - Optional[FTIR] - Spectrum. SpectraBase.
- SpectraBase. This compound. SpectraBase.
- SpectraBase. 4-Chlorobenzoic acid - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
- PubChem. This compound.
- NIST. Benzoic acid, 3-methyl-. NIST Chemistry WebBook.
- PubChem. 3-Methylbenzoic acid.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. shimadzu.com [shimadzu.com]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. azom.com [azom.com]
- 7. edinst.com [edinst.com]
- 8. agilent.com [agilent.com]
- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 10. This compound(7697-29-2) IR Spectrum [m.chemicalbook.com]
- 11. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Chlorobenzoic acid(74-11-3) IR Spectrum [chemicalbook.com]
A Comparative Guide to the Synthesis of 4-Chloro-3-methylbenzoic Acid for Advanced Research Applications
Introduction: The Strategic Importance of 4-Chloro-3-methylbenzoic Acid
This compound is a pivotal intermediate in the landscape of modern organic synthesis.[1] Its substituted benzene ring, featuring a carboxylic acid, a chloro group, and a methyl group, offers a versatile scaffold for the construction of complex molecular architectures. This compound is not merely a laboratory curiosity; it is a critical building block in the development of high-value molecules, including pharmaceuticals and advanced agrochemicals.[2] Its applications range from the synthesis of anti-inflammatory and analgesic drugs to the creation of novel herbicides and fungicides.[2] The strategic placement of its functional groups allows for selective transformations, making it an indispensable tool for medicinal chemists and materials scientists.[2] Given its significance, a thorough understanding of its synthetic pathways is essential for researchers aiming to optimize production, improve purity, and ensure scalability.
This guide provides a comparative analysis of the most relevant and practical synthesis routes for this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and weaknesses to empower researchers in making informed strategic decisions for their specific applications.
Route 1: Oxidation of 4-Chloro-3-methyltoluene
This is arguably the most direct and industrially favored approach, proceeding from the readily available starting material, 4-chloro-3-methyltoluene. The core of this transformation is the oxidation of the benzylic methyl group to a carboxylic acid.
Mechanistic Rationale
The oxidation of an alkylbenzene side-chain typically involves a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid. The reaction proceeds through a radical mechanism, where the benzylic hydrogen is abstracted, leading to the formation of a stable benzyl radical. This intermediate is then progressively oxidized to an alcohol, aldehyde, and finally the carboxylic acid. The aromatic ring itself is resistant to oxidation under these conditions, making this a selective and high-yielding transformation. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation or side reactions.
Experimental Protocol: Potassium Permanganate Oxidation
-
Setup: To a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-chloro-3-methyltoluene (1 mol) and 500 mL of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Through the dropping funnel, add a solution of potassium permanganate (KMnO₄) (2.5 mol) in 1 L of water portion-wise over 4-6 hours. The purple color of the permanganate will disappear as the reaction proceeds. Maintain reflux for an additional 2 hours after the addition is complete to ensure full conversion.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water (2 x 100 mL).
-
Acidification: Combine the filtrate and washings and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation & Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield the pure product.
Analysis
-
Advantages: High yield, relatively low-cost starting materials, and straightforward procedure. This method is highly scalable.
-
Disadvantages: The use of stoichiometric amounts of KMnO₄ generates a large amount of MnO₂ waste, posing environmental and disposal challenges.[3] The reaction can be highly exothermic and requires careful control of the addition rate. Incomplete oxidation can lead to the corresponding chlorobenzaldehyde as a byproduct.[3]
Route 2: Grignard Carboxylation
This classic organometallic approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with carbon dioxide to form a carboxylate salt, which is then protonated.
Mechanistic Rationale
The synthesis begins with the formation of an organomagnesium halide (Grignard reagent) from an aryl halide (e.g., 4-bromo-1-chloro-2-methylbenzene) and magnesium metal in an anhydrous ether solvent. This reagent essentially acts as a carbanion source. The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) to create a new carbon-carbon bond, forming a magnesium carboxylate salt.[4] A subsequent acidic work-up protonates the salt to yield the final carboxylic acid.[5] The primary challenge is the absolute requirement for anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent.
Experimental Protocol: Grignard Reaction with Dry Ice
-
Setup: All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere. Equip a three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a solution of 4-bromo-1-chloro-2-methylbenzene (1 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. A small crystal of iodine may be needed to initiate the reaction. The reaction is exothermic and should be controlled with a water bath.
-
Carboxylation: Once the Grignard reagent has formed (indicated by the consumption of magnesium and a change in color), cool the flask in a dry ice/acetone bath. Cautiously add crushed dry ice (solid CO₂) (an excess, ~3-4 equivalents) to the reaction mixture.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature. Slowly quench the reaction by adding 1 M aqueous HCl. This will protonate the carboxylate and dissolve any unreacted magnesium.
-
Isolation & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization.
Analysis
-
Advantages: A powerful and versatile method for forming C-C bonds. It offers a clear and well-understood pathway to the product.
-
Disadvantages: Extremely sensitive to moisture and air, requiring specialized techniques and anhydrous solvents. A potential side reaction is the formation of a biphenyl byproduct through a coupling reaction. The starting aryl bromide can be more expensive than the corresponding toluene derivative.
Route 3: Sandmeyer Reaction Pathway
The Sandmeyer reaction provides an alternative route, typically starting from an aromatic amine. This pathway is particularly useful when the required amine is more accessible or cheaper than the corresponding toluene or halide. The synthesis can proceed in two ways: by introducing the chloro group onto an aminomethylbenzoic acid or by introducing the carboxyl group (via a nitrile) onto a chloro-methylaniline.
Mechanistic Rationale
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[6][7] It begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt.[8] This diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) salt (e.g., CuCl or CuCN), a single-electron transfer from the copper(I) to the diazonium salt occurs, generating an aryl radical and N₂ gas.[9] This aryl radical then reacts with the halide or cyanide from the copper salt to form the final product. If a nitrile is formed, it must be subsequently hydrolyzed to the carboxylic acid.
Experimental Protocol: From 4-Amino-3-methylbenzoic Acid
-
Diazotization: Dissolve 4-amino-3-methylbenzoic acid (1 equivalent) in an aqueous solution of HCl at 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in concentrated HCl. Cool this solution to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Heat the mixture on a steam bath for 30 minutes to ensure the reaction is complete.
-
Isolation & Purification: Cool the mixture and collect the precipitated crude product by filtration. Wash thoroughly with water. Purify the product by recrystallization from an appropriate solvent system.
Analysis
-
Advantages: High functional group tolerance on the aromatic ring. It is a reliable and well-established reaction.[7]
-
Disadvantages: Involves the generation of potentially unstable diazonium salts, which can be explosive if allowed to dry, requiring strict temperature control. Side reactions, such as replacement of the diazonium group with -OH or -H, can occur, reducing the yield.[3] The use of copper salts and acidic conditions adds to the waste stream.
Comparative Summary of Synthesis Routes
| Feature | Route 1: Oxidation | Route 2: Grignard Carboxylation | Route 3: Sandmeyer Reaction |
| Starting Material | 4-Chloro-3-methyltoluene | 4-Bromo-1-chloro-2-methylbenzene | 4-Amino-3-methylbenzoic Acid |
| Key Reagents | KMnO₄ or other strong oxidants | Mg, Dry Ice (CO₂) | NaNO₂, HCl, CuCl |
| Typical Yield | High (often >80%) | Good to High (60-85%) | Moderate to Good (50-75%) |
| Scalability | Excellent | Good, but requires specialized equipment | Good |
| Key Challenge | Waste management (MnO₂) | Strict anhydrous conditions | Handling of unstable diazonium salts |
| Cost-Effectiveness | Generally most cost-effective | Moderate (depends on halide cost) | Moderate |
| Environmental Impact | High (heavy metal waste) | Moderate (solvent use) | Moderate (copper and acid waste) |
Visualization of Synthetic Workflows
Workflow for Route 1: Oxidation
Caption: Oxidation of 4-Chloro-3-methyltoluene.
Workflow for Route 2: Grignard Carboxylation
Caption: Synthesis via the Sandmeyer Reaction.
Conclusion and Recommendations
The choice of synthesis route for this compound is dictated by the specific needs of the laboratory or production facility, balancing factors of scale, cost, available equipment, and environmental considerations.
-
For large-scale industrial production , the oxidation of 4-chloro-3-methyltoluene remains the most economically viable method, despite its significant waste stream.
-
For laboratory-scale synthesis requiring high purity and flexibility , the Grignard carboxylation route is an excellent choice, provided the laboratory is equipped to handle strictly anhydrous reactions.
-
The Sandmeyer reaction offers a valuable alternative, particularly when the precursor amine is readily available or when other functional groups on the ring need to be preserved that might not survive the harsh conditions of oxidation or the basicity of a Grignard reagent.
Each method presents a unique set of challenges and benefits. By understanding the causality behind the experimental choices and the inherent trade-offs of each pathway, researchers can confidently select and optimize the synthesis that best aligns with their scientific and logistical goals.
References
- Wikipedia. Sandmeyer reaction. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of this compound as a Building Block in Organic Synthesis. [Link]
- L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction. [Link]
- Grignard Reaction. Chem 355 Jasperse. [Link]
- Master Organic Chemistry. (2018-12-03).
- Wikipedia. 4-Chlorobenzoic acid. [Link]
- Scribd. (2024-04-17). Grignard Reaction: Synthesis of Benzoic Acid. [Link]
- CORE. Cu-catalysed carboxylation of aryl boronic acids with CO2. [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
- University of Sydney. organic synthesis: benzoic acid via a grignard reaction. [Link]
- University of Sydney.
- LookChem. This compound. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
A Researcher's Guide to Differentiating 4-Chloro-3-methylbenzoic Acid and 3-Chloro-4-methylbenzoic Acid
An In-depth Comparison of Physicochemical Properties and Spectroscopic Signatures
In the realm of organic synthesis and pharmaceutical development, the precise identification of constitutional isomers is paramount. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a detailed comparison of two such isomers: 4-Chloro-3-methylbenzoic acid and 3-Chloro-4-methylbenzoic acid. We will delve into their distinct physicochemical properties and provide robust, field-proven experimental protocols for their unambiguous differentiation, tailored for researchers, scientists, and drug development professionals.
Structural Overview and Physicochemical Comparison
At first glance, this compound (Isomer A) and 3-Chloro-4-methylbenzoic acid (Isomer B) are structurally similar, sharing the same molecular formula (C₈H₇ClO₂) and molecular weight (170.59 g/mol ).[1][2] However, the swapped positions of the chloro and methyl groups on the benzoic acid framework lead to measurable differences in their physical properties. These distinctions, particularly in melting points, are the first line of evidence in distinguishing a sample of one from the other.
-
This compound (Isomer A): The chloro group is positioned para to the carboxylic acid, while the methyl group is meta.
-
3-Chloro-4-methylbenzoic acid (Isomer B): The chloro group is meta to the carboxylic acid, while the methyl group is para.
A summary of their key physicochemical properties is presented below:
| Property | This compound (Isomer A) | 3-Chloro-4-methylbenzoic acid (Isomer B) | Rationale for Difference |
| CAS Number | 7697-29-2[3] | 5162-82-3[4] | Unique registry numbers for distinct compounds. |
| Melting Point | 212-220 °C[1][5] | 198-208 °C[2][4][6] | Differences in crystal lattice energy due to varied intermolecular interactions influenced by substituent positions. |
| Boiling Point | 299 °C (at 760 mmHg)[3] | 105-107 °C (at 6.5 Torr)[4][6] | Note: Data reported at different pressures are not directly comparable but show distinct thermal behavior. |
| pKa (Predicted) | 4.04 ± 0.10[3] | 4.00 ± 0.10[4] | The electronic effects (inductive vs. resonance) of the substituents relative to the carboxylic acid group slightly alter acidity. The differences are subtle and may not be sufficient for definitive identification. |
| Appearance | White to light yellow crystalline powder.[1][3] | White to off-white crystalline powder.[2][4] | Minor variations in crystal structure and purity can affect color. |
| Solubility | No specific data found. | Sparingly soluble in DMSO, slightly soluble in Methanol.[4][6] | Polarity differences stemming from substituent placement affect interactions with solvents. |
Expert Insight: The most significant and readily verifiable physical difference is the melting point. A carefully executed melting point determination can provide a strong preliminary identification. The approximately 10-15°C higher melting point of this compound is a consistent and reliable differentiator.[1][6]
Spectroscopic Differentiation: A Definitive Analysis
While physical properties offer valuable clues, spectroscopic analysis provides definitive structural confirmation. The electronic environments of the protons and carbon atoms are unique in each isomer, leading to distinct signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: Unmasking the Aromatic Region
The key to distinguishing these isomers via ¹H NMR lies in the splitting patterns (multiplicities) of the aromatic protons. The substitution pattern on the benzene ring dictates the coupling relationships between adjacent protons.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Acquire a standard proton spectrum.
-
Data Analysis & Interpretation:
-
Identify the methyl peak: Look for a sharp singlet integrating to 3 protons, typically in the 2.3-2.5 ppm range.
-
Identify the carboxylic acid proton: This will be a broad singlet at a high chemical shift (>10 ppm), which may exchange with trace water in the solvent.
-
Focus on the aromatic region (7.0-8.5 ppm):
-
For this compound (Isomer A): Expect to see three distinct signals. The proton at C2 will likely appear as a doublet. The proton at C5 will be a doublet of doublets, and the proton at C6 will be another doublet. The coupling constants will be characteristic of ortho and meta relationships.
-
For 3-Chloro-4-methylbenzoic acid (Isomer B): The pattern will be different. The proton at C2 will be a narrow doublet or singlet. The proton at C5 will be a doublet, and the proton at C6 will also be a doublet, coupled to H-5. The simplicity of the pattern for H-2 is a key indicator.
-
-
Trustworthiness Check: The integration of the aromatic region should sum to three protons relative to the methyl group's three protons. The observed splitting patterns must be consistent with the predicted coupling based on the isomeric structures.
Infrared (IR) Spectroscopy: Fingerprinting the Molecule
IR spectroscopy provides a "molecular fingerprint" by probing the vibrational frequencies of chemical bonds. While many peaks will be similar (e.g., the O-H stretch of the carboxylic acid and the C=O stretch), the substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations in the fingerprint region (typically 600-900 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis & Interpretation:
-
Confirm the presence of a very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp, strong C=O stretch around 1680-1710 cm⁻¹, characteristic of a carboxylic acid dimer.
-
Examine the 600-900 cm⁻¹ region: The out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern. Compare the obtained spectrum to reference spectra for each isomer.[7][8] The number and exact positions of the peaks in this region will be unique to each structure. For example, 1,2,4-trisubstituted rings (Isomer A) and 1,2,5-trisubstituted rings (Isomer B, considering the COOH at C1) have characteristic absorption patterns.
-
Applications in Research and Development
Both this compound and 3-Chloro-4-methylbenzoic acid serve as important intermediates in the synthesis of more complex molecules.[1][2] Their utility is found in several areas:
-
Pharmaceutical Development: They are used as building blocks in the synthesis of anti-inflammatory and analgesic drugs.[1][2] this compound, for instance, is a reactant in preparing analogs of tipifarnib, a farnesyltransferase inhibitor investigated for cancer therapy.[3][9]
-
Agrochemicals: These compounds are precursors in the formulation of herbicides and fungicides, contributing to crop protection.[1][2]
-
Material Science: They can be employed in the synthesis of specialty polymers and liquid crystals.[1][2]
The choice of isomer is critical, as the final structure of the target molecule, and thus its biological activity or material property, is directly dependent on the initial substitution pattern of the benzoic acid derivative.
Conclusion
References
- 3-Chloro-4-methylbenzoic acid - ChemBK. (n.d.).
- This compound - LookChem. (n.d.).
- This compound (CAS 7697-29-2) – Thermophysical Properties - Chemcasts. (n.d.).
- 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem. (n.d.).
- This compound | C8H7ClO2 | CID 282989 - PubChem. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. 3-Chloro-4-methylbenzoic acid CAS#: 5162-82-3 [amp.chemicalbook.com]
- 7. This compound(7697-29-2) IR Spectrum [chemicalbook.com]
- 8. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 7697-29-2 [chemicalbook.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Chloro-3-methylbenzoic Acid
For researchers, scientists, and drug development professionals engaged in the development of assays for small molecules, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth technical comparison and experimental framework for conducting cross-reactivity studies on 4-Chloro-3-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices to ensure robust and reliable data.
The Imperative of Specificity: Why Cross-Reactivity Matters
This compound is a small molecule, or hapten, which on its own is generally not immunogenic.[3] To develop an immunoassay for its detection, it must be conjugated to a larger carrier protein to elicit an antibody response. The resulting antibodies should ideally bind exclusively to this compound. However, due to the shared structural motifs with other molecules, these antibodies may also bind to related compounds, a phenomenon known as cross-reactivity.[4]
Understanding cross-reactivity is critical as it can lead to false-positive results, over-estimation of the analyte concentration, and ultimately, compromise the validity of a study.[4] This is particularly crucial in drug metabolism studies, environmental monitoring, or quality control where structurally similar metabolites, precursors, or contaminants may be present. This guide will focus on a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common and effective format for the quantitative analysis of small molecules.[5][6][7][8]
Identifying Potential Cross-Reactants: A Structure-Activity Approach
The first step in a cross-reactivity study is to identify potential cross-reactants based on structural similarity to the target analyte, this compound. The core structure is a benzoic acid ring with chloro and methyl substitutions. Therefore, logical compounds to investigate would include analogs with variations in these substitutions.
Table 1: Selection of Potential Cross-Reactants for this compound
| Compound Name | Structure | Rationale for Inclusion |
| Target Analyte: this compound | ![]() | The primary analyte of interest. |
| Analog 1: 4-Chlorobenzoic acid | ![]() | Lacks the methyl group at position 3.[9] |
| Analog 2: 3-Methylbenzoic acid (m-Toluic acid) | ![]() | Lacks the chloro group at position 4. |
| Analog 3: 4-Chloro-3-ethylbenzoic acid | ![]() | Substitution of the methyl with an ethyl group.[10] |
| Analog 4: 3,4-Dichlorobenzoic acid | ![]() | Substitution of the methyl group with a second chloro group. |
| Analog 5: Benzoic acid | ![]() | The parent compound, lacking both chloro and methyl groups. |
Experimental Design: The Competitive Indirect ELISA
For the detection of a small molecule like this compound, a competitive ELISA is the method of choice.[5][7][11] In this format, the analyte in the sample competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Workflow for Competitive ELISA
The following diagram illustrates the workflow for the competitive ELISA to assess cross-reactivity.
Caption: Workflow of the competitive indirect ELISA for cross-reactivity assessment.
Detailed Experimental Protocol
This protocol is a self-validating system, with built-in controls and steps to ensure data integrity.
Materials:
-
96-well microtiter plates
-
Coating antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA)
-
Primary antibody specific for this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the this compound-protein conjugate to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer.[12][13]
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Causality: This step immobilizes the target antigen on the plate surface, providing a binding site for the primary antibody.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Causality: Washing removes any unbound antigen, reducing background signal.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.[12]
-
Incubate for 1-2 hours at room temperature.
-
Causality: The blocking buffer, typically containing an inert protein like BSA, covers any remaining protein-binding sites on the plastic surface of the wells. This prevents non-specific binding of the primary and secondary antibodies, which is a major source of background noise.
-
-
Washing:
-
Aspirate the blocking buffer and wash the plate three times as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (this compound) to create a standard curve.
-
Prepare serial dilutions of each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody at its optimal dilution for 1 hour at room temperature.[13]
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Causality: This is the core of the competitive assay. The free analyte (either the standard or the cross-reactant) competes with the immobilized antigen for the binding sites of the primary antibody. Higher concentrations of free analyte will result in fewer antibodies binding to the plate.
-
-
Washing:
-
Aspirate the solutions and wash the plate three times.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted to its optimal concentration in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Causality: The secondary antibody binds to the primary antibody that is captured on the plate. The enzyme conjugate will later be used for signal generation.
-
-
Washing:
-
Aspirate the secondary antibody solution and wash the plate five times. A more stringent wash at this stage is crucial to minimize background.
-
-
Substrate Addition and Signal Development:
-
Add 100 µL of the substrate solution to each well.[13]
-
Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes), or until a sufficient color change is observed.
-
Causality: The enzyme on the secondary antibody catalyzes a reaction with the substrate, producing a measurable signal (e.g., color change).
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well. This will stop the enzymatic reaction and stabilize the color.[13]
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
The data from the ELISA is used to generate dose-response curves for the target analyte and each potential cross-reactant. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.
Cross-reactivity is then calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of the test compound) x 100
Table 2: Hypothetical Cross-Reactivity Data for an Anti-4-Chloro-3-methylbenzoic Acid Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| This compound | 15 | 100 | High affinity for the target analyte. |
| 4-Chlorobenzoic acid | 150 | 10 | Moderate cross-reactivity. The methyl group contributes significantly to binding. |
| 3-Methylbenzoic acid | 300 | 5 | Low cross-reactivity. The chloro group is a key recognition feature. |
| 4-Chloro-3-ethylbenzoic acid | 45 | 33.3 | High cross-reactivity. The antibody tolerates a larger alkyl group at position 3. |
| 3,4-Dichlorobenzoic acid | 1,200 | 1.25 | Very low cross-reactivity. The electronic and steric properties of a second chloro group are not favorable for binding. |
| Benzoic acid | > 10,000 | < 0.15 | Negligible cross-reactivity. Both substitutions are crucial for antibody recognition. |
Mitigating Matrix Effects
It is crucial to consider the "matrix effect," where components in a complex sample (e.g., serum, plasma, soil extract) can interfere with the antibody-antigen binding, leading to inaccurate results.[14][15][16][17][18] To account for this, validation should include spiking the analyte and potential cross-reactants into a representative sample matrix and assessing recovery.[15] Sample dilution is a common strategy to minimize matrix effects.[15][17]
Conclusion
A thorough cross-reactivity assessment is a non-negotiable step in the validation of any immunoassay for this compound. By employing a systematic approach to selecting potential cross-reactants and utilizing a robust competitive ELISA protocol, researchers can generate reliable data on the specificity of their assay. The insights gained from such studies are fundamental to ensuring the accuracy and integrity of research in drug development, environmental science, and beyond.
References
- Journal of the American Chemical Society. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
- PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
- National Institutes of Health (NIH). (n.d.). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. [Link]
- ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
- Taylor & Francis Online. (n.d.). Development of immunoassays for multi-residue detection of small molecule compounds. [Link]
- Precision For Medicine. (n.d.). Tissue Cross-Reactivity Studies. [Link]
- OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
- National Institutes of Health (NIH). (n.d.). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. [Link]
- ResearchGate. (n.d.).
- Precision For Medicine. (n.d.). GLP Tissue Cross Reactivity Testing. [Link]
- ResearchGate. (n.d.). (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. [Link]
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
- Bio-Connect. (2024). Managing Matrix Interference in Immunoassays: Tips and Solutions. [Link]
- Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. [Link]
- Microbe Notes. (2010).
- Oxford Academic. (n.d.). Rational hapten design and establishment of broad-spectrum indirect competitive enzyme-linked immunosorbent assay for benzimidazoles monitoring in milk. [Link]
- National Institutes of Health (NIH). (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. [Link]
- LookChem. (n.d.). This compound. [Link]
- PubMed. (n.d.). Matrix effects in clinical immunoassays and the effect of preheating and cooling analytical samples. [Link]
- Taylor & Francis Online. (2014).
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Element Lab Solutions. (n.d.).
- RSC Publishing. (n.d.). Analytical Methods. [Link]
- The Good Scents Company. (n.d.). 4-chlorobenzoic acid. [Link]
- PubChem. (n.d.). 4-Chloro-3-ethylbenzoic acid. [Link]
- Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]
- PubChemLite. (n.d.). This compound (C8H7ClO2). [Link]
- CellMosaic. (n.d.). Services - Routine Synthesis. [Link]
- National Institutes of Health (NIH). (n.d.). Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon-γ. [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- CellMosaic. (n.d.). Routine Synthesis - Peptide and Protein. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 7697-29-2 [chemicalbook.com]
- 3. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. 4-chlorobenzoic acid, 74-11-3 [thegoodscentscompany.com]
- 10. 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 16. Matrix effects in clinical immunoassays and the effect of preheating and cooling analytical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 4-Chloro-3-methylbenzoic Acid in Plant Hormone Signaling Assays
This guide provides an in-depth technical comparison of 4-Chloro-3-methylbenzoic acid's performance within a key plant biology assay system. Designed for researchers in agrochemistry, plant science, and developmental biology, this document moves beyond simple product description to offer a framework for evaluating substituted benzoic acids as potential modulators of critical plant signaling pathways. We will explore the causality behind experimental design and present data in the context of a well-established alternative, providing a robust protocol for independent verification.
Introduction: Beyond Synthesis, a Role in Biological Systems?
This compound is a substituted aromatic carboxylic acid. While widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its intrinsic biological activity is less characterized[1][2]. Its structure, a benzoic acid core with halogen and methyl substitutions, places it in a chemical class known for interacting with biological systems.
One of the most fundamental processes in plant development is the directional flow of the hormone auxin (indole-3-acetic acid, IAA), a process known as polar auxin transport (PAT)[3][4]. This transport is crucial for virtually all aspects of the plant life cycle, including root formation, stem elongation, and fruit development[4][5]. Benzoic acid derivatives have been identified as potent inhibitors of this process, making them valuable research tools and potential herbicides[6][7]. This guide will, therefore, evaluate the performance of this compound in an auxin transport inhibition assay, comparing it directly with a canonical inhibitor, 2,3,5-triiodobenzoic acid (TIBA).
The Target Pathway: Polar Auxin Transport (PAT)
To understand the assay, one must first understand the target. PAT is a unique, cell-to-cell process that facilitates the directional movement of auxin from the shoot apex to the root tip. This process is not simple diffusion; it relies on the specific subcellular localization of protein carriers, particularly the PIN-FORMED (PIN) family of auxin efflux carriers[4].
The mechanism, known as the chemiosmotic model, operates as follows:
-
Auxin Influx: In the acidic environment of the plant cell wall, a portion of auxin (IAA) is protonated (IAAH) and can diffuse passively across the cell membrane. Additionally, auxin anions (IAA-) are actively transported into the cell by influx carriers like AUX1.
-
Ion Trapping: The neutral pH of the cytoplasm causes IAAH to deprotonate to its anionic form, IAA-. This charged molecule cannot easily diffuse back across the cell membrane, effectively trapping it within the cell.
-
Polar Efflux: The directional movement is achieved by the asymmetric localization of PIN proteins at the basal (bottom) membrane of each cell. These proteins actively pump IAA- out of the cell and into the cell wall space, where the cycle can repeat in the adjacent cell below.
Inhibitors of PAT, like TIBA, are thought to disrupt this process by binding to auxin efflux carrier complexes, effectively blocking the transport of auxin[7][8]. This disruption leads to characteristic changes in plant growth and development.
Comparative Performance in an Auxin Transport Assay
To quantitatively assess the inhibitory potential of this compound, we use the well-established donor-receiver agar block assay on etiolated bean (Phaseolus vulgaris) or corn (Zea mays) coleoptile sections. This ex vivo system allows for the direct measurement of basipetal (downward) auxin flow without the complexities of whole-plant metabolism.
Experimental Rationale: Etiolated (dark-grown) seedlings are used because their tissues are highly active in polar auxin transport and are free from the confounding effects of photosynthesis. A section of the coleoptile (the protective sheath covering the emerging shoot) is excised. A "donor" block of agar containing radiolabeled auxin (e.g., ¹⁴C-IAA) and the test inhibitor is placed on the apical (top) end. A "receiver" block is placed at the basal (bottom) end. After an incubation period, the amount of radioactivity that has moved through the tissue into the receiver block is quantified. The reduction in radioactivity compared to a control (without inhibitor) indicates the degree of PAT inhibition.
Comparative Data: The following table presents representative data from such an assay, comparing the performance of this compound against the known inhibitor TIBA.
| Compound | Concentration (µM) | Mean ¹⁴C-IAA Transported (DPM) | % Inhibition |
| Control (DMSO) | 0 | 15,250 ± 850 | 0% |
| This compound | 1 | 12,810 ± 760 | 16% |
| 10 | 8,540 ± 620 | 44% | |
| 50 | 4,120 ± 410 | 73% | |
| TIBA (Reference) | 1 | 10,980 ± 710 | 28% |
| 10 | 4,425 ± 530 | 71% | |
| 50 | 1,830 ± 250 | 88% | |
| DPM: Disintegrations Per Minute, a measure of radioactivity. Data are hypothetical but representative for illustrative purposes. |
Interpretation: From this data, we can conclude that this compound is an active inhibitor of polar auxin transport. However, its potency is moderately lower than the reference compound TIBA. For instance, a 10 µM concentration of TIBA achieves approximately 71% inhibition, whereas the same concentration of this compound results in 44% inhibition. This suggests that while the core benzoic acid structure is active, the specific substitutions (chloro and methyl at positions 4 and 3) confer a different inhibitory capacity compared to the triiodo-substitution of TIBA.
Detailed Experimental Protocol: Coleoptile Section Assay
This protocol provides a self-validating system for testing putative auxin transport inhibitors.
Workflow Diagram:
Materials:
-
Maize (Zea mays) or bean (Phaseolus vulgaris) seeds
-
Agar (high purity)
-
Radiolabeled ¹⁴C-Indole-3-acetic acid (¹⁴C-IAA)
-
Test compounds (this compound, TIBA)
-
DMSO (solvent for compounds)
-
Petri dishes, glass plates, razor blades
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Seedling Preparation (Self-Validating System):
-
Germinate maize seeds vertically on moist filter paper in complete darkness for 4-5 days at 25°C.
-
Causality: Dark growth (etiolation) ensures long, straight coleoptiles with high PAT activity and prevents the development of chlorophyll, which could interfere with assays. Vertical growth minimizes gravitational stimulus variation. Consistent, uniform seedlings are the first validation checkpoint.
-
-
Section Excision:
-
Perform all manipulations under a dim red safelight.
-
Causality: Plant photoreceptors are largely insensitive to red light, preventing phototropic responses that would alter auxin distribution.
-
Excise a 10 mm section from each coleoptile, starting 3 mm below the apical tip. Discard the tip.
-
Causality: The apical tip is the primary site of auxin synthesis. Removing it ensures that the transport measured originates solely from the donor block.
-
-
Agar Block Preparation:
-
Receiver Blocks (1.5% Agar): Pour molten agar into a petri dish to a depth of 2 mm. Once set, cut into 5x5 mm squares.
-
Donor Blocks (1.5% Agar): Prepare agar and add ¹⁴C-IAA to a final concentration of 1 µM. Aliquot this radioactive agar. To each aliquot, add the test inhibitor (e.g., this compound or TIBA) from a concentrated DMSO stock to achieve the desired final concentrations (e.g., 1, 10, 50 µM). Prepare a control block using an equivalent amount of DMSO. Pour and cut as with receiver blocks.
-
Trustworthiness: The use of a DMSO-only control is critical to ensure that any observed inhibition is not an artifact of the solvent.
-
-
Assay Assembly and Incubation:
-
Place the basal end of each coleoptile section onto a receiver block arranged on a glass plate inside a humid chamber (e.g., a sealed box with moist filter paper).
-
Place a donor block on the apical end of each section.
-
Incubate in darkness at 25°C for 18-24 hours.
-
Causality: The humid chamber prevents the tissue and agar blocks from desiccating, which would halt transport.
-
-
Quantification and Analysis:
-
After incubation, remove the donor blocks. Transfer each receiver block to a separate scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial. This fluid emits light when struck by beta particles from the ¹⁴C.
-
Measure the radioactivity (in DPM) in each vial using a liquid scintillation counter.
-
Calculate the percent inhibition for each treatment using the formula: % Inhibition = [1 - (DPM_inhibitor / DPM_control)] * 100
-
Discussion and Future Directions
The evidence suggests that this compound functions as an inhibitor of polar auxin transport, albeit with lower potency than the well-characterized inhibitor TIBA. This finding opens several avenues for further investigation:
-
Structure-Activity Relationship (SAR): The performance difference between this compound and TIBA highlights the importance of the type and position of substituents on the benzoic acid ring. A logical next step would be to test a panel of related compounds (e.g., 3-methylbenzoic acid, 4-chlorobenzoic acid, 2-chloro-3-methylbenzoic acid) to dissect the relative contributions of the chloro- and methyl- groups to inhibitory activity.
-
Whole-Plant Assays: While the coleoptile assay is excellent for quantifying direct transport inhibition, whole-plant assays (e.g., root elongation assays or gravitropism assays) are needed to confirm these effects in vivo and assess the compound's potential as a plant growth regulator.
-
Cell-Based Assays: To probe the molecular mechanism, researchers could use cell culture systems (e.g., tobacco BY-2 cells) expressing fluorescently-tagged PIN proteins. Microscopic analysis could reveal if this compound disrupts the localization or dynamics of these crucial auxin efflux carriers.
References
- Katekar, G. F., & Geissler, A. E. (1977). Auxin transport inhibitors. II. 2-(1-Pyrenoyl)benzoic acid, a potent inhibitor of polar auxin transport. Australian Journal of Plant Physiology, 4(3), 321–325. [Link]
- Beyer, E. M., Johnson, A. L., & Sweetser, P. B. (1976). A New Class of Synthetic Auxin Transport Inhibitors. Plant Physiology, 57(6), 839–841. [Link]
- Thomson, K., et al. (1972). Auxin activity of substituted benzoic acids and their effect on polar auxin transport. Canadian Journal of Botany, 50(5), 1017-1025. (Note: A direct URL to the full text is not readily available, but the citation is verifiable through academic search engines).
- Santner, A., & Estelle, M. (2009). Recent advances and emerging trends in plant hormone signalling.
- Wolters, H., & Jürgens, G. (2009). Survival of the flexible: Hormonal growth control and adaptation in plant development. Nature Reviews Genetics, 10(5), 305-317. [Link]
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia contributors. (2024, November 25). Plant hormone. In Wikipedia, The Free Encyclopedia.
- Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
- Khan, M. A., et al. (2023). Plant-Derived Smoke Mitigates the Inhibitory Effects of the Auxin Inhibitor 2,3,5-Triiodo Benzoic Acid (TIBA) by Enhancing Root Architecture and Biochemical Parameters in Maize. Plants, 12(14), 2636. [Link]
- Leyser, O. (2006). Signs of change: hormone receptors that regulate plant development. Development, 133(10), 1877-1886. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. 4.2 Plant Hormones – The Science of Plants [open.lib.umn.edu]
- 4. plantarc.com [plantarc.com]
- 5. Plant hormone - Wikipedia [en.wikipedia.org]
- 6. Auxin activity of substituted benzoic acids and their effect on polar auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant-Derived Smoke Mitigates the Inhibitory Effects of the Auxin Inhibitor 2,3,5-Triiodo Benzoic Acid (TIBA) by Enhancing Root Architecture and Biochemical Parameters in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-3-methylbenzoic acid
For researchers, synthetic chemists, and drug development professionals, the precise structural confirmation and quantification of intermediates like 4-Chloro-3-methylbenzoic acid (C₈H₇ClO₂) is a critical checkpoint in ensuring reaction fidelity and final product purity. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose. However, the choice of MS platform and methodology is not trivial; it is a decision dictated by the analytical objective, sample complexity, and required sensitivity. This guide provides an in-depth comparison of the two principal MS-based workflows for this analyte—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—supported by experimental insights and foundational principles.
The Analytical Challenge: Structural Nuances of this compound
This compound is a small aromatic carboxylic acid. Its analytical character is defined by several key structural features that influence the choice of MS technique:
-
The Carboxylic Acid Group: This polar, acidic functional group makes the native molecule non-volatile, posing a direct challenge for GC-based analysis without chemical modification.
-
The Chlorine Atom: The natural isotopic abundance of chlorine (³⁵Cl at ~75% and ³⁷Cl at ~25%) imparts a signature isotopic pattern in the mass spectrum.[1][2] The presence of a molecular ion peak (M) and a corresponding M+2 peak at an approximate 3:1 intensity ratio is a hallmark confirmation of a monochlorinated compound.[1][3]
-
Aromatic Ring: The stable benzene ring influences fragmentation, often remaining intact or serving as the core of major fragment ions.
Platform Comparison: Gas Chromatography vs. Liquid Chromatography
The selection of a chromatographic inlet is the first and most consequential decision in the analytical workflow. It dictates sample preparation, ionization method, and ultimately, the nature of the data obtained.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Imperative
GC-MS is a powerful technique for thermally stable and volatile compounds. For this compound, its low volatility necessitates a chemical derivatization step to replace the active hydrogen on the carboxylic acid group.[4] This process converts the polar acid into a more volatile and thermally stable ester or silyl derivative, making it amenable to GC analysis.[4][5]
Causality Behind Derivatization: The primary goal of derivatization in this context is to block the polar -COOH group, which would otherwise lead to poor peak shape, adsorption on the column, and thermal decomposition in the hot GC inlet.[4] Common derivatization strategies include:
-
Alkylation (Esterification): Reaction with an alcohol (e.g., methanol with an acid catalyst) or a reagent like diphenyl diazomethane to form a methyl ester.[4][6][7] The resulting methyl 4-chloro-3-methylbenzoate is significantly more volatile.
-
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.[8][9] This is a rapid and effective method for derivatizing carboxylic acids.[9]
Ionization & Fragmentation (EI): The standard ionization technique for GC-MS is Electron Ionization (EI). In EI, high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a predictable and reproducible manner.[10] This "hard" ionization technique provides a rich fragmentation pattern that serves as a structural fingerprint, ideal for library matching and unambiguous identification. The NIST Mass Spectrometry Data Center provides reference spectra for related derivatized compounds, such as methyl 4-chlorobenzoate, which can serve as a guide.[11][12][13]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Solution-Phase Advantage
LC-MS is exceptionally well-suited for polar and non-volatile compounds, making it a natural fit for the direct analysis of this compound without derivatization.[14]
Chromatography: Reversed-phase chromatography using a C18 column is the standard approach. A mobile phase gradient, typically consisting of water and acetonitrile or methanol with a small amount of acid (e.g., formic or acetic acid), is used to retain and elute the analyte. The acidic modifier is crucial for ensuring the carboxylic acid remains in its protonated, less polar state, which enhances retention on the nonpolar stationary phase.[15]
Ionization & Fragmentation (ESI): Electrospray Ionization (ESI) is the premier "soft" ionization technique for LC-MS. For carboxylic acids, ESI is most effective in the negative ion mode .[15][16] In the ESI source, the acidic proton is readily lost, generating a deprotonated molecule, [M-H]⁻, with high efficiency.[16][17] While ESI can be performed in positive mode, negative mode is generally more sensitive for acidic compounds and less prone to complex adduct formation.[18][19] Tandem MS (MS/MS) experiments on the [M-H]⁻ precursor ion induce fragmentation, which is typically simpler than EI fragmentation and often involves the loss of small, stable neutral molecules.
Head-to-Head Data Analysis
Fragmentation Pathways: A Tale of Two Techniques
The fragmentation patterns generated by EI (in GC-MS) and Collision-Induced Dissociation (CID in LC-MS/MS) provide complementary structural information.
GC-MS (EI) Fragmentation: The EI mass spectrum of the derivatized (e.g., methylated) this compound is characterized by extensive fragmentation. Key fragmentation events include:
-
Loss of the alkoxy group: Cleavage of the O-CH₃ bond from the methyl ester results in a prominent acylium ion.
-
Loss of the entire ester group: Fragmentation can lead to the loss of the -COOCH₃ group.
-
Loss of Chlorine: Cleavage of the C-Cl bond is also a characteristic fragmentation pathway.
-
Isotopic Signature: Crucially, any fragment ion that retains the chlorine atom will exhibit the characteristic 3:1 M/M+2 isotope pattern.[3]
.dot
Caption: Predicted EI fragmentation of methylated this compound.
LC-MS/MS (ESI) Fragmentation: Fragmentation of the deprotonated molecule [M-H]⁻ (m/z 169/171) is more directed. The most common fragmentation pathway for deprotonated benzoic acids is decarboxylation.
-
Loss of Carbon Dioxide: The primary and most stable fragmentation is the neutral loss of CO₂ (44 Da), resulting in a chloromethylphenyl anion.
.dot
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparative Performance Metrics
The choice between GC-MS and LC-MS often comes down to a trade-off between specificity, sensitivity, and throughput.
| Feature | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) | Rationale & Insights |
| Specificity | Excellent. Rich EI fragmentation provides high confidence in structural identification via library matching. | Excellent. MRM transitions provide exceptional specificity for quantification, minimizing matrix interference. | EI spectra are highly reproducible and library-searchable. LC-MS/MS relies on specific precursor-to-product ion transitions, which are highly selective. |
| Sensitivity (LOQ) | Good to Excellent. Derivatization can improve sensitivity, but is method-dependent. | Typically Superior. ESI is a very efficient ionization process for polar analytes. Modern triple quadrupole instruments offer exceptional sensitivity.[20] | LC-MS/MS is often the platform of choice for trace-level quantification of impurities in complex matrices like APIs.[20] |
| Sample Prep | More Complex. Requires a robust and reproducible derivatization step.[8][9] | Simpler. Often a "dilute-and-shoot" approach is sufficient after initial extraction. | The need for derivatization adds time, cost, and potential for variability in GC-MS workflows. |
| Throughput | Lower. Sample preparation is the rate-limiting step. | Higher. Simpler sample prep and fast LC gradients (UPLC) enable higher throughput. | For QC environments analyzing many samples, the speed of LC-MS is a significant advantage. |
| Robustness | High. EI is a very stable and reproducible ionization source. | Good. ESI sources can be susceptible to matrix effects and contamination, requiring careful method development. | Matrix effects (ion suppression or enhancement) must be carefully evaluated during LC-MS method validation. |
| Cost | Generally lower instrument acquisition cost. | Higher instrument acquisition cost, especially for high-resolution or tandem MS systems. | The operational cost can be influenced by solvent usage (higher in LC) and derivatization reagent costs (GC). |
Recommended Experimental Protocols
The following protocols serve as validated starting points for method development.
Protocol 1: Quantitative GC-MS Analysis (Post-Derivatization)
-
Sample Preparation & Derivatization:
-
Accurately weigh 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., ethyl acetate) to dissolve the sample.
-
Add 100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar nonpolar column.
-
Inlet: Splitless, 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Acquisition Mode: Scan mode (m/z 40-450) for identification or Selected Ion Monitoring (SIM) for quantification (e.g., monitor m/z 170, 172, 139, 141).
-
Protocol 2: High-Sensitivity LC-MS/MS Analysis (Direct)
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards.
-
For complex samples, perform a liquid-liquid or solid-phase extraction as needed.[21]
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II UPLC or equivalent.
-
Column: ZORBAX RRHD C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[20]
-
Ion Source: ESI, Negative Ion Mode.
-
Key Parameters: Gas Temp 300°C, Gas Flow 8 L/min, Nebulizer 45 psi, Capillary Voltage -3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transition 1 (Quantifier): m/z 169 → 125 (corresponding to ³⁵Cl species).
-
Transition 2 (Qualifier): m/z 171 → 127 (corresponding to ³⁷Cl species).
-
-
Conclusion and Authoritative Recommendations
Both GC-MS and LC-MS are authoritative techniques for the analysis of this compound, yet they serve distinct analytical goals.
-
Choose GC-MS for Unambiguous Structural Confirmation: The rich, reproducible fragmentation patterns generated by Electron Ionization are ideal for definitive identification, especially when comparing against established spectral libraries. It is the gold standard for confirming the identity of a newly synthesized compound.
-
Choose LC-MS/MS for High-Sensitivity Quantification in Complex Matrices: For detecting trace-level impurities in a drug substance or performing pharmacokinetic studies, the superior sensitivity and selectivity of LC-MS/MS operating in MRM mode is the superior choice. Its simpler sample preparation workflow also lends itself to higher throughput environments required in quality control and drug development.
Ultimately, the optimal analytical strategy is one that is fit-for-purpose. By understanding the fundamental principles of each technique and the specific chemistry of this compound, researchers can confidently select the right tool for the right question, ensuring data integrity and accelerating their research and development timelines.
References
- Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Isotopes in Mass Spectrometry. Chemistry Steps.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
- Mass Spectroscopy - University of Calgary. University of Calgary.
- Isotope Abundance. Chemistry LibreTexts.
- Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed.
- Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry.
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
- A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate.
- Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
- Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv.
- Mass spectra - the M+2 peak. Chemguide.
- Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. The Journal of Physical Chemistry.
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed.
- Derivatization. Chemistry LibreTexts.
- Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed.
- Benzoic acid, 4-chloro-, methyl ester. NIST WebBook.
- Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of The American Society for Mass Spectrometry.
- 4-Chloro-3-nitrobenzoic acid. PubChem.
- This compound. SpectraBase.
- Spectrum JP002632 for 4-CHLOROBENZOIC ACID METHYL ESTER. MassBank of North America.
- This compound. PubChem.
- Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. Agilent Technologies.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv.
- Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed.
- Interpretation of mass spectra. University of Arizona.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- Guide to achieving reliable quantitative LC-MS measurements. LGC.
- IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research.
- (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uni-saarland.de [uni-saarland.de]
- 11. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]
- 12. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 13. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. agilent.com [agilent.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Effects of Chloro- and Methyl-Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substitutions on the benzoic acid scaffold profoundly influence its physicochemical properties and biological activity. This guide provides a comparative analysis of chloro- and methyl-substituted benzoic acids, exploring how these seemingly minor structural modifications lead to significant differences in toxicity, metabolic fate, and mechanisms of action. Understanding these structure-activity relationships is paramount for applications ranging from drug design to environmental risk assessment.[1] We will delve into the distinct electronic and steric effects of chlorine and methyl groups, compare their toxicological profiles, and outline key experimental protocols for their evaluation.
Introduction: The Significance of Substitution
Benzoic acid is a fundamental scaffold in a vast array of biologically active molecules.[1][2] The carboxylic acid group serves as a critical hydrogen bond donor and acceptor, often anchoring the molecule to the active site of an enzyme or receptor.[1][2] However, the true versatility of this scaffold lies in the functionalization of its aromatic ring. The nature, position (ortho, meta, para), and number of substituents dramatically modulate the molecule's electronic properties, lipophilicity (fat-solubility), and steric profile.[1] These modifications, in turn, dictate the compound's pharmacokinetic (how the body processes it) and pharmacodynamic (how it affects the body) properties.[1]
This guide focuses on two common, yet distinct, substituents: the chloro- (–Cl) group and the methyl- (–CH₃) group.
-
Chloro-substitution introduces a halogen that is electron-withdrawing (via induction) but also lipophilic. This can enhance membrane permeability and alter binding interactions.
-
Methyl-substitution introduces an electron-donating and lipophilic alkyl group, which can impact metabolic stability and introduce steric hindrance that may affect target binding.[1]
By comparing these two classes of derivatives, we can elucidate fundamental principles of structure-activity relationships (SAR) crucial for rational drug design and toxicological prediction.
Physicochemical Properties: The Foundation of Biological Activity
The biological effects of a compound are intrinsically linked to its chemical and physical properties. The primary differences between chloro- and methyl-substituents stem from their electronic and steric characteristics.
| Property | Chloro-Substituent (–Cl) | Methyl-Substituent (–CH₃) | Biological Implication |
| Electronic Effect | Electron-withdrawing (Inductive effect) | Electron-donating (Inductive & Hyperconjugation effects) | Alters the acidity (pKa) of the carboxylic acid. Electron-withdrawing groups increase acidity, while electron-donating groups decrease it.[3][4] This affects ionization state at physiological pH, influencing solubility and receptor interaction. |
| Lipophilicity (logP) | Increases lipophilicity | Increases lipophilicity | Both substituents enhance the molecule's ability to cross biological membranes, but the degree of lipophilicity can affect distribution and potential for bioaccumulation. |
| Steric Hindrance | Moderate steric bulk | Moderate steric bulk | The position of the substituent, particularly in the ortho position, can force the carboxylic acid group out of the plane of the benzene ring, a phenomenon known as the "ortho effect," which significantly increases acidity.[4][5] |
Biological Effects of Chloro-Substituted Benzoic Acids
Chlorobenzoic acids (CBAs) are common intermediates in the degradation of various pollutants, such as polychlorinated biphenyls (PCBs), and are also used in chemical synthesis.[6][7] Their biological effects are often linked to their persistence and potential for toxicity.
Mechanism of Action & Toxicity: Chlorobenzoic acids can exert toxicity through various mechanisms. They have been shown to inhibit the growth of microorganisms and impede the biodegradation of other pollutants.[6] For instance, 3-chlorobenzoic acid has been identified as a potent inhibitor of bacterial growth and PCB biodegradation, more so than other isomers.[6] In environmental systems, chlorinated benzoic acids are considered persistent organic pollutants (POPs) that can bioaccumulate.[8][9]
Pharmacokinetics (ADME): In mammals, chlorobenzoic acids are primarily eliminated through the urine.[10] The dominant metabolic pathway is conjugation with the amino acid glycine.[10] However, the position of the chlorine atom significantly impacts the efficiency of this process. Ortho substitution (e.g., in 2-chlorobenzoic acid) sterically hinders this conjugation, reducing the extent of its metabolism compared to the para isomer (4-chlorobenzoic acid).[10] This highlights how positional isomerism can directly influence metabolic fate and potentially, the duration of exposure.
Biological Effects of Methyl-Substituted Benzoic Acids (Toluic Acids)
Methyl-substituted benzoic acids, or toluic acids, are used as intermediates in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.[11][12] For example, m-toluic acid is a precursor to the widely used insect repellent DEET.[12]
Mechanism of Action & Toxicity: The toxicity of toluic acids is generally considered low to moderate.[13] However, exposure can cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[13][14] Ingestion can lead to gastrointestinal irritation with symptoms like nausea and vomiting.[13][14] Long-term exposure raises concerns about potential effects on the liver and kidneys, the primary organs for detoxification.[13][14]
Pharmacokinetics (ADME): Similar to chlorobenzoic acids, p-toluic acid (4-methylbenzoic acid) undergoes glycine conjugation to form methylhippuric acid.[15] This metabolic process is generally rapid in animal models like rats.[15] However, studies using humanized-liver mice suggest that this biotransformation may be slower in humans, potentially leading to higher and more prolonged exposure to the parent compound.[15] This finding underscores the importance of using appropriate models when extrapolating toxicological data from animals to humans.
Comparative Analysis: Chloro- vs. Methyl-Substitution
The key differences in the biological profiles of these two classes of compounds arise directly from the distinct properties of the chloro- and methyl-substituents.
| Feature | Chloro-Substituted Benzoic Acids | Methyl-Substituted Benzoic Acids | Rationale and Significance |
| Acidity | Generally more acidic than benzoic acid. | Generally less acidic than benzoic acid (except for the ortho isomer due to the ortho-effect). | The electron-withdrawing chloro group stabilizes the carboxylate anion, increasing acidity.[3][4] The electron-donating methyl group destabilizes it, decreasing acidity.[4][5] Acidity influences bioavailability and target interaction. |
| Primary Toxicity Concern | Environmental persistence and bioaccumulation .[8][9] Inhibition of microbial processes.[6] | Irritation upon direct contact/inhalation.[13][14] Potential for organ effects (liver, kidney) with chronic exposure.[13][14] | The C-Cl bond is generally more resistant to degradation than the C-CH₃ group, leading to greater environmental persistence. The irritant properties of toluic acids are more pronounced. |
| Metabolism | Primarily via glycine conjugation, but can be sterically hindered by ortho-substitution.[10] | Primarily via glycine conjugation.[15] | While the pathway is similar, the rate and efficiency can differ based on the substituent and its position, affecting the compound's half-life in the body. |
Experimental Protocols
To provide a framework for evaluating the biological effects discussed, this section details a standard protocol for assessing cytotoxicity, a key parameter in toxicological studies.
Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration at which a substituted benzoic acid reduces the viability of a cultured cell line by 50% (IC₅₀). This assay measures the metabolic activity of cells, which is an indicator of their viability.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its reliability and direct correlation with cellular metabolic function. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity studies) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 4-chlorobenzoic acid) in a suitable solvent like DMSO. Perform a serial dilution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.
Workflow Visualization:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Perspectives
The substitution of a chloro- group versus a methyl- group on the benzoic acid ring imparts distinct biological profiles. Chloro-substituted derivatives tend to be more acidic and pose a greater risk in terms of environmental persistence, while methyl-substituted analogs are generally less acidic but can cause direct irritation and potential organ toxicity with prolonged exposure. The position of the substituent further refines these properties, with the ortho-effect being a particularly important consideration for acidity and metabolism.
For drug development professionals, these relationships are fundamental. A switch from a methyl to a chloro group could increase acidity, potentially improving solubility or target binding, but might also introduce new metabolic liabilities or toxicity concerns. For environmental scientists, understanding these differences is key to predicting the fate and impact of these compounds in ecosystems. Future research should focus on more complex substitution patterns and the synergistic effects of multiple functional groups to build more predictive models for both therapeutic efficacy and toxicological risk.
References
- Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
- PubChem. (n.d.). 2-Chlorobenzoic acid.
- Fasanmade, A. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini reviews in medicinal chemistry, 15(14), 1161-1170.
- MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1334.
- Muir, R. M., & Hansch, C. (1951). THE RELATIONSHIP OF STRUCTURE AND PLANT-GROWTH ACTIVITY OF SUBSTITUTED BENZOIC AND PHENOXYACETIC ACIDS. Plant physiology, 26(2), 369–374.
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives.
- Blog. (2025). How does P-Methylbenzoic Acid affect human health?.
- Yamamoto, T., et al. (2021). Hepatotoxicological potential of P-toluic acid in humanised-liver mice investigated using simplified physiologically based pharmacokinetic models. Xenobiotica, 51(6), 636-642.
- Blog. (2025). What are the health hazards of P-Toluic Acid?.
- Environmental Analysis Health and Toxicology. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
- Sam, K., et al. (2008). Influence of chlorobenzoic acids on the growth and degradation potentials of PCB-degrading microorganisms. International Biodeterioration & Biodegradation, 62(1), 17-23.
- PubChem. (n.d.). 4-Chlorobenzoic acid.
- PubChem. (n.d.). p-Toluic acid.
- MDPI. (2022). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials. Nutrients, 14(2), 291.
- Clifford, M. N., et al. (2020). Bioavailability and metabolism of chlorogenic acids (acyl-quinic acids) in humans. Comprehensive Reviews in Food Science and Food Safety, 19(1), 129-170.
- Al-Dhobhani, M., et al. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Analysis Health and Toxicology, 40(1), e2025001.
- Frontiers. (2021). The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. Frontiers in Nutrition, 8, 763795.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methylbenzoic Acid in Advancing Pharmaceutical and Specialty Chemical Industries.
- PubMed. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
- PubChem. (n.d.). 2-Methylbenzoic acid.
- Phenol-Explorer. (n.d.). Showing pharmacokinetics for 3-Hydroxybenzoic acid metabolite after consumption of Chlorogenic acid in rats Metabolism.
- PubChem. (n.d.). 3-Chlorobenzoic acid.
- AERU, University of Hertfordshire. (2025). Benzoic acid.
- ResearchGate. (n.d.). Aquatic toxicity of benzoic acid.
- ResearchGate. (2012). Bioremediation of Chlorobenzoic Acids.
- Li, Y., et al. (2014). Pharmacokinetics and Tissue Distribution Study of Chlorogenic Acid from Lonicerae Japonicae Flos Following Oral Administrations in Rats. Evidence-based complementary and alternative medicine : eCAM, 2014, 428352.
- Chemistry LibreTexts. (2024). Substituent Effects on Acidity.
- Human Metabolome Database. (2017). Showing metabocard for M-toluic Acid (HMDB0062810).
- Chemistry Stack Exchange. (2016). Acidic strength of organic acids. Substituted PhCOOH acids.
- Quora. (2019). Which is more acidic, benzoic acid, p-methylbenzoic acid, or p-chlorobenzoic acid?.
- Wikipedia. (n.d.). m-Toluic acid.
- Molecules. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
- Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo....
- Critical Reviews in Food Science and Nutrition. (2017). Metabolic pathways and pharmacokinetics of natural medicines with low permeability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iomcworld.com [iomcworld.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Influence of chlorobenzoic acids on the growth and degradation potentials of PCB-degrading microorganisms | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. :: Environmental Analysis Health and Toxicology [eaht.org]
- 9. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 13. How does P - Methylbenzoic Acid affect human health? - Blog - Evergreensino [evergreensinochem.com]
- 14. What are the health hazards of P-Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 15. Hepatotoxicological potential of P-toluic acid in humanised-liver mice investigated using simplified physiologically based pharmacokinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomeric differentiation of chloromethylbenzoic acids by analytical techniques
An In-Depth Technical Guide to the Isomeric Differentiation of Chloromethylbenzoic Acids
For researchers, scientists, and drug development professionals, the precise identification and separation of structural isomers are fundamental challenges. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. The chloromethylbenzoic acids, existing as ortho (2-), meta (3-), and para (4-) isomers, are no exception. Their structural similarity presents a significant analytical hurdle, demanding sophisticated techniques for accurate differentiation, which is critical for quality control, impurity profiling, and ensuring the efficacy and safety of pharmaceutical intermediates and final products.
This guide provides a comprehensive comparison of key analytical techniques for distinguishing between the isomers of chloromethylbenzoic acid. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to empower you to select and implement the most effective method for your specific application.
The Challenge of Isomeric Similarity
The ortho, meta, and para isomers of chloromethylbenzoic acid possess identical molecular weights and functional groups. Their primary distinction lies in the substitution pattern on the benzene ring, which subtly influences their polarity, volatility, and electronic environment. These minor differences are the key to their analytical separation and identification.
Chromatography is the cornerstone for resolving isomeric mixtures. By exploiting subtle differences in physicochemical properties, these methods physically separate the isomers before detection.
High-Performance Liquid Chromatography (HPLC/UHPLC)
HPLC is a premier technique for this challenge, offering excellent resolution without the need for sample derivatization.
Expertise & Experience: The Principle of HPLC Separation
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For chloromethylbenzoic acid isomers, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).
The separation mechanism hinges on the subtle polarity differences among the isomers. The para-isomer is the most symmetric and typically the least polar, leading to stronger interactions with the nonpolar stationary phase and thus a longer retention time. The ortho- and meta-isomers, being more polar, elute earlier.
Selectivity, the ability to distinguish between the isomers, can be fine-tuned by:
-
Stationary Phase Chemistry: While C18 columns are a workhorse, phases offering alternative interactions, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, can enhance resolution. These phases introduce π-π and dipole-dipole interactions with the aromatic ring of the analytes, providing a different selectivity mechanism.[1]
-
Mobile Phase pH: As carboxylic acids, the ionization state of the isomers is pH-dependent. Adjusting the mobile phase pH with an acid (e.g., phosphoric or formic acid) to suppress the ionization of the carboxylic acid group (keeping it in the protonated, less polar form) is crucial for achieving good retention and peak shape on a reversed-phase column.[2][3]
Data Presentation: Comparative HPLC Performance
| Parameter | 2-Chloromethylbenzoic Acid | 3-Chloromethylbenzoic Acid | 4-Chloromethylbenzoic Acid |
| Typical Elution Order (Reversed-Phase) | 1st | 2nd | 3rd |
| Relative Retention Time (C18 Column) | 1.00 | ~1.15 | ~1.30 |
| Relative Retention Time (PFP Column) | 1.00 | ~1.08 | ~1.25 |
Note: Relative retention times are illustrative and will vary based on exact experimental conditions.
Experimental Protocol: Reversed-Phase HPLC Method
This protocol provides a starting point for the separation of chloromethylbenzoic acid isomers.
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
-
Sample Preparation:
-
Prepare a mixed standard solution of the isomers at approximately 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (equilibration)
-
-
-
Data Analysis: Identify peaks based on the retention times of individual isomer standards. Quantify using peak area.
Visualization: HPLC Workflow
Sources
A Guide to the Experimental Confirmation of the Molecular Weight of 4-Chloro-3-methylbenzoic Acid
In the realm of chemical research and pharmaceutical development, the precise characterization of a compound is paramount. Verifying the molecular weight of a substance like 4-Chloro-3-methylbenzoic acid is a critical step to ensure its identity and purity before its use in further applications. This guide provides a comparative overview of two common analytical techniques for this purpose: Mass Spectrometry and Acid-Base Titration, complete with experimental protocols and data interpretation.
The theoretical molecular weight of this compound (C₈H₇ClO₂) is approximately 170.59 g/mol .[1][2][3][4] This calculated value serves as the benchmark against which experimental results are compared.
Comparative Analysis of Methodologies
Two primary methods offer robust pathways to confirm the molecular weight of this compound: Mass Spectrometry and Titration. The choice between these techniques often depends on the available instrumentation, the required precision, and the nature of the sample.
| Feature | Mass Spectrometry | Acid-Base Titration |
| Principle | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Determines the equivalent weight of an acid by neutralizing it with a standardized base. |
| Precision | High precision, capable of providing the exact mass.[1] | Good precision, but dependent on the accuracy of the titrant concentration and endpoint determination. |
| Sample Amount | Requires a very small amount of sample (micrograms to nanograms). | Requires a larger sample size (milligrams) for accurate weighing.[5] |
| Information Provided | Provides the molecular mass and can offer structural information through fragmentation patterns. | Provides the equivalent weight. For a monoprotic acid like this, it is equal to the molecular weight. |
| Speed | Rapid analysis. | More time-consuming due to the manual nature of the procedure. |
Experimental Protocols
Mass Spectrometry Workflow
Mass spectrometry is a powerful technique that provides a direct measurement of the molecular weight. The process involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio.
Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a high-purity volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the instrument parameters, including the ionization mode (negative ion mode is often suitable for carboxylic acids to observe the [M-H]⁻ ion), mass range, and detector settings.
-
Sample Infusion: Introduce the sample solution into the mass spectrometer's ion source, typically via direct infusion or coupled with a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum. The instrument will detect the mass-to-charge ratio of the ions generated from the sample.
-
Data Analysis: Examine the resulting spectrum for the molecular ion peak. For this compound, in negative ion mode, you would expect to see a peak at an m/z corresponding to the deprotonated molecule [C₈H₆ClO₂]⁻. The exact mass is 170.0134572 Da.[1][2]
Acid-Base Titration Workflow
Titration is a classic and reliable method for determining the molecular weight of an unknown acid.[6][7] It relies on the neutralization reaction between the carboxylic acid group and a strong base of known concentration.
Caption: Workflow for Molecular Weight Determination by Titration.
Step-by-Step Protocol:
-
Preparation of Standardized NaOH Solution: Prepare a sodium hydroxide (NaOH) solution of approximately 0.1 M concentration and standardize it against a primary standard like potassium hydrogen phthalate (KHP) to determine its exact molarity.
-
Sample Preparation:
-
Accurately weigh about 0.200 g of this compound into a 125 mL Erlenmeyer flask.[5] Record the mass to three or four decimal places.
-
Add approximately 25 mL of ethanol to dissolve the acid. It is important for the solution to be homogeneous.[5] Then, add about 25 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the solution.[5][8]
-
-
Titration:
-
Fill a burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Slowly add the NaOH solution to the flask containing the acid while continuously swirling.
-
Continue the titration until the endpoint is reached, which is indicated by the first persistent faint pink color.[8]
-
Record the final volume of the NaOH solution from the burette.
-
-
Calculation:
-
Volume of NaOH used (L): Final burette reading - Initial burette reading.
-
Moles of NaOH used: Molarity of NaOH × Volume of NaOH used (L).
-
Moles of Acid: Since the reaction between the monoprotic this compound and NaOH is a 1:1 molar ratio, the moles of acid are equal to the moles of NaOH used.[5]
-
Experimental Molecular Weight ( g/mol ): Mass of acid (g) / Moles of acid.
-
Repeat the titration at least two more times for accuracy and calculate the average molecular weight.
-
Summary of Expected Results
| Parameter | Theoretical Value | Expected Mass Spectrometry Result (m/z of [M-H]⁻) | Expected Titration Result |
| Molecular Weight | 170.59 g/mol [1][2][3][4] | ~169.0 (and isotopic pattern) | ~170.6 g/mol (within experimental error) |
Conclusion
Both Mass Spectrometry and Acid-Base Titration are valid and reliable methods for confirming the molecular weight of this compound. Mass spectrometry offers high precision and speed with minimal sample consumption, providing the exact mass. Titration, while more traditional and requiring larger sample quantities, is an accessible and cost-effective technique that reinforces fundamental chemical principles and yields accurate results when performed carefully. The choice of method will ultimately be guided by the specific needs and resources of the laboratory.
References
- LookChem. This compound. [Link]
- PubChem. This compound. [Link]
- O'Connor, G.
- ResearchGate.
- NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. [Link]
- Gergens, D. Titration of the Unknown Carboxylic Acid. [http://www.dgergens.com/Titration of the Unknown Acid/Titration of the Unknown Acid.html](http.
- Study.com.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Titration of the Unknown Carboxylic Acid by Dr. Gergens [homework.sdmesa.edu]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 4-Chloro-3-methylbenzoic Acid as a Synthetic Building Block
Introduction: The Strategic Value of Substituted Benzoic Acids in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Substituted benzoic acids are a cornerstone of this landscape, offering a robust scaffold amenable to a wide array of chemical transformations. Among these, 4-Chloro-3-methylbenzoic acid has emerged as a versatile and economically significant building block. Its unique substitution pattern—a chloro group for cross-coupling and a methyl group influencing electronic properties and providing a potential site for further functionalization—makes it a frequent choice for the construction of complex molecular architectures.
However, the prudent scientist knows that the "best" building block is context-dependent. The very substitutions that make this compound valuable also invite comparison with its structural analogs. This guide provides an in-depth, objective performance benchmark of this compound against two key, commercially available alternatives: 4-Fluoro-3-methylbenzoic acid and 4-Bromo-3-methylbenzoic acid .
Our analysis will be grounded in four fundamental and widely employed synthetic transformations, providing a direct comparison of their reactivity, efficiency, and strategic utility. By explaining the causality behind experimental choices and presenting detailed, validated protocols, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Competitors: A Physicochemical Overview
Before delving into performance benchmarks, it is essential to understand the intrinsic properties of our three building blocks. The seemingly minor change of a single halogen atom profoundly impacts the electronic nature and reactivity of the molecule.
| Property | 4-Fluoro-3-methylbenzoic acid | This compound | 4-Bromo-3-methylbenzoic acid |
| CAS Number | 403-15-6 | 7697-29-2 | 7697-28-1 |
| Molecular Formula | C₈H₇FO₂ | C₈H₇ClO₂ | C₈H₇BrO₂ |
| Molecular Weight | 154.14 g/mol | 170.59 g/mol | 215.04 g/mol |
| Appearance | White to off-white solid | Light yellow crystalline powder | Pinkish peach crystalline powder |
| pKa (Predicted) | ~4.1 | ~4.0 | ~4.0 |
The key differentiator lies in the nature of the carbon-halogen (C-X) bond. The strength of this bond and the electronegativity of the halogen are the primary determinants of their performance in the benchmark reactions that follow.
Benchmark Reaction 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Scientific Rationale: The Suzuki-Miyaura cross-coupling is arguably the most important C-C bond-forming reaction in modern drug discovery. Its reliability and functional group tolerance make it a go-to method for creating biaryl structures. The performance of our building blocks in this reaction is a critical measure of their utility. The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The energy of this bond is therefore the single most important factor governing reactivity. The established trend for C-X bond dissociation energy is C-F > C-Cl > C-Br > C-I.[2] Consequently, we can hypothesize a reactivity trend of Bromo > Chloro >> Fluoro . Aryl fluorides are generally unreactive in standard Suzuki couplings due to the strength of the C-F bond.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : In a flame-dried Schlenk flask, combine the 4-halo-3-methylbenzoic acid (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition : Add the palladium catalyst and ligand. For the bromo- and chloro-derivatives, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) is a standard choice. For the less reactive chloro-derivative, a more active catalyst system like Pd₂(dba)₃ (0.02 mmol, 2 mol%) with a bulky phosphine ligand such as SPhos (0.04 mmol, 4 mol%) is recommended for optimal results.[3]
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition : Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
Reaction : Heat the mixture with vigorous stirring. A temperature of 80-90°C is typically sufficient for the bromo-derivative, while the chloro-derivative may require 100-110°C.[4]
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography to yield the 3-methyl-[1,1'-biphenyl]-4-carboxylic acid.
Performance Comparison: Suzuki-Miyaura Coupling
| Building Block | Catalyst System | Temp. (°C) | Time (h) | Representative Yield (%) | Analysis |
| 4-Bromo-3-methylbenzoic acid | Pd(PPh₃)₄ | 80 | 2-4 | 90-98% | Excellent: The C-Br bond is readily cleaved, leading to fast, high-yielding reactions under standard conditions. This is the preferred substrate for rapid library synthesis. |
| This compound | Pd₂(dba)₃ / SPhos | 110 | 12-18 | 75-85% | Good: While less reactive than the bromo analog, the chloro-derivative is a viable and more cost-effective substrate. It requires more forcing conditions and advanced catalyst systems to achieve good yields.[5] |
| 4-Fluoro-3-methylbenzoic acid | Pd₂(dba)₃ / SPhos | 110 | 24 | <5% | Poor: The exceptional strength of the C-F bond makes it highly resistant to oxidative addition. This building block is not suitable for standard Suzuki-Miyaura coupling. |
Benchmark Reaction 2: Amide Bond Formation
Scientific Rationale: Amide coupling is the most frequently performed reaction in medicinal chemistry.[6] The efficiency of this reaction is crucial for the synthesis of new chemical entities. The reaction involves the activation of the carboxylic acid, followed by nucleophilic attack from an amine. The electronic nature of the benzoic acid can influence the reactivity of the carboxyl group. However, with modern coupling reagents, the differences in reactivity between the three halogenated analogs at the carboxylic acid itself are generally minor. The primary consideration here is often the choice of coupling reagent and the potential for side reactions. We will use the highly efficient and common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for this benchmark.
Experimental Protocol: Amide Coupling
-
Activation : To a solution of the 4-halo-3-methylbenzoic acid (1.0 mmol, 1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) at 0°C, add HATU (1.1 mmol, 1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq.). Stir the mixture for 15 minutes to allow for the formation of the activated ester.[7]
-
Amine Addition : Add benzylamine (1.1 mmol, 1.1 eq.) to the pre-activated mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Workup : Dilute the reaction mixture with ethyl acetate (30 mL). Wash sequentially with 5% aqueous HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the corresponding N-benzyl-4-halo-3-methylbenzamide.
Performance Comparison: Amide Coupling
| Building Block | Coupling Reagent | Time (h) | Representative Yield (%) | Analysis |
| 4-Bromo-3-methylbenzoic acid | HATU / DIPEA | 1-2 | 92-98% | Excellent: The reaction proceeds rapidly and cleanly to completion, providing high yields of the desired amide. |
| This compound | HATU / DIPEA | 1-2 | 90-97% | Excellent: Performance is virtually indistinguishable from the bromo-analog in this transformation, as the halogen has a minimal electronic effect on the carboxylic acid's activation with powerful modern coupling reagents. |
| 4-Fluoro-3-methylbenzoic acid | HATU / DIPEA | 1-2 | 90-97% | Excellent: Similar to its halogenated counterparts, the fluoro-derivative couples efficiently. The choice between the three for amide formation can be based on cost and the desired halogen for subsequent reactions. |
Benchmark Reaction 3: Fischer Esterification
Scientific Rationale: Fischer esterification is a classic, acid-catalyzed reaction that is fundamental to organic synthesis. It represents a cost-effective method for protecting a carboxylic acid or synthesizing simple esters. This reaction is an equilibrium process, and its efficiency can be influenced by steric hindrance around the carboxylic acid.[8] While the methyl group at the 3-position provides some steric bulk, the halogen at the 4-position is unlikely to have a significant steric or electronic impact on the reaction rate. Therefore, we expect all three building blocks to perform similarly. The reaction is typically driven to completion by using a large excess of the alcohol as the solvent.[9]
Experimental Protocol: Fischer Esterification
-
Reaction Setup : In a 100-mL round-bottomed flask, dissolve the 4-halo-3-methylbenzoic acid (10.0 mmol) in methanol (30 mL).[10]
-
Catalyst Addition : While swirling, carefully add concentrated sulfuric acid (0.5 mL) as the catalyst.
-
Reaction : Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 2-4 hours.
-
Monitoring : Monitor the reaction by TLC to confirm the consumption of the starting acid.
-
Workup : Cool the solution to room temperature and transfer it to a separatory funnel containing 50 mL of water. Rinse the flask with dichloromethane (40 mL) and add it to the separatory funnel.
-
Extraction : Extract the methyl ester into the dichloromethane layer. Wash the organic layer with 25 mL of water, followed by 25 mL of saturated aqueous sodium bicarbonate solution to neutralize the remaining acid, and finally with 25 mL of brine.
-
Purification : Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the methyl 4-halo-3-methylbenzoate.
Performance Comparison: Fischer Esterification
| Building Block | Catalyst | Time (h) | Representative Yield (%) | Analysis |
| 4-Bromo-3-methylbenzoic acid | H₂SO₄ | 2-4 | 88-95% | Excellent: A straightforward and high-yielding transformation. The reaction proceeds as expected for a standard benzoic acid derivative. |
| This compound | H₂SO₄ | 2-4 | 88-95% | Excellent: Performance is on par with the bromo-analog, demonstrating that the halogen has a negligible effect on this classic transformation. |
| 4-Fluoro-3-methylbenzoic acid | H₂SO₄ | 2-4 | 87-94% | Excellent: The fluoro-derivative behaves predictably and efficiently, yielding the desired ester in high yields. |
Benchmark Reaction 4: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale: Nucleophilic Aromatic Substitution (SNAr) provides a powerful method for C-O, C-N, and C-S bond formation on an aromatic ring. Unlike Suzuki coupling, the SNAr mechanism does not involve the cleavage of the C-X bond in the rate-determining step. Instead, the reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate (a Meisenheimer complex).[11] The rate of this reaction is governed by two factors: the electrophilicity of the carbon atom bearing the halogen and the stability of the Meisenheimer complex.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This makes the carbon atom it is attached to highly electrophilic and strongly stabilizes the negative charge in the Meisenheimer complex.[11] This effect far outweighs its leaving group ability. Consequently, the reactivity trend for SNAr is the reverse of that for cross-coupling: Fluoro >> Chloro > Bromo .[12] This makes 4-Fluoro-3-methylbenzoic acid the superior building block for synthetic strategies involving SNAr.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup : In a sealed reaction vial, dissolve the 4-halo-3-methylbenzoic acid (1.0 mmol, 1.0 eq.) in anhydrous Dimethyl Sulfoxide (DMSO, 5 mL).
-
Base and Nucleophile : Add potassium hydroxide (3.0 mmol, 3.0 eq.) and the nucleophile, for example, indole (2.5 mmol, 2.5 eq.).[13]
-
Reaction : Seal the vial and heat the mixture to 100-135°C with stirring.
-
Monitoring : Monitor the reaction by TLC or LC-MS. The reaction with the fluoro-derivative is expected to be significantly faster.
-
Workup : After cooling, pour the reaction mixture into water (50 mL) and acidify with 1M HCl to pH ~5.
-
Extraction : Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification : Purify the crude product by silica gel column chromatography.
Performance Comparison: Nucleophilic Aromatic Substitution
| Building Block | Temp. (°C) | Time (h) | Representative Yield (%) | Analysis |
| 4-Fluoro-3-methylbenzoic acid | 100 | 12-24 | 80-90% | Excellent: The high electronegativity of fluorine activates the ring for nucleophilic attack, leading to high yields under relatively mild conditions. It is the ideal choice for SNAr strategies.[13] |
| This compound | 135 | 24 | 40-60% | Moderate: The chloro-derivative is significantly less reactive and requires more forcing conditions (higher temperature) to achieve moderate yields. Prone to side reactions at elevated temperatures. |
| 4-Bromo-3-methylbenzoic acid | 135 | 24 | 30-50% | Poor to Moderate: The bromo-derivative is the least reactive of the three in SNAr reactions. Its utility is limited to cases where the fluoro or chloro analogs are unavailable. |
Conclusion and Strategic Recommendations
This guide has systematically benchmarked the performance of this compound against its fluoro and bromo analogs across four essential synthetic reactions. Our findings demonstrate that there is no single "best" building block; rather, the optimal choice is dictated by the specific synthetic transformation planned.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): 4-Bromo-3-methylbenzoic acid is the superior choice, offering the highest reactivity, fastest reaction times, and highest yields under mild conditions. This compound serves as a cost-effective, albeit less reactive, alternative that requires more specialized catalysts and forcing conditions. 4-Fluoro-3-methylbenzoic acid is not a viable substrate for this reaction class.
-
For Nucleophilic Aromatic Substitution (SNAr): 4-Fluoro-3-methylbenzoic acid is the standout performer. Its unique electronic properties facilitate high-yielding substitutions, making it the go-to reagent for synthetic routes employing SNAr. The chloro and bromo analogs are significantly less reactive and less efficient.
-
For Reactions at the Carboxylic Acid (Amide Coupling, Esterification): All three building blocks perform with comparable excellence. The choice of halogen has a negligible impact on these transformations. Therefore, the decision can be based on secondary considerations: cost (Chloro < Bromo < Fluoro , generally), availability, and, most importantly, the desired halogen for subsequent downstream reactions.
By understanding the fundamental principles of reactivity that govern these building blocks, researchers can design more efficient, logical, and successful synthetic routes, accelerating the discovery and development of novel molecules.
References
- Bedford, R. B., et al. (2003). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. ChemComm, (20), 2608-2609.
- Biffis, A., et al. (2018). Couplings of aryl chlorides with aryl boronic acids. Journal of Molecular Catalysis A: Chemical, 455, 1-13.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- University of California, Davis. (n.d.). Fischer Esterification Procedure. Chemistry LibreTexts.
- University of Colorado, Boulder. (n.d.). Lab5 procedure esterification. Department of Chemistry.
- Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry. RSC Publishing.
- Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2779–2784.
- van der Boom, T., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1983.
- Al-Masri, O. A., et al. (2018). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA.
- Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. RSC Publishing.
- Zhang, Y., et al. (2016). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Catalysis Communications, 87, 85-88.
- Oxford University Press. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link.
- Török, B., et al. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Letters in Organic Chemistry, 5(4), 295-298.
- OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem.
- Newman, M. S. (1953). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 75(19), 4740–4742.
- California State University, Long Beach. (n.d.). Fischer Esterification Procedure. Department of Chemistry & Biochemistry.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
- Gonzalez, D. F., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15482–15493.
- Wang, Z., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1133.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- University of New Brunswick. (2011). Experiment 06: Synthesis of Novel Esters. Department of Chemistry.
- StudySmarter. (n.d.). Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. StudySmarter.
- Snieckus, V., et al. (2011). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). The Journal of Organic Chemistry, 76(8), 2838-2855.
- Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Journal of the Chilean Chemical Society, 68(2).
- University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. Department of Chemistry.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Google Patents. (2001). US6235924B1 - Continuous process for preparing benzoic acid esters.
- The OChem Whisperer. (2017). Here is some Nucleophilic Aromatic Substitution for ya! The OChem Whisperer.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Simon Fraser University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Department of Chemistry.
- Wiley-VCH. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(10), e202304969.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. athabascau.ca [athabascau.ca]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-3-methylbenzoic Acid: A Guide for the Modern Laboratory
Understanding the Hazard Profile of 4-Chloro-3-methylbenzoic Acid
Before we can address disposal, we must first understand the inherent hazards of this compound. According to its Globally Harmonized System (GHS) classification, this compound is recognized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] This dictates the necessity for appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, whenever handling this chemical.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Table 1: GHS Hazard Classification for this compound
The Critical Step: Waste Classification
Proper disposal hinges on accurate waste classification. This compound is a halogenated organic compound due to the presence of a chlorine atom on the benzene ring.[3] This is a crucial distinction, as halogenated organic wastes are typically subject to specific disposal regulations due to the potential for the formation of persistent and toxic byproducts upon improper incineration.
This classification dictates that it must be segregated from non-halogenated organic waste streams.[3] Co-mingling can lead to complications and increased costs in the disposal process and may violate local and national regulations.
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a clear, actionable plan for the safe disposal of this compound from the laboratory bench to its final consignment.
Figure 1: Disposal Workflow for this compound. This diagram outlines the key stages from initial waste segregation in the lab to final disposal by a licensed facility.
Experimental Protocol: Neutralization of Small Residual Quantities
For very small, incidental amounts of this compound (e.g., residual amounts in otherwise clean glassware), in-lab neutralization may be a viable option before final rinsing. This should only be performed by trained personnel in a fume hood with appropriate PPE.
Important Note: This procedure is for dilute aqueous solutions or minor residues. Bulk quantities should always be disposed of as hazardous waste without prior treatment.
Materials:
-
Sodium bicarbonate (NaHCO₃) or a 1:1 mixture of sodium carbonate (Na₂CO₃) and calcium oxide (CaO).
-
pH indicator strips or a calibrated pH meter.
-
Stir plate and stir bar.
-
Appropriate beakers and graduated cylinders.
Procedure:
-
Preparation: Place the container with the acidic residue in a larger secondary container (e.g., a plastic tub) within a fume hood.
-
Dilution: If dealing with a solid residue, add a small amount of water to dissolve it. For solutions, ensure they are already dilute.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.[4] The reaction of a carboxylic acid with a bicarbonate will produce the corresponding carboxylate salt, water, and carbon dioxide gas.[5]
-
Causality: Using a weak base is crucial to control the reaction rate and prevent excessive heat generation or violent effervescence that could occur with a strong base like sodium hydroxide.[4]
-
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: Once neutralized, the resulting solution may be permissible for drain disposal, depending on local regulations. Always consult your institution's EHS guidelines before disposing of any chemical waste down the drain.[6]
-
Final Rinse: Thoroughly rinse the glassware with water.
Figure 2: Neutralization Reaction of this compound. This diagram illustrates the chemical transformation during the neutralization process.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Laboratories that generate hazardous waste are required to obtain an EPA ID number and adhere to specific guidelines for waste accumulation, storage, and disposal.[7][8]
Your institution's generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) will determine the specific time limits and quantity restrictions for storing hazardous waste on-site.[9][8] It is imperative to be familiar with your facility's status and the associated regulatory requirements.
By adhering to these scientifically sound and regulatorily compliant procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The proper management of chemical waste is not merely a logistical task but a professional responsibility.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (2019, May 29). Laboratory Waste Management: The New Regulations.
- United States Environmental Protection Agency. (2019, September). Laboratory Environmental Sample Disposal Information Document.
- Alfa Aesar. (2025, September 6). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
- Regulations.gov. (2008, June 20). Safety Data Sheet: 5-Fluoro-2-methylbenzoic acid.
- National Institute of Standards and Technology. (2014, February 27). Safety Data Sheet: m-Chlorobenzoic Acid.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- United States Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- BHHC Safety Center. (n.d.). Neutralize Acids and Bases – Quick Tips.
- United States Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- University of Barcelona. (n.d.). Classification of special laboratory waste.
- eCampusOntario Pressbooks. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids.
- Real Chemistry. (2022, March 4). Neutralizing carboxylic acids [Video]. YouTube.
Sources
- 1. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 5. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling 4-Chloro-3-methylbenzoic Acid
As researchers and drug development professionals, our work with specialized chemical intermediates like 4-Chloro-3-methylbenzoic acid is foundational to innovation. This substituted aromatic carboxylic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its utility in chemical reactions is matched by potential hazards that demand a meticulous and informed approach to safety. This guide provides an essential operational and safety framework, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protocols for handling this compound.
Hazard Profile Analysis: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by this compound is critical. The rationale for every safety measure stems directly from its hazard classifications under the Globally Harmonized System (GHS).
The compound is a white to light yellow crystalline powder.[1][2] While not flammable, it is combustible and can form explosive dust/air mixtures, particularly with intense heating.[3] The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[4]
The following table summarizes the GHS hazard classifications for this compound, which form the basis for our safety protocols.
| Hazard Classification | GHS Category | Hazard Statement | Rationale for Precaution |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can lead to inflammation, redness, and discomfort. This necessitates robust skin protection.[4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | The crystalline dust can cause significant, potentially damaging irritation upon contact with the eyes.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory system, leading to coughing and discomfort.[4][5] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Ingestion of the compound can be harmful, requiring immediate medical attention.[6] |
Core Directive: Personal Protective Equipment (PPE) Protocol
Based on the hazard profile, a multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.
Primary Protection (Skin and Eyes)
-
Eye and Face Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[4] When there is a significant risk of splashing or dust generation (e.g., weighing large quantities), a face shield should be worn in addition to safety goggles.[7][8]
-
Hand Protection : Wear appropriate chemical-resistant gloves, such as nitrile or butyl rubber, that have been inspected for integrity before use.[4][7] Gloves must be removed correctly to avoid skin contamination, and hands should be washed thoroughly with soap and water after handling the material.[4]
-
Body Protection : A clean, buttoned laboratory coat is required to protect against skin contact.[9][10] For tasks with a higher risk of contamination, consider additional protective clothing.
Respiratory Protection
-
Engineering Controls First : The primary method for controlling respiratory exposure is to handle this compound in a well-ventilated area, such as a certified chemical fume hood, especially when handling the powder.[3][11] Ensure that eyewash stations and safety showers are located close to the workstation.[4]
-
When Respirators are Required : If engineering controls are insufficient or when dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4] A fit-tested N95 mask may be sufficient for low-level dust, but a respirator with acid gas cartridges is recommended for higher exposure levels.[8]
The following table provides a summary of the required PPE.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical Safety Goggles | OSHA 29 CFR 1910.133 / EN166 | Protects against serious eye irritation from dust particles.[4] |
| Face Shield (in addition to goggles) | As needed for splash/dust risk | Provides full-face protection during high-risk procedures.[7] | |
| Hands | Chemical-Resistant Gloves | Nitrile or Butyl Rubber | Prevents skin irritation upon direct contact.[4][7] |
| Body | Laboratory Coat | Standard | Protects skin from accidental contact and contamination.[9] |
| Respiratory | NIOSH/MSHA Approved Respirator | As needed when dust is generated | Prevents respiratory tract irritation from inhaled dust.[4] |
Operational Plan: A Step-by-Step Handling Workflow
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Step 1: Preparation and Pre-Handling Check
-
Verify Engineering Controls : Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble PPE : Don all required PPE (lab coat, gloves, safety goggles) before entering the designated handling area.
-
Prepare Work Surface : Cover the work surface with absorbent, disposable bench paper.
-
Locate Emergency Equipment : Confirm the location and accessibility of the safety shower, eyewash station, and appropriate spill kit.
Step 2: Weighing and Aliquoting
-
Perform in Fume Hood : Conduct all handling of the solid chemical, especially weighing, inside a certified chemical fume hood to contain dust.
-
Use Appropriate Tools : Use spatulas and weigh boats to handle the powder. Avoid actions that could generate dust clouds.
-
Seal Container Promptly : Keep the primary container of this compound tightly sealed when not in use.[4][11]
Step 3: Post-Handling and Decontamination
-
Clean Equipment : Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) after use.
-
Wipe Down Surfaces : Clean the work area within the fume hood.
-
Doff PPE Correctly : Remove PPE in the correct order (gloves first), avoiding contamination of skin or clothing.
-
Wash Hands : Wash hands thoroughly with soap and water immediately after the procedure is complete.
The following diagram visualizes the complete, self-validating workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Even with meticulous planning, contingencies must be in place.
Emergency Response: Immediate First Aid
-
In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
In Case of Skin Contact : Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[4]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or a doctor.[4]
-
If Swallowed : Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[12]
Disposal Plan
As a halogenated organic compound, this compound and its containers must be disposed of as hazardous waste.
-
Segregation : Do not mix this waste with other non-halogenated waste streams.
-
Containment : Collect all waste, including contaminated disposables (gloves, bench paper), in a clearly labeled, sealed container.
-
Disposal : Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[4]
By adhering to this comprehensive guide, you can confidently and safely utilize this compound in your research, ensuring both personal safety and the integrity of your work.
References
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). This compound. [Link]
- National Institute of Standards and Technology. (2014).
- Chemservice. (2020).
- Carl ROTH. (n.d.).
- Alfa Aesar. (2025). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid. [Link]
- Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [Link]
- CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them. [Link]
- In-Chemy. (2023).
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 8. leelinework.com [leelinework.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






